molecular formula C7H9NO B048899 3-Aminobenzyl alcohol CAS No. 1877-77-6

3-Aminobenzyl alcohol

Cat. No.: B048899
CAS No.: 1877-77-6
M. Wt: 123.15 g/mol
InChI Key: OJZQOQNSUZLSMV-UHFFFAOYSA-N
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Description

3-Aminobenzyl alcohol is a valuable bifunctional aromatic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring both an aromatic primary amine and a benzylic alcohol, allows it to act as a key intermediate in the synthesis of a wide range of complex molecules. Researchers utilize this compound in the development of pharmaceutical compounds, particularly as a precursor for heterocyclic systems and active pharmaceutical ingredients (APIs). Its applications extend to the field of polymer science, where it is employed as a monomer for producing polyamides, polyurethanes, and epoxy resins, imparting material properties derived from the rigid benzene ring and the reactive amine group. Furthermore, this compound is instrumental in the synthesis of dyes, ligands for metal coordination complexes, and as a starting material for various covalent organic frameworks (COFs). The presence of the electron-donating amino group at the meta-position on the benzene ring influences its electronic properties and reactivity, making it a distinct reagent for regioselective synthesis. As a fundamental chemical tool, this compound facilitates the exploration of new synthetic pathways and the development of novel materials and bioactive molecules, underscoring its significant value in research and development laboratories.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminophenyl)methanol
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InChI

InChI=1S/C7H9NO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZQOQNSUZLSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20172076
Record name Benzenemethanol, 3-amino- (9CI)
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Molecular Weight

123.15 g/mol
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CAS No.

1877-77-6
Record name 3-Aminobenzyl alcohol
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Record name m-Aminobenzyl alcohol
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Record name 3-Aminobenzyl alcohol
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Record name Benzenemethanol, 3-amino- (9CI)
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Record name 3-aminobenzyl alcohol
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Record name M-AMINOBENZYL ALCOHOL
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Foundational & Exploratory

An In-depth Technical Guide to 3-Aminobenzyl Alcohol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-aminobenzyl alcohol, a versatile organic compound with significant applications in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, spectral data, and its role as a key intermediate in the synthesis of bioactive molecules, including inhibitors of critical cellular signaling pathways.

Chemical Structure and Identification

This compound, also known as (3-aminophenyl)methanol, is an aromatic compound containing both an amino and a hydroxymethyl functional group substituted on a benzene (B151609) ring at the meta position.

Molecular Structure:

Table 1: Chemical Identifiers [1][2][3]

IdentifierValue
IUPAC Name (3-aminophenyl)methanol
CAS Number 1877-77-6
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
InChI InChI=1S/C7H9NO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5,8H2
InChIKey OJZQOQNSUZLSMV-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N)CO
Synonyms m-Aminobenzyl alcohol, 3-(Hydroxymethyl)aniline, (3-Aminophenyl)methanol

Physicochemical and Spectral Properties

The physical and spectral properties of this compound are crucial for its identification, purification, and application in chemical synthesis.

Table 2: Physicochemical Properties [2][3][4][5]

PropertyValue
Appearance Beige to grey to brown crystalline powder
Melting Point 92-95 °C (lit.)
Boiling Point 290.7 °C at 760 mmHg (estimate)
Water Solubility Soluble
pKa 14.46 ± 0.10 (Predicted)

Table 3: Spectral Data [1][6][7][8]

Spectrum TypeKey Peaks/Signals
¹H NMR Chemical shifts (ppm) are observed around 6.94, 6.55, 6.45, 6.42 (aromatic protons), and 4.35 (methylene protons).
IR (ATR) Characteristic peaks for O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching vibrations.
Mass Spectrometry Molecular ion peak (M+) at m/z 123.

Synthesis and Purification

This compound is typically synthesized through the reduction of 3-nitrobenzyl alcohol. Several reducing agents can be employed for this transformation.

Experimental Protocol: Synthesis via Reduction of 3-Nitrobenzyl Alcohol

This protocol describes a general method for the reduction of 3-nitrobenzyl alcohol to this compound using a catalytic hydrogenation approach.

Materials:

  • 3-Nitrobenzyl alcohol

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve 3-nitrobenzyl alcohol (1 equivalent) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution.

  • The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times to ensure an inert atmosphere).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (a hydrogen-filled balloon is often sufficient for small-scale reactions) at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 12-24 hours).

  • Upon completion, the reaction mixture is carefully purged with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • The catalyst is removed by filtration through a pad of Celite. The filter cake is washed with ethanol.

  • The combined filtrate is concentrated under reduced pressure to yield crude this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent (e.g., water, ethanol/water mixture, or ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • The crude this compound is dissolved in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is briefly heated.

  • The hot solution is filtered to remove any insoluble impurities (and charcoal if used).

  • The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • The resulting crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.

  • The purified crystals are dried under vacuum.

Synthesis_and_Purification_Workflow Start 3-Nitrobenzyl Alcohol Reduction Reduction (e.g., H2, Pd/C in Ethanol) Start->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

A generalized workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds due to its bifunctional nature, allowing for diverse chemical modifications. It has been utilized as a key intermediate in the development of inhibitors for crucial signaling pathways implicated in diseases such as cancer.

Role in the Synthesis of Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is linked to several cancers.[9][10][11][12][13] Small molecule inhibitors targeting this pathway are of significant therapeutic interest. This compound can serve as a scaffold for the synthesis of such inhibitors.[2]

Inhibitor_Synthesis cluster_synthesis Synthetic Pathway cluster_target Biological Target A This compound C Amide Bond Formation A->C B Coupling Partner 1 (e.g., an activated acid) B->C D Intermediate C->D F Cross-Coupling Reaction D->F E Coupling Partner 2 (e.g., an aryl halide) E->F G Final Inhibitor F->G Hh_Pathway Hedgehog Signaling Pathway G->Hh_Pathway Inhibition

Illustrative role of this compound in the synthesis of a hypothetical Hedgehog pathway inhibitor.
Application in the Development of Dynamin GTPase Inhibitors

Dynamin is a GTPase essential for endocytosis, a process vital for nutrient uptake, signal transduction, and synaptic vesicle recycling.[14] Dysregulation of dynamin is implicated in various diseases, making it an attractive drug target.[15] this compound has been used as a starting material for the synthesis of quinone analogs that act as dynamin GTPase inhibitors.[3][16]

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.

Table 4: GHS Hazard Information [1][2][16][17][18]

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Skin Protection: Chemical-resistant gloves and lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a respirator if dust is generated.

Handling and Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Avoid formation of dust and aerosols.

  • Wash hands thoroughly after handling.

References

A Technical Guide to (3-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (3-aminophenyl)methanol, a versatile bifunctional organic compound. It covers nomenclature, chemical and physical properties, synthesis protocols, key reactions, and its applications, particularly in the field of pharmaceutical development.

Compound Identification and Properties

(3-aminophenyl)methanol, also widely known as 3-aminobenzyl alcohol, is an aromatic compound containing both a primary amine (-NH₂) and a primary alcohol (-CH₂OH) functional group.[1] This bifunctionality makes it a highly adaptable reagent and a valuable building block in organic synthesis.[2]

  • IUPAC Name : (3-aminophenyl)methanol[3][4][5]

  • Synonyms : this compound, m-aminobenzyl alcohol, 3-(hydroxymethyl)aniline[3][4]

  • CAS Number : 1877-77-6[1][2]

  • Molecular Formula : C₇H₉NO[4][5]

  • SMILES : NC1=CC=CC(CO)=C1[4][5]

  • InChI Key : OJZQOQNSUZLSMV-UHFFFAOYSA-N[4]

A summary of the key physical and chemical properties of (3-aminophenyl)methanol is presented in the table below.

PropertyValueSource
Molecular Weight123.15 g/mol [3]
AppearanceSlightly beige crystalline powder[6]
Melting Point92-95 °C
Boiling Point290.7 °C at 760 mmHg
Topological Polar Surface Area46.3 Ų[3]
PurityTypically ≥97%[7]

Synthesis of (3-aminophenyl)methanol

(3-aminophenyl)methanol is commonly synthesized via the reduction of 3-aminobenzoic acid or its ester derivatives. A typical laboratory-scale synthesis involves the use of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Setup : A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition : Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) while cooling the flask in an ice bath.

  • Substrate Addition : A solution of methyl 3-aminobenzoate (B8586502) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by TLC).

  • Workup : The reaction is carefully quenched by the sequential, slow addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.

  • Isolation : The resulting solid is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification : The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., toluene (B28343) or ethyl acetate/hexane) to yield pure (3-aminophenyl)methanol.

The following diagram illustrates the key steps in the synthesis of (3-aminophenyl)methanol from a 3-aminobenzoic acid ester.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start_ester Methyl 3-aminobenzoate reaction Reduction (Reflux in THF) start_ester->reaction start_reductant LiAlH₄ in THF start_reductant->reaction quench Quenching (H₂O, NaOH) reaction->quench filtration Filtration quench->filtration extraction Solvent Removal filtration->extraction purification Recrystallization extraction->purification product (3-aminophenyl)methanol purification->product

Caption: Workflow for the synthesis of (3-aminophenyl)methanol.

Applications in Drug Development and Research

The bifunctional nature of (3-aminophenyl)methanol makes it a crucial intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[2]

(3-aminophenyl)methanol serves as a key building block for various therapeutic agents. Its amine and alcohol groups provide reactive sites for constructing more complex molecular scaffolds.[1][2] Aromatic amines are substructures in more than a third of drug candidates, highlighting the importance of precursors like this compound.[8]

This compound is a documented reagent in the synthesis of inhibitors for critical cellular signaling pathways, which are often dysregulated in diseases like cancer.

  • Hedgehog Signaling Pathway Inhibitors : It is used in the synthesis of novel pyrrolo[2,1-f][1]triazines, which act as inhibitors of the Hedgehog signaling pathway, a key target in oncology research.[1][4][6]

  • Dynamin GTPase Inhibitors : (3-aminophenyl)methanol is also a reagent for creating quinone analogs that function as potent inhibitors of dynamin GTPase, an enzyme essential for cellular membrane trafficking.[1][4][6]

The diagram below illustrates the role of (3-aminophenyl)methanol as a precursor to inhibitors that target these pathways.

G cluster_synthesis Multi-step Synthesis cluster_pathways Target Signaling Pathways A (3-aminophenyl)methanol (Building Block) B Pyrrolo[2,1-f][1,2,4]triazines A->B leads to C Quinone Analogs A->C leads to D Hedgehog Pathway B->D inhibits E Dynamin GTPase Activity C->E inhibits F Inhibition of Oncogenic Signaling D->F E->F

Caption: Role of (3-aminophenyl)methanol in synthesizing pathway inhibitors.

Spectroscopic and Analytical Data

Characterization of (3-aminophenyl)methanol is typically performed using standard analytical techniques. Key spectral data are summarized below.

TechniqueKey Data PointsSource
¹H NMR Data available in spectral databases.[3]
¹³C NMR Data available in spectral databases.
IR Spectra available, showing characteristic peaks for O-H, N-H, and C-N stretches, and aromatic C-H bends.[3]
Mass Spec (GC-MS) Molecular Ion Peak (M⁺): m/z = 123.[3]
Crystal Data (X-ray) Orthorhombic crystal system. Molecules are linked by N—H⋯O and O—H⋯N hydrogen bonds.[9]

Safety and Handling

(3-aminophenyl)methanol requires careful handling in a laboratory setting.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).

  • Personal Protective Equipment (PPE) : Recommended PPE includes safety glasses, gloves, and a dust mask (e.g., N95).[7]

  • Storage : Store in a cool, dry place, protected from light.

References

An In-depth Technical Guide to 3-Aminobenzyl Alcohol (CAS Number: 1877-77-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzyl alcohol, with the CAS number 1877-77-6, is a versatile organic compound that serves as a key building block in the synthesis of a variety of molecules with significant applications in medicinal chemistry and materials science. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for this compound.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a beige or gray-beige to brown fine crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1877-77-6
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance Beige or gray-beige to brown fine crystalline powder[1]
Melting Point 92-95 °C[2]
Boiling Point 229.26 °C (rough estimate)[3]
Solubility Soluble in water[3]
Density 1.0877 g/cm³ (rough estimate)[3]
pKa 14.46 ± 0.10 (Predicted)[3]
InChI Key OJZQOQNSUZLSMV-UHFFFAOYSA-N[2]
SMILES NC1=CC=CC(CO)=C1[2]

Synthesis

A common method for the synthesis of this compound involves the reduction of 3-nitrobenzaldehyde. A general experimental protocol is outlined below.

Experimental Protocol: Reduction of 3-Nitrobenzaldehyde

This protocol is a representative example of the synthesis of this compound.

Materials:

  • 3-Nitrobenzaldehyde

  • Nickel(II) boride (Ni₂B) or Sodium borohydride (B1222165) (NaBH₄)

  • Water

  • Ethyl acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2% aqueous Potassium Hydroxide (KOH) solution

  • Hexane

  • Ether

Procedure: [3]

  • In a 10 mL round-bottom flask equipped with a magnetic stirrer, a mixture of m-nitrobenzaldehyde (0.123 g, 1 mmol) and water (2 mL) is prepared.

  • Ni₂B (0.006 g, 0.05 mmol) is added to the mixture, and it is stirred for 5 minutes.

  • Next, NaBH₄ (0.095 g, 2.5 mmol) is added, and the resulting mixture is stirred for an additional 3 minutes at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a hexane/ether (5:3) mixture as the eluent.

  • Upon completion of the reaction, a 2% aqueous KOH solution (5 mL) is added, and stirring is continued for 10 minutes.

  • The mixture is then extracted with ethyl acetate (3 x 8 mL).

  • The organic phases are combined and dried over anhydrous Na₂SO₄.

  • Finally, the solvent is evaporated under reduced pressure to yield pure this compound.

Workflow for the Synthesis of this compound:

G start Start: 3-Nitrobenzaldehyde and Water add_ni2b Add Ni2B Stir for 5 min start->add_ni2b add_nabh4 Add NaBH4 Stir for 3 min add_ni2b->add_nabh4 monitor Monitor reaction by TLC add_nabh4->monitor workup Add 2% KOH (aq) monitor->workup Reaction complete extraction Extract with Ethyl Acetate workup->extraction dry Dry organic phase (Na2SO4) extraction->dry evaporate Evaporate solvent dry->evaporate end_product End Product: This compound evaporate->end_product

A general workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable precursor in the synthesis of various biologically active compounds. Notably, it is used as a reagent in the synthesis of inhibitors for key signaling pathways implicated in diseases such as cancer.

Hedgehog Signaling Pathway Inhibitors

This compound is utilized in the synthesis of pyrrolo[2,1-f][4][5]triazines, which have been identified as novel inhibitors of the Hedgehog signaling pathway.[1] The Hedgehog pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of several types of cancer.[6][7] Inhibitors of this pathway are therefore of significant interest as potential anti-cancer therapeutics.

Hedgehog Signaling Pathway Overview:

Hedgehog_Pathway cluster_off Pathway OFF cluster_on Pathway ON Hh Hedgehog Ligand Ptch1 Patched-1 (Ptch1) Receptor Hh->Ptch1 Binds Smo Smoothened (Smo) Receptor Ptch1->Smo Inhibits Ptch1->Smo Inhibition Relieved Sufu Suppressor of Fused (Sufu) Gli Gli Transcription Factor Smo->Gli Activates Sufu->Gli Sequesters & Promotes Cleavage TargetGenes Target Gene Expression Gli->TargetGenes Promotes Inhibitor Pyrrolo[2,1-f][1,2,4]triazines (Synthesized from This compound) Inhibitor->Smo Inhibits

Overview of the Hedgehog signaling pathway and the inhibitory role of compounds derived from this compound.
Dynamin GTPase Inhibitors

This compound also serves as a reagent in the synthesis of quinone analogs that act as inhibitors of dynamin GTPase.[1][8] Dynamins are GTPase enzymes that play a critical role in endocytosis, a fundamental cellular process for nutrient uptake, signal transduction, and synaptic vesicle recycling.[9] The inhibition of dynamin function can have significant implications in various disease states, including cancer and neurodegenerative disorders, making dynamin inhibitors a subject of intense research.

Biological Activity

Direct experimental data on the biological activity of this compound itself is limited in publicly available literature. Most research focuses on the biological activities of its derivatives. For instance, derivatives of the closely related 4-aminobenzyl alcohol have shown schistosomicidal, anticancer, and antimicrobial properties.[9] The biological activity of 3-(2-aminopropyl)benzyl alcohol, a phenethylamine (B48288) derivative, has been predicted based on structure-activity relationships to have stimulant effects on the central nervous system.[4][5] Further screening and biological evaluation of this compound are warranted to fully elucidate its pharmacological profile.

Toxicology and Safety

This compound is classified as a hazardous substance. The available safety data indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[2]

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Data sourced from multiple safety data sheets.[2]

Recommended Safety Precautions: [2]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound (CAS 1877-77-6) is a key chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor for the synthesis of inhibitors of important biological targets like the Hedgehog signaling pathway and dynamin GTPase underscores its importance for researchers and scientists. While detailed biological and toxicological data on the compound itself are limited, the available information highlights the need for careful handling and further investigation into its properties and applications. This guide provides a foundational understanding of this compound to support its safe and effective use in research and development endeavors.

References

A Technical Guide to 3-Aminobenzyl Alcohol and its Synonyms: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzyl alcohol, also known by its common synonym m-aminobenzyl alcohol, is a versatile bifunctional organic compound featuring both an amine and a primary alcohol functional group attached to a benzene (B151609) ring at the meta position. This unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science. Its ability to participate in a wide range of chemical transformations allows for its incorporation into complex molecular architectures, leading to the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synonyms, chemical and physical properties, synthesis, and key applications of this compound, with a focus on its role in the development of inhibitors for critical biological pathways.

Synonyms and Chemical Identifiers

A clear understanding of the various names and identifiers for this compound is crucial for effective literature and database searches.

Identifier Type Value
IUPAC Name (3-aminophenyl)methanol[1]
Common Synonyms m-aminobenzyl alcohol, 3-(Hydroxymethyl)aniline[1][2], (3-aminophenyl)methanol, 3-Aminobenzenemethanol, m-Aminophenylcarbinol
CAS Number 1877-77-6[1][2]
Molecular Formula C₇H₉NO[1][2]
Molecular Weight 123.15 g/mol [1][2]
InChI Key OJZQOQNSUZLSMV-UHFFFAOYSA-N[1]
SMILES C1=CC(=CC(=C1)N)CO[1]

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for this compound, essential for its handling, characterization, and use in experimental settings.

Property Value Source
Appearance Slightly beige crystalline powder[3]
Melting Point 92-95 °C (lit.)[2]Sigma-Aldrich
¹H NMR (DMSO-d₆) δ 6.94 (t, J=7.7 Hz, 1H), 6.51 (d, J=7.7 Hz, 1H), 6.42 (d, J=7.7 Hz, 1H), 6.35 (s, 1H), 4.98 (s, 2H), 4.35 (s, 2H)ChemicalBook
IR (KBr, cm⁻¹) 3350-3200 (N-H, O-H str), 3050 (C-H arom str), 1610, 1590, 1490 (C=C arom str), 1010 (C-O str)SpectraBase
Mass Spectrum (EI) m/z 123 (M⁺), 106, 94, 77PubChem

Experimental Protocols

Detailed experimental procedures are critical for the successful application of this compound in synthesis. Below are representative protocols for its synthesis and its use in the preparation of biologically active molecules.

Synthesis of this compound from 3-Nitrobenzyl alcohol

A common laboratory-scale synthesis of this compound involves the reduction of the corresponding nitro compound, 3-nitrobenzyl alcohol.

Materials:

  • 3-Nitrobenzyl alcohol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrobenzyl alcohol in ethanol (B145695).

  • Add an excess of tin(II) chloride dihydrate to the solution.

  • Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic.

  • After the initial reaction subsides, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic. A precipitate of tin salts will form.

  • Filter the mixture to remove the inorganic salts and wash the precipitate with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system like toluene/hexane.

Synthesis of a Quinone Analog as a Dynamin GTPase Inhibitor

This compound can be used as a nucleophile in the synthesis of quinone analogs, which have shown potential as inhibitors of dynamin GTPase.[4][5][6]

Materials:

Procedure:

  • Dissolve 1,4-benzoquinone in ethanol in a round-bottom flask with magnetic stirring.

  • In a separate flask, dissolve this compound in ethanol.

  • Slowly add the solution of this compound to the stirred solution of 1,4-benzoquinone at room temperature. A color change is typically observed.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The resulting precipitate can be collected by vacuum filtration, washed with cold ethanol, and dried to yield the desired 2-((3-(hydroxymethyl)phenyl)amino)cyclohexa-2,5-diene-1,4-dione.

  • Further purification can be achieved by recrystallization.

Applications in Drug Development: Targeting Signaling Pathways

The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of molecules targeting various signaling pathways implicated in diseases such as cancer.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[1][7][8] Aberrant activation of this pathway is implicated in the development of several types of cancer. This compound serves as a key starting material for the synthesis of pyrrolo[2,1-f][7][8][9]triazines, a class of compounds that have been identified as novel inhibitors of the Hedgehog signaling pathway.[10][11]

Below is a diagram illustrating the canonical Hedgehog signaling pathway.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand GLI-R GLI (Repressor) PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI-A GLI (Activator) GLI->GLI-R Proteolytic Cleavage GLI->GLI-A Processing Target Genes Target Gene Transcription GLI-R->Target Genes Represses GLI-A->Target Genes Activates Inhibitor Pyrrolo[2,1-f][1,2,4]triazine (derived from This compound) Inhibitor->SMO Inhibits

Caption: The Hedgehog signaling pathway and a point of inhibition.

Dynamin GTPase Inhibition

Dynamin is a large GTPase that plays a critical role in clathrin-mediated endocytosis and vesicle trafficking.[12][13] Its function is essential for numerous cellular processes, and its inhibition has therapeutic potential in various diseases, including cancer and neurodegenerative disorders. Quinone analogs synthesized from this compound have been identified as inhibitors of dynamin's GTPase activity, thereby blocking endocytosis.[4][5][6]

The following workflow illustrates the synthesis and screening of dynamin GTPase inhibitors derived from this compound.

Dynamin_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening A 3-Aminobenzyl alcohol C Reaction A->C B Quinone Precursor B->C D Library of Quinone Analogs C->D Purification E Dynamin GTPase Assay D->E Screening F Hit Identification E->F Data Analysis G Endocytosis Inhibition Assay F->G Secondary Screen H Lead Compound G->H Validation

Caption: Workflow for the synthesis and screening of dynamin inhibitors.

Conclusion

This compound and its synonyms are indispensable reagents in the field of drug discovery and development. Its unique chemical structure allows for the facile synthesis of diverse molecular scaffolds that can be tailored to interact with specific biological targets. The examples of Hedgehog signaling and dynamin GTPase inhibition highlight the significant potential of this compound-derived compounds in developing novel therapeutics for a range of human diseases. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this versatile chemical building block in their scientific endeavors.

References

Molecular formula and molecular weight of 3-Aminobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides the essential molecular details for 3-Aminobenzyl alcohol, a compound utilized in the synthesis of various biologically active molecules.

Molecular Formula and Weight

The foundational chemical data for this compound is summarized in the table below. This information is critical for stoichiometric calculations in reaction planning and for the characterization of synthesized compounds.

PropertyValue
Molecular FormulaC₇H₉NO[1][2][3][4]
Linear FormulaH₂NC₆H₄CH₂OH
Molecular Weight123.15 g/mol [1][2][4]
IUPAC Name(3-aminophenyl)methanol[1][3]
CAS Number1877-77-6[1][2]

This guide is intended to provide the core quantitative data for this compound. Further in-depth analysis, including experimental protocols and signaling pathway visualizations, would require dedicated laboratory research and specialized software tools beyond the scope of this document.

References

Electronic and steric effects influencing aminobenzyl alcohol reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic and Steric Effects Influencing Aminobenzyl Alcohol Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic and steric factors that govern the reactivity of aminobenzyl alcohol isomers. A deep understanding of these principles is critical for the effective application of these versatile compounds in organic synthesis, medicinal chemistry, and materials science. This document outlines the synthesis of aminobenzyl alcohol isomers, presents quantitative data on their reactivity, details relevant experimental protocols, and provides a thorough analysis of the underlying factors influencing their chemical behavior.

Core Principles: Electronic and Steric Effects

The reactivity of the three structural isomers of aminobenzyl alcohol—ortho (2-), meta (3-), and para (4-aminobenzyl alcohol)—is primarily dictated by the interplay of electronic and steric effects, which are modulated by the relative positions of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups on the benzene (B151609) ring.[1]

Electronic Effects: The amino group is a potent activating group, donating electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions, increasing the nucleophilicity of the ring and influencing the reactivity of the benzylic alcohol.[1] Conversely, the hydroxymethyl group is a weakly activating group.[1] In the meta-isomer, the electron-donating resonance effect of the amino group does not extend to the benzylic carbon, resulting in a significantly different electronic environment at the reaction center compared to the ortho and para isomers.[1]

Steric Effects: The proximity of the amino and hydroxymethyl groups in the ortho-isomer introduces steric hindrance, which can impede the approach of reagents to either functional group. This steric congestion is absent in the meta and para isomers.[1]

Intramolecular Hydrogen Bonding: The ortho-isomer can form an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the nitrogen of the amino group. This interaction can reduce the availability of the lone pair on the nitrogen, potentially decreasing its nucleophilicity, and can also affect the acidity of the hydroxyl proton.[1]

A visual representation of these influencing factors is provided below.

G Aminobenzyl_Alcohol Aminobenzyl Alcohol Reactivity Electronic_Effects Electronic Effects Aminobenzyl_Alcohol->Electronic_Effects Steric_Effects Steric Effects Aminobenzyl_Alcohol->Steric_Effects Resonance Resonance (ortho, para) Electronic_Effects->Resonance Inductive_Effect Inductive Effect Electronic_Effects->Inductive_Effect Steric_Hindrance Steric Hindrance (ortho) Steric_Effects->Steric_Hindrance Intramolecular_H_Bonding Intramolecular H-Bonding (ortho) Steric_Effects->Intramolecular_H_Bonding

Caption: Factors influencing aminobenzyl alcohol reactivity.

Quantitative Data on Reactivity

The following tables summarize quantitative data on the reactivity of aminobenzyl alcohols in various reactions. Direct comparative kinetic studies under identical conditions for all three isomers are scarce in the literature; however, data from individual studies provide valuable insights.[1]

Oxidation of Aminobenzyl Alcohols

The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental transformation. The electronic effects of the amino group play a significant role in this reaction. The para-isomer is generally the most reactive due to the strong electron-donating effect of the amino group at the para position, which increases the electron density at the benzylic carbon, making it more susceptible to oxidation.[1] The ortho-isomer also benefits from this electron-donating effect, but steric hindrance and potential intramolecular hydrogen bonding can slightly diminish its reactivity compared to the para-isomer.[1] The meta-isomer is the least reactive as the amino group does not donate electron density to the benzylic carbon via resonance.[1]

Table 1: Aerobic Oxidation of Substituted 2-Aminobenzyl Alcohols to Aldehydes [2][3]

Substrate (2-Aminobenzyl Alcohol Derivative)Time (h)Yield (%)
(2-aminophenyl)methanol388
(2-amino-5-methylphenyl)methanol686
(2-amino-5-bromophenyl)methanol685
(2-amino-3-bromophenyl)methanol1484
(2-amino-5-chlorophenyl)methanol684
(2-amino-3,5-dibromophenyl)methanol1280
(2-amino-3,5-dichlorophenyl)methanol1680
(2-amino-4-chloro-3-nitrophenyl)methanol681

Reaction Conditions: Substrate (1 mmol), CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%) in CH₃CN (5 mL) under an O₂ balloon at room temperature.[2][3]

Table 2: Kinetic and Thermodynamic Parameters for the Oxidation of ortho-Aminobenzyl Alcohol [4]

ParameterValue
Activation Energy (Ea)58.92 kJ/mol
Activation Entropy (ΔS‡)-53.61 J/mol·K
Activation Enthalpy (ΔH‡)56.25 kJ/mol
Free Energy of Activation (ΔG‡)73.43 kJ/mol

Reaction: Silver(I)-catalyzed oxidation by potassium persulfate at 40°C and pH 7.0.[4]

Hammett Analysis of Benzyl (B1604629) Alcohol Oxidation

Table 3: Hammett Substituent Constants (σ)

Substituentσ_metaσ_para
-NH₂-0.16-0.66
-OCH₃+0.12-0.27
-CH₃-0.07-0.17
-H0.000.00
-Cl+0.37+0.23
-Br+0.39+0.23
-CN+0.56+0.66
-NO₂+0.71+0.78

The highly negative σ_para value for the -NH₂ group (-0.66) quantitatively demonstrates its strong electron-donating nature at the para position, explaining the enhanced reactivity of 4-aminobenzyl alcohol in reactions where a positive charge develops at the benzylic carbon in the transition state.

Hammett_Plot origin x_axis σ (Substituent Constant) origin->x_axis y_axis log(k/k₀) origin->y_axis p_NH2 p_NO2 p_NH2->p_NO2 ρ < 0 p_OCH3 p_CH3 H p_Cl label_p_NH2 -NH₂ label_p_OCH3 -OCH₃ label_p_CH3 -CH₃ label_H -H label_p_Cl -Cl label_p_NO2 -NO₂ Synthesis_Workflow cluster_ortho ortho-Aminobenzyl Alcohol Synthesis cluster_para para-Aminobenzyl Alcohol Synthesis Anthranilic_Acid Anthranilic_Acid Electrolytic_Reduction Electrolytic_Reduction Anthranilic_Acid->Electrolytic_Reduction H₂SO₄ Neutralization Neutralization Electrolytic_Reduction->Neutralization NH₄OH Extraction Extraction Neutralization->Extraction CHCl₃ o_ABA o_ABA Extraction->o_ABA Evaporation p_Nitrobenzyl_Alcohol p_Nitrobenzyl_Alcohol Reduction Reduction p_Nitrobenzyl_Alcohol->Reduction Raney Ni, N₂H₄ Filtration Filtration Reduction->Filtration p_ABA p_ABA Filtration->p_ABA Evaporation Oxidation_Mechanism Aminobenzyl_Alcohol Aminobenzyl Alcohol Intermediate Intermediate Complex Aminobenzyl_Alcohol->Intermediate + TEMPO⁺=O TEMPO_Ox TEMPO⁺=O Aminobenzaldehyde Aminobenzaldehyde Intermediate->Aminobenzaldehyde - H₂O TEMPO_Red TEMPO-H Intermediate->TEMPO_Red TEMPO_Red->TEMPO_Ox + Cu(II) O2 O₂ Cu_I Cu(I) Cu_II Cu(II) Cu_I->Cu_II + O₂ Cu_II->Cu_I - e⁻ Borrowing_Hydrogen Start Aminobenzyl Alcohol + Amine + Catalyst Dehydrogenation Dehydrogenation of Alcohol (Catalyst-H₂ forms) Start->Dehydrogenation Aldehyde_Formation In situ Aldehyde Formation Dehydrogenation->Aldehyde_Formation Condensation Condensation with Amine Aldehyde_Formation->Condensation Imine_Formation Imine Formation Condensation->Imine_Formation Hydrogenation Hydrogenation of Imine (Catalyst-H₂ used) Imine_Formation->Hydrogenation Product N-Alkylated Amine + Catalyst + H₂O Hydrogenation->Product

References

The Pivotal Role of 3-Aminobenzyl Alcohol in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzyl alcohol, a versatile bifunctional organic molecule, serves as a crucial intermediate in a myriad of synthetic transformations. Its unique structure, possessing both a nucleophilic amino group and a reactive primary alcohol on a benzene (B151609) ring, allows for its strategic incorporation into a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1] This technical guide provides an in-depth exploration of the properties, key reactions, and applications of this compound, offering valuable insights for professionals in chemical research and drug development.

Physicochemical and Spectral Properties

A comprehensive understanding of the physical and spectral properties of this compound is fundamental for its effective application in synthesis. The following table summarizes key quantitative data for this intermediate.

PropertyValueReference(s)
Molecular Formula C₇H₉NO[2]
Molecular Weight 123.15 g/mol
CAS Number 1877-77-6[2]
Appearance Beige or gray-beige to brown fine crystalline powder
Melting Point 92-95 °C (lit.)
Solubility Soluble in water
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 6.96 (t, J = 7.6 Hz, 1H), 6.56 (s, 1H), 6.52 – 6.38 (m, 2H), 5.06 – 4.91 (m, 3H), 4.36 (d, J = 5.1 Hz, 2H)[1]
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 148.91, 143.60, 128.94, 114.49, 112.81, 112.57, 63.70[1]
IR (KBr Pellet, cm⁻¹) Major peaks characteristic of O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching and bending vibrations.[2]
Mass Spectrum (EI) Molecular Ion [M]⁺ at m/z 123. Key fragments at m/z 106 ([M-NH₂]⁺) and 94 ([M-CH₂OH]⁺).[3]

Key Synthetic Applications and Experimental Protocols

This compound is a valuable building block for the synthesis of a diverse range of organic compounds, particularly heterocyclic systems that form the core of many pharmaceutical agents.

Synthesis of Quinolines and Quinazolinones

Quinolines and quinazolinones are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. This compound can serve as a precursor to these heterocycles through various synthetic strategies. While many protocols specify the ortho-isomer (2-aminobenzyl alcohol), the underlying principles of oxidative cyclization and condensation reactions are often applicable to the meta-isomer, leading to the corresponding fused heterocyclic systems.

A general approach involves the in-situ oxidation of the benzyl (B1604629) alcohol to the corresponding aldehyde, which then undergoes condensation with a suitable partner followed by cyclization.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product 3_Aminobenzyl_Alcohol This compound Oxidation In-situ Oxidation 3_Aminobenzyl_Alcohol->Oxidation [O] Coupling_Partner Active Methylene Compound Condensation Condensation Coupling_Partner->Condensation Oxidation->Condensation 3-Aminobenzaldehyde (B158843) (intermediate) Cyclization Cyclization Condensation->Cyclization Heterocycle Substituted Benzo-fused Heterocycle (e.g., Quinoline, Quinazolinone) Cyclization->Heterocycle

Caption: Synthetic pathway for benzo-fused heterocycles.

Experimental Protocol: Ruthenium-Catalyzed Synthesis of 3-Substituted Quinolines

This protocol is adapted from methodologies developed for the synthesis of quinolines from aminobenzyl alcohols and aldehydes.

Materials:

  • 2-Aminobenzyl alcohol (or this compound for analogous synthesis)

  • Aldehyde (e.g., benzaldehyde)

  • Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂)

  • Base (e.g., KOH)

  • Solvent (e.g., Toluene)

Procedure:

  • To a sealed tube, add 2-aminobenzyl alcohol (1.0 mmol), the aldehyde (1.2 mmol), ruthenium catalyst (2.5 mol%), and base (20 mol%).

  • Add the solvent (3 mL) and seal the tube.

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-substituted quinoline.

Aerobic Oxidation to 3-Aminobenzaldehyde

The selective oxidation of the alcohol functionality in this compound to the corresponding aldehyde is a key transformation, as 3-aminobenzaldehyde is a versatile intermediate for the synthesis of various pharmaceuticals and fine chemicals.

G cluster_workflow Experimental Workflow: Aerobic Oxidation Start Start Mixing Mix this compound, CuI, and Acetonitrile Start->Mixing Addition Add DMAP and TEMPO Mixing->Addition Reaction Stir under O₂ balloon at room temperature Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Filter and wash with Acetonitrile Monitoring->Workup Reaction Complete Isolation Remove solvent in vacuo Workup->Isolation Purification Column Chromatography Isolation->Purification Product 3-Aminobenzaldehyde Purification->Product End End Product->End

References

A Deep Dive into the Fundamental Reaction Mechanisms of 3-Aminobenzyl Alcohol: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Aminobenzyl alcohol, a versatile bifunctional aromatic compound, serves as a crucial building block in the synthesis of a wide array of organic molecules, particularly in the realms of drug discovery and materials science. Its unique structure, featuring both a nucleophilic amino group and a primary alcohol on a benzene (B151609) ring, allows for a diverse range of chemical transformations. This in-depth technical guide explores the core reaction mechanisms involving this compound, providing detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of a nitro-substituted precursor. A common and efficient method is the reduction of 3-nitrobenzaldehyde.

Experimental Protocol: Reduction of 3-Nitrobenzaldehyde

Materials:

Procedure:

  • In a 10 mL round-bottom flask equipped with a magnetic stirrer, a mixture of m-nitrobenzaldehyde (0.123 g, 1 mmol) and water (2 mL) is prepared.

  • Ni₂B (0.006 g, 0.05 mmol) is added to the mixture, and it is stirred for 5 minutes.

  • Subsequently, NaBH₄ (0.095 g, 2.5 mmol) is added, and the resulting mixture is stirred for an additional 3 minutes at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) using a hexane/ether (5:3) eluent.

  • Upon completion of the reaction, a 2% aqueous KOH solution (5 mL) is added, and stirring is continued for 10 minutes.

  • The mixture is then extracted with ethyl acetate (3 x 8 mL).

  • The combined organic phases are dried over anhydrous Na₂SO₄.

  • Finally, the solvent is evaporated to yield pure this compound.[1]

Quantitative Data:

Starting MaterialReducing SystemSolventTimeYieldReference
m-NitrobenzaldehydeNi₂B / NaBH₄Water8 min95%[1]

Core Reaction Mechanisms

The reactivity of this compound is dictated by the presence of the amino (-NH₂) and hydroxyl (-CH₂OH) functional groups. These groups can undergo a variety of transformations, either independently or in concert.

Reactions of the Hydroxyl Group

The hydroxyl group of this compound can participate in oxidation, etherification, and esterification reactions.

A key transformation is the selective oxidation of the benzylic alcohol to the corresponding aldehyde, a valuable intermediate in many synthetic pathways.

Reaction Workflow: Chemoselective Oxidation

G sub_3ABA This compound reagents CuI (10 mol%) DMAP (10 mol%) TEMPO (1 mol%) O₂ (balloon) sub_3ABA->reagents Reacts with product 3-Aminobenzaldehyde reagents->product in solvent Acetonitrile (B52724) (CH₃CN) solvent:e->product:w

Chemoselective oxidation of this compound.

Experimental Protocol: Aerobic Oxidation

  • In a round-bottom flask, a mixture of the aminobenzyl alcohol (1 mmol) and CuI (10 mol%) in acetonitrile (3 mL) is stirred for 5-10 minutes.

  • 4-Dimethylaminopyridine (DMAP) (10 mol%) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (1 mol%) are then added.

  • The resulting mixture is stirred under an oxygen balloon at room temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is filtered and washed with acetonitrile.

  • The solvent is removed in vacuo to obtain the crude aminobenzaldehyde, which can be further purified by column chromatography.[2]

Quantitative Data for Oxidation of Aminobenzyl Alcohol Isomers:

SubstrateCatalyst SystemTime (h)Yield (%)Reference
2-Aminobenzyl alcoholCuI/DMAP/TEMPO/O₂388[3][4]
2-Amino-5-methylphenylmethanolCuI/DMAP/TEMPO/O₂-Excellent[3][4]
Halogen-substituted aminobenzyl alcoholsCuI/DMAP/TEMPO/O₂-Good to Excellent[3][4]

The hydroxyl group can be converted to an ether via the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.[5][6][7][8]

General Experimental Protocol: O-Alkylation

  • To a suspension of a base such as sodium hydride (NaH) (1.2 equivalents) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), add the this compound (1 equivalent) at 0°C and stir for 1-2 hours to form the alkoxide.

  • Add a solution of the desired alkyl halide (e.g., benzyl (B1604629) bromide or an alkyl iodide) in THF at 0°C and stir for approximately 4 hours. The reaction can be warmed to room temperature if it proceeds slowly.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction by carefully adding water and then acidify with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • The crude ether can be purified by column chromatography.

Esterification of the hydroxyl group can be achieved by reacting this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of an acid catalyst or a base.

General Experimental Protocol: Esterification with an Acid Chloride

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF) containing a base (e.g., triethylamine (B128534) or pyridine, 1.1 equivalents) in a flask under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add the desired acid chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water.

  • Separate the organic layer, wash with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sulfate and concentrate in vacuo.

  • Purify the crude ester by column chromatography.

Reactions of the Amino Group

The amino group of this compound is a versatile functional handle for various transformations, including acylation, alkylation, and diazotization.

The amino group readily reacts with carboxylic acids and their derivatives to form amides. This is a fundamental reaction in the synthesis of many biologically active molecules.

General Experimental Protocol: Amide Coupling with a Carboxylic Acid using a Coupling Agent

  • To a solution of the carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent (e.g., HATU, HBTU, or EDC, ~1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2-3 equivalents).

  • Stir the mixture at room temperature for a few minutes to activate the carboxylic acid.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with an organic solvent and wash with water, dilute acid, and saturated sodium bicarbonate solution.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.[9]

Selective mono-N-alkylation of this compound can be challenging due to the potential for over-alkylation. A chelation-controlled approach offers a method for selective mono-alkylation.

Logical Relationship: Chelation-Controlled N-Alkylation

G start This compound chelate_form Formation of stable chelate with 9-BBN start->chelate_form deprotonation Deprotonation of amino group chelate_form->deprotonation alkylation Reaction with Alkyl Halide deprotonation->alkylation hydrolysis Mild Acidic Hydrolysis alkylation->hydrolysis product Mono-N-alkylated This compound hydrolysis->product

Workflow for selective mono-N-alkylation.

This method involves the formation of a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which protects the hydroxyl group and allows for selective deprotonation and subsequent alkylation of the amino group.[10]

The primary aromatic amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via reactions like the Sandmeyer reaction.[7][11][12]

General Experimental Protocol: Diazotization and Sandmeyer Reaction (e.g., Bromination)

  • Dissolve this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., HBr, ~3 equivalents) and cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂, ~1.1 equivalents) dropwise, keeping the temperature below 5°C. Stir for 15-30 minutes to form the diazonium salt solution.

  • In a separate flask, dissolve copper(I) bromide (CuBr, catalytic to stoichiometric amount) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent.

  • Wash the organic extract, dry it, and remove the solvent.

  • Purify the crude product (3-bromobenzyl alcohol) by distillation or chromatography.

Quantitative Data for Representative Reactions:

Reaction TypeReagentsProductYield (%)Reference
Oxidation CuI/DMAP/TEMPO/O₂3-Aminobenzaldehydeup to 88 (for ortho-isomer)[3][4]
N-Alkylation 9-BBN, Base, Alkyl HalideMono-N-alkylated derivativeHigh[10]
Synthesis Ni₂B / NaBH₄This compound95[1]

Application in Drug Development: Hedgehog Signaling Pathway Inhibition

This compound and its derivatives are valuable precursors in the synthesis of inhibitors targeting key signaling pathways implicated in cancer and other diseases. One such pathway is the Hedgehog (Hh) signaling pathway, where aberrant activation can lead to tumorigenesis. A key protein in this pathway is Smoothened (SMO).[1][3][13][14][15] Pyrrolo[2,1-f][1][3][14]triazines are a class of compounds that have been developed as potent Hedgehog pathway inhibitors.[6][16][17][18][19]

Hedgehog Signaling Pathway

Hedgehog_Signaling_Pathway cluster_off Pathway OFF (No Hedgehog Ligand) cluster_on Pathway ON (Hedgehog Ligand Present) PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_GLI_complex SUFU-GLI Complex GLI_R GLI Repressor SUFU_GLI_complex->GLI_R Proteolytic Processing Target_Genes_off Target Gene Transcription OFF GLI_R->Target_Genes_off Represses Hedgehog Hedgehog Ligand PTCH_on PTCH Hedgehog->PTCH_on Binds to SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved GLI_A GLI Activator SMO_on->GLI_A Activates Target_Genes_on Target Gene Transcription ON GLI_A->Target_Genes_on Activates Inhibitor SMO Inhibitor (e.g., Pyrrolo[2,1-f][1,2,4]triazine derivative) Inhibitor->SMO_on Blocks

Simplified Hedgehog signaling pathway and the action of SMO inhibitors.

In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits Smoothened (SMO), leading to the processing of GLI transcription factors into their repressor forms.[3][20] Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to become active and promote the formation of GLI activator proteins, which then translocate to the nucleus and induce the transcription of target genes.[1][3] Inhibitors derived from scaffolds like pyrrolo[2,1-f][1][3][14]triazine can bind to and inactivate SMO, thereby blocking the downstream signaling cascade.

Role in Dynamin GTPase Inhibition and Endocytosis

Derivatives of aminobenzyl alcohols have also been explored in the development of inhibitors for dynamin GTPase. Dynamin is a crucial protein involved in endocytosis, the process by which cells internalize molecules. It functions by assembling at the neck of budding vesicles and facilitating their scission from the parent membrane.[5][13][21][22][23]

Dynamin's Role in Clathrin-Mediated Endocytosis

Dynamin_Endocytosis start Cargo binding to receptors clathrin_recruitment Clathrin and adaptor protein recruitment start->clathrin_recruitment pit_formation Coated pit formation and invagination clathrin_recruitment->pit_formation dynamin_assembly Dynamin recruitment and assembly at the neck pit_formation->dynamin_assembly vesicle_scission GTP hydrolysis and vesicle scission dynamin_assembly->vesicle_scission uncoating Clathrin coat disassembly vesicle_scission->uncoating endosome Vesicle fuses with early endosome uncoating->endosome inhibitor Dynamin Inhibitor inhibitor->dynamin_assembly Blocks

Key steps in clathrin-mediated endocytosis and the point of dynamin inhibition.

Inhibitors of dynamin can block this process, which has therapeutic implications in various diseases, including certain cancers and viral infections that rely on endocytosis for entry into cells. The development of potent and specific dynamin inhibitors is an active area of research.

Conclusion

This compound is a cornerstone molecule in synthetic organic chemistry, offering a gateway to a multitude of complex molecular architectures. Its dual functionality allows for a rich variety of reaction mechanisms to be employed, leading to the synthesis of compounds with significant biological and material properties. This guide has provided a comprehensive overview of the fundamental reactions of this compound, complete with detailed protocols and quantitative data, to aid researchers in their synthetic endeavors. The exploration of its derivatives as inhibitors of critical signaling pathways like Hedgehog and cellular processes such as endocytosis underscores the continued importance of this versatile building block in modern drug discovery and development.

References

The Synthesis of 3-Aminobenzyl Alcohol: A Technical Guide to its Discovery and Preparation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzyl alcohol, a versatile organic intermediate, plays a crucial role in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its unique structure, featuring both a nucleophilic amino group and a reactive primary alcohol on a benzene (B151609) ring, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to this compound, offering detailed experimental protocols and a comparative analysis of key methodologies.

Historical Context: The Dawn of Aromatic Amine Synthesis

The precise discovery of this compound is not well-documented with a specific date or individual credited for its first synthesis. Its emergence is intrinsically linked to the broader development of synthetic organic chemistry in the 19th and early 20th centuries, particularly the advancements in the reduction of aromatic nitro compounds. The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, and early methods relied on the use of metals in acidic media.

Historically, reagents such as tin (Sn) or iron (Fe) in the presence of strong acids like hydrochloric acid (HCl) were the workhorses for converting nitroarenes to anilines. While effective, these methods often required harsh reaction conditions and generated significant amounts of metallic waste. The advent of catalytic hydrogenation in the early 20th century, utilizing catalysts like palladium on carbon (Pd/C) and Raney Nickel, offered a cleaner and more efficient alternative, becoming a cornerstone of modern organic synthesis. The synthesis of this compound has evolved alongside these general methodologies for nitroarene reduction.

Key Synthetic Pathways to this compound

The most prevalent and practical synthetic routes to this compound invariably start from commercially available 3-nitrobenzaldehyde (B41214) or 3-nitrobenzyl alcohol. The core of the synthesis is the reduction of the nitro group to an amine.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method due to its high efficiency and clean reaction profile. The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C) or Raney Nickel, and a hydrogen source.

Reaction Scheme:

Figure 1: Catalytic hydrogenation of 3-nitrobenzyl alcohol.

A similar reaction can be performed starting from 3-nitrobenzaldehyde, where the aldehyde group is also reduced to an alcohol in the same step.

Chemical Reduction with Metal Hydrides

Modern synthetic methods often utilize metal hydrides for the reduction of nitro groups, offering excellent yields and milder reaction conditions. A particularly effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel catalyst.

Reaction Scheme:

Figure 2: Reduction of 3-nitrobenzaldehyde using NaBH₄ and a nickel catalyst.

Classical Reduction with Metals in Acidic Media

Though largely superseded by newer methods in laboratory settings, the reduction of nitroarenes using metals in acidic conditions remains historically significant and can be used for large-scale industrial production.

Reaction Scheme:

Figure 3: Béchamp reduction of 3-nitrobenzyl alcohol.

Comparative Analysis of Synthesis Methods

The choice of synthetic route to this compound depends on several factors, including scale, available equipment, cost, and desired purity. The following table summarizes the key quantitative data for the discussed methods.

MethodStarting MaterialReducing Agent/CatalystSolventReaction TimeTemperature (°C)Yield (%)
Catalytic Hydrogenation3-Nitrobenzyl alcoholH₂, 10% Pd/CEthanol2-4 hRoom Temp.>90
Chemical Reduction3-NitrobenzaldehydeNaBH₄, Ni₂BWater3 minRoom Temp.95
Classical Reduction3-Nitrobenzyl alcoholFe, HClEthanol/Water1-3 hReflux70-85

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

Workflow:

G A Dissolve 3-nitrobenzyl alcohol in ethanol B Add 10% Pd/C catalyst A->B C Flush with hydrogen gas (balloon) B->C D Stir at room temperature C->D E Monitor by TLC D->E F Filter through Celite E->F G Evaporate solvent F->G H Purify by column chromatography (optional) G->H I Obtain this compound H->I

Figure 4: Experimental workflow for catalytic hydrogenation.

Procedure:

  • In a round-bottom flask, dissolve 3-nitrobenzyl alcohol (1.0 eq) in ethanol.

  • Carefully add 10% palladium on carbon (5-10 mol%).

  • Secure a hydrogen-filled balloon to the flask and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by silica (B1680970) gel column chromatography.

Protocol 2: High-Yield Synthesis of this compound from 3-Nitrobenzaldehyde

Procedure:

  • In a 10 mL round-bottom flask equipped with a magnetic stirrer, add m-nitrobenzaldehyde (0.123 g, 1 mmol) and water (2 mL) to form a mixture.

  • Subsequently, add Ni₂B (0.006 g, 0.05 mmol) to the mixture and stir for 5 minutes.

  • Next, add NaBH₄ (0.095 g, 2.5 mmol) in one portion, and continue stirring the resulting mixture for 3 minutes at room temperature.

  • Monitor the reaction progress by TLC using a hexane/ether (5:3) eluent.

  • After the reaction is complete, add a 2% aqueous KOH solution (5 mL) and continue stirring for 10 minutes.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 8 mL).

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Finally, evaporate the solvent to obtain pure this compound. This procedure has been reported to yield 95% of the final product.

Conclusion

The synthesis of this compound is a well-established process with several reliable and high-yielding methods available to the modern chemist. While its exact origins are embedded in the broader history of aromatic chemistry, the evolution of its synthesis reflects the significant advancements in reduction methodologies. From classical metal-acid reductions to highly efficient catalytic hydrogenations and metal hydride-based methods, researchers now have a versatile toolbox to access this important building block. The choice of a specific protocol will be guided by the desired scale, purity requirements, and available resources, with modern catalytic methods generally offering superior efficiency and environmental compatibility.

Methodological & Application

Application Notes and Protocols: Synthesis of Quinone Analogs from 3-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinone and its analogs are a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The reactivity of the quinone moiety, which allows it to participate in redox cycling and Michael addition reactions, is central to its biological effects.[3] This document outlines a proposed synthetic strategy for the preparation of novel amino-substituted quinone analogs starting from the readily available precursor, 3-aminobenzyl alcohol. The described multi-step synthesis provides a framework for accessing new chemical entities for screening and development in various therapeutic areas.

Proposed Synthetic Pathway

The synthesis of quinone analogs from this compound is a multi-step process that is not extensively documented in a single, direct procedure. Therefore, a plausible synthetic route is proposed here, combining established organic transformations. The overall strategy involves the initial oxidation of the benzylic alcohol to an aldehyde, followed by aromatic hydroxylation to generate a quinone precursor, and concluding with the final oxidation to the desired quinone analog.

Synthetic Pathway Start 3-Aminobenzyl alcohol Intermediate1 3-Aminobenzaldehyde Start->Intermediate1 Oxidation Intermediate2 Amino-dihydroxy- benzaldehyde Intermediate1->Intermediate2 Hydroxylation End Amino-Quinone Analog Intermediate2->End Oxidation Experimental Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Hydroxylation cluster_2 Step 3: Oxidation A Reaction Setup B Reaction Monitoring (TLC) A->B C Work-up & Extraction B->C D Purification (Chromatography) C->D E Reaction Setup D->E F Reaction Monitoring (TLC) E->F G Work-up & Extraction F->G H Purification (Chromatography) G->H I Reaction Setup H->I J Reaction Monitoring (TLC) I->J K Work-up & Extraction J->K L Purification (Chromatography) K->L M Characterization (NMR, MS, etc.) L->M N Biological Activity Screening M->N Signaling Pathway Quinone Quinone Analog Redox Redox Cycling Quinone->Redox Michael Michael Addition Quinone->Michael ROS Reactive Oxygen Species (ROS) Redox->ROS Protein Protein Thiol Modification Michael->Protein OxStress Oxidative Stress ROS->OxStress Nrf2 Nrf2 Pathway Activation Protein->Nrf2 Apoptosis Apoptosis OxStress->Apoptosis Antioxidant Antioxidant Response Nrf2->Antioxidant

References

Application Notes and Protocols: 3-Aminobenzyl Alcohol as a Versatile Reagent for the Development of Novel Dynamin GTPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-aminobenzyl alcohol as a potential starting reagent in the synthesis of novel dynamin GTPase inhibitors. It includes a summary of quantitative data for various existing dynamin inhibitors, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Dynamin GTPase and its Inhibition

Dynamin is a large GTPase essential for clathrin-mediated endocytosis (CME) and other forms of membrane fission in eukaryotic cells.[1] It functions by assembling into helical collars at the necks of budding vesicles and, through GTP hydrolysis, constricts and severs the membrane to release the vesicle into the cytoplasm.[1] Given its critical role in cellular trafficking, dynamin has emerged as a promising target for therapeutic intervention in a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2] Small molecule inhibitors of dynamin are invaluable tools for studying endocytic pathways and hold potential as lead compounds for drug development.[2][3]

While a variety of chemical scaffolds have been identified as dynamin inhibitors, the exploration of new chemical space is crucial for the development of more potent and specific compounds. This compound represents a versatile starting material for the synthesis of novel inhibitor candidates, offering a functionalized aromatic core that can be elaborated into diverse structures.

Data Presentation: Quantitative Activity of Known Dynamin Inhibitors

The following tables summarize the in vitro and in-cellulo activities of several well-characterized classes of dynamin inhibitors. This data provides a benchmark for the evaluation of new compounds derived from this compound.

Table 1: In Vitro Dynamin GTPase Inhibition

Inhibitor ClassCompoundDynamin IsoformIC50 (µM)Mechanism of Action
Dynasore Derivatives DynasoreDynamin-1 & 2~15[3]Non-competitive with GTP
Dyngo-4aDynamin-145.4[4]-
DD-6Dynamin5.1[3]-
DD-11Dynamin3.6[3]-
Bis-Tyrphostins Bis-T-22Dynamin-11.7[5][6]-
Iminodyns Iminodyn-17Dynamin-1 & 2--
Iminodyn-22Dynamin-1 & 20.45[7]Uncompetitive with GTP
Pthaladyns Pthaladyn-23Dynamin-117.4[8]Competitive with GTP
Pthaladyn-29Dynamin-14.58[8]Competitive with GTP
Quinones Quinone 45Dynamin-111.1[9]-
Quinone 49Dynamin-110.6[9]-
Phenothiazines TrifluoperazineDynamin-12.6[10]Lipid competitive
MiTMABs MiTMABDynamin-13.1-5.79[11]PH domain (lipid) competitive
Dynoles Dynole 34-2Dynamin-11.3[12]Allosteric

Table 2: Inhibition of Endocytosis in Cellular Assays

Inhibitor ClassCompoundAssayIC50 (µM)
Dynasore Derivatives DD-6Transferrin Uptake4.00[3]
DD-11Transferrin Uptake2.63[3]
Iminodyns Iminodyn-22Receptor Mediated Endocytosis (RME)10.7[7]
Iminodyn-22Synaptic Vesicle Endocytosis (SVE)99.5[7]
Pthaladyns Pthaladyn-23Synaptic Vesicle Endocytosis (SVE)12.9[8]
Quinones Quinone 45Clathrin-Mediated Endocytosis (CME)36[9]
Bis-Tyrphostins (Prodrug) Propionic ester 4Endocytosis~8[6]

Experimental Protocols

Protocol 1: Representative Synthesis of a Dynamin Inhibitor Scaffold from this compound

This protocol describes a hypothetical, yet plausible, synthetic route to a bis-amide derivative, a scaffold present in some known dynamin inhibitors, starting from this compound.

Step 1: Oxidation of this compound to 3-Aminobenzaldehyde (B158843)

  • Dissolve this compound (1 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an oxidizing agent, for example, manganese dioxide (MnO2, 5-10 eq.), in portions.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO2.

  • Wash the Celite pad with additional DCM.

  • Concentrate the filtrate under reduced pressure to yield crude 3-aminobenzaldehyde, which can be purified by column chromatography.

Step 2: Amide Coupling with a Dicarboxylic Acid

  • Dissolve 3-aminobenzaldehyde (2.2 eq.) and a dicarboxylic acid (e.g., succinic acid, 1 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU, 2.2 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 4 eq.).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired bis-amide derivative.

Protocol 2: In Vitro Dynamin GTPase Activity Assay (Malachite Green Assay)[13]

This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released during GTP hydrolysis by dynamin.

Materials:

  • Purified recombinant dynamin protein

  • GTP solution

  • Assay buffer: 20 mM HEPES, pH 7.5, 150 mM KCl, 1 mM MgCl2, 1 mM DTT

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green in water

    • Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl

    • Solution C: 1.1% (v/v) Triton X-100 in water

    • Working Reagent: Mix 100 volumes of Solution A with 25 volumes of Solution B and 2 volumes of Solution C. Incubate for 30 minutes at room temperature before use.

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, dynamin protein (e.g., 100 nM), and the test compound (or DMSO vehicle control) in a 96-well plate.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding GTP to a final concentration of 1 mM.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 50 µL of the Malachite Green Working Reagent to each well.

  • Incubate at room temperature for 15 minutes to allow for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Generate a standard curve using known concentrations of phosphate to quantify the amount of Pi produced.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Cellular Assay for Dynamin-Dependent Endocytosis (Transferrin Uptake Assay)[3]

This assay measures the uptake of fluorescently labeled transferrin, a process dependent on clathrin-mediated endocytosis and dynamin function.

Materials:

  • Adherent cells cultured on glass coverslips or in 96-well imaging plates (e.g., HeLa, COS-7)

  • Serum-free cell culture medium

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

  • Test compounds

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Wash the cells with serum-free medium and then incubate in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin.

  • Pre-treat the cells with various concentrations of the test compound (or DMSO vehicle control) in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.

  • Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.

  • To stop uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides with mounting medium containing DAPI, or if using a plate, add PBS for imaging.

  • Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantify the intracellular fluorescence intensity of the labeled transferrin.

  • Calculate the percentage of inhibition of transferrin uptake for each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway: Dynamin-Mediated Endocytosis

Dynamin_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binding AP2 AP-2 Adaptor Receptor->AP2 Recruitment Plasma_Membrane Plasma Membrane Clathrin Clathrin AP2->Clathrin Recruitment Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit Assembly Dynamin Dynamin Coated_Pit->Dynamin Recruitment to Neck Vesicle_Scission Vesicle Scission Dynamin->Vesicle_Scission Hydrolysis GTP GTP GTP->Dynamin GDP_Pi GDP + Pi Vesicle_Scission->GDP_Pi Coated_Vesicle Clathrin-Coated Vesicle Vesicle_Scission->Coated_Vesicle Release Uncoating Uncoating Coated_Vesicle->Uncoating Endosome Early Endosome Uncoating->Endosome Workflow Start Start: Compound Library (e.g., from this compound) Primary_Screen Primary Screen: In Vitro GTPase Assay Start->Primary_Screen Hits Identify 'Hits' Primary_Screen->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Secondary_Assay Secondary Assay: Cellular Endocytosis Assay (e.g., Transferrin Uptake) Dose_Response->Secondary_Assay Validated_Hits Validated Hits Secondary_Assay->Validated_Hits Mechanism_Studies Mechanism of Action Studies (e.g., Kinetics, Competition Assays) Validated_Hits->Mechanism_Studies SAR Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization SAR->Lead_Optimization

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Hedgehog Signaling Pathway Inhibitors from 3-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention. This document provides a detailed methodology for the synthesis of a novel benzamide-based Hedgehog signaling pathway inhibitor, designated as HPI-3ABA , starting from 3-aminobenzyl alcohol. Additionally, it outlines the essential protocols for evaluating its biological activity.

Hypothetical Inhibitor: HPI-3ABA

For the purpose of these application notes, we propose the synthesis of a hypothetical inhibitor, N-(3-(hydroxymethyl)phenyl)-[1,1'-biphenyl]-4-carboxamide (HPI-3ABA) . The design incorporates a biphenyl (B1667301) carboxamide moiety, a common scaffold in known Smoothened (SMO) antagonists, linked to the this compound-derived fragment.

Synthesis of HPI-3ABA from this compound

The synthetic route to HPI-3ABA from this compound is a straightforward two-step process involving an amide coupling reaction.

Scheme 1: Synthesis of HPI-3ABA

Synthetic Workflow for HPI-3ABA cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product 3-Aminobenzyl_alcohol This compound Amide_Coupling Amide Coupling 3-Aminobenzyl_alcohol->Amide_Coupling Biphenyl-4-carbonyl_chloride Biphenyl-4-carbonyl chloride Biphenyl-4-carbonyl_chloride->Amide_Coupling HPI-3ABA HPI-3ABA Amide_Coupling->HPI-3ABA

Caption: Synthetic workflow for HPI-3ABA.

Experimental Protocol: Synthesis of N-(3-(hydroxymethyl)phenyl)-[1,1'-biphenyl]-4-carboxamide (HPI-3ABA)

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add a solution of biphenyl-4-carbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure HPI-3ABA .

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of HPI-3ABA

The inhibitory activity of the synthesized compound on the Hedgehog signaling pathway can be assessed using a series of in vitro assays.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesize HPI-3ABA Stock_Solution Prepare Stock Solution (e.g., in DMSO) Synthesis->Stock_Solution GLI_Luciferase GLI-Luciferase Reporter Assay Stock_Solution->GLI_Luciferase MTT_Assay Cell Viability (MTT) Assay Stock_Solution->MTT_Assay IC50_Calculation Calculate IC50 GLI_Luciferase->IC50_Calculation Cytotoxicity_Assessment Assess Cytotoxicity MTT_Assay->Cytotoxicity_Assessment

Caption: Experimental workflow for inhibitor evaluation.

Protocol 1: GLI-Luciferase Reporter Assay

This assay quantitatively measures the activity of the Hedgehog pathway by detecting the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

Materials:

  • NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization).

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Smoothened agonist (SAG) or Sonic Hedgehog (Shh) conditioned media

  • HPI-3ABA and control inhibitors (e.g., Vismodegib)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter NIH/3T3 cells into a 96-well plate at an optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of HPI-3ABA and control inhibitors in assay medium (DMEM with low serum, e.g., 0.5% FBS). Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pathway Activation: Add a Smoothened agonist (e.g., SAG at a final concentration of 100 nM) to all wells except for the unstimulated controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle-treated, agonist-stimulated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: MTT Cell Viability Assay

This assay assesses the cytotoxic effect of the synthesized compound on cancer cell lines with aberrant Hedgehog signaling (e.g., Daoy medulloblastoma cells).

Materials:

  • Daoy cells or other relevant cancer cell lines

  • Appropriate cell culture medium (e.g., MEM with 10% FBS)

  • HPI-3ABA and a positive control for cytotoxicity

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of HPI-3ABA for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value for cytotoxicity.

Data Presentation

The inhibitory potency of HPI-3ABA should be compared with established Hedgehog pathway inhibitors.

CompoundTargetAssayCell LineIC₅₀ (nM)Reference
HPI-3ABA SMO GLI-Luciferase NIH/3T3 To be determined N/A
Vismodegib (GDC-0449)SMOGLI-LuciferaseNIH/3T33[1][2]
Sonidegib (LDE225)SMOBodipy-cyclopamine bindingHEK29311[3]
Taladegib (LY2940680)SMO[³H]-Cyclopamine BindingSf919
Compound 21 (Benzamide derivative)SMOGLI-LuciferaseNIH/3T330[4]

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a complex cascade that regulates cell fate and proliferation. In the "OFF" state, the receptor Patched (PTCH1) inhibits Smoothened (SMO). In the "ON" state, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1 relieves the inhibition of SMO, leading to the activation of GLI transcription factors and subsequent target gene expression. Most small molecule inhibitors, including the proposed HPI-3ABA, target the SMO receptor.

Caption: The Hedgehog signaling pathway.

References

Applications of 3-Aminobenzyl Alcohol in Medicinal Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminobenzyl alcohol is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring both a nucleophilic amino group and a primary alcohol, allows for a wide range of chemical modifications, making it an ideal scaffold for the synthesis of diverse compound libraries. This flexibility enables researchers to explore structure-activity relationships (SAR) and develop novel therapeutic agents targeting various biological pathways. This document provides detailed application notes on its use in synthesizing potential inhibitors of the Hedgehog signaling pathway and dynamin GTPase, along with experimental protocols for key synthetic transformations.

Key Applications of this compound Derivatives

This compound is a key starting material for the synthesis of compounds targeting critical biological pathways implicated in cancer and other diseases.

  • Hedgehog Signaling Pathway Inhibitors: The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is linked to the development and progression of several cancers, including basal cell carcinoma and medulloblastoma. Small molecule inhibitors targeting this pathway are therefore of significant therapeutic interest. This compound serves as a key precursor for the synthesis of analogues of potent Hh pathway inhibitors like TAK-441.

  • Dynamin GTPase Inhibitors: Dynamins are GTPase enzymes essential for endocytosis, a process fundamental to nutrient uptake, receptor signaling, and synaptic vesicle recycling. Inhibition of dynamin activity can disrupt these cellular processes and is being explored as a potential therapeutic strategy in cancer and certain neurological disorders. The structural scaffold of this compound can be elaborated to generate novel dynamin inhibitors.

Quantitative Data of Representative Drug Candidates

The following table summarizes the biological activity of representative compounds synthesized using methodologies applicable to this compound derivatives. While not all compounds listed are direct derivatives, they represent the classes of molecules that can be accessed using this compound as a starting material and showcase the potency that can be achieved.

Compound Class/ExampleTargetAssay TypeIC50 (µM)Reference
Hedgehog Pathway Inhibitor
TAK-441 Analogue (Illustrative)Smoothened (Smo)Gli-luciferase reporter assay0.079[1]
Dynamin GTPase Inhibitors
Iminodyn-22Dynamin I/IIGTPase activity assay0.45 / 0.45[2]
Pthaladyn-29Dynamin IGTPase activity assay4.58[3]
Rhodadyn Analogue D10Dynamin IReceptor-Mediated Endocytosis5.9

Signaling Pathway and Experimental Workflow Diagrams

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a critical regulator of cell differentiation and proliferation. In the "off" state, the receptor Patched (PTCH) inhibits Smoothened (SMO). Binding of the Hedgehog ligand (Hh) to PTCH relieves this inhibition, allowing SMO to activate a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors, which regulate the expression of target genes involved in cell growth and survival.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU SUFU Gli_off Gli (Inactive) SUFU->Gli_off Sequesters Hh Hedgehog Ligand (Hh) PTCH_on PTCH Hh->PTCH_on SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved Gli_on Gli (Active) Transcription Factor SMO_on->Gli_on Activates Target_Genes Target Gene Expression Gli_on->Target_Genes Promotes Hh_inhibitor Hedgehog Inhibitor (e.g., TAK-441 analogue) Hh_inhibitor->SMO_on Inhibits

Caption: The Hedgehog signaling pathway and the point of intervention for SMO inhibitors.

Experimental Workflow: Synthesis of a Hedgehog Inhibitor Analogue

This diagram illustrates a potential synthetic workflow for generating a Hedgehog inhibitor analogue, starting from this compound. The process involves two key reactions: amide bond formation and reductive amination, showcasing the utility of the starting material's bifunctionality.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reactions Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product 3_ABA This compound Amide_Coupling Amide Bond Formation 3_ABA->Amide_Coupling Reductive_Amination Reductive Amination 3_ABA->Reductive_Amination Acid Carboxylic Acid (R1-COOH) Acid->Amide_Coupling Aldehyde Aldehyde/Ketone (R2-CHO) Aldehyde->Reductive_Amination Intermediate_1 N-(3-(hydroxymethyl)phenyl)amide Amide_Coupling->Intermediate_1 Intermediate_2 (3-((Alkyl)aminomethyl)phenyl)methanol Reductive_Amination->Intermediate_2 Final_Product Hedgehog Inhibitor Analogue Intermediate_1->Final_Product Further Modification Intermediate_2->Final_Product Further Modification

Caption: A generalized workflow for synthesizing drug candidates from this compound.

Experimental Protocols

The following are detailed protocols for two key synthetic transformations utilizing this compound.

Protocol 1: Amide Bond Formation – Synthesis of N-(3-(hydroxymethyl)phenyl)benzamide

This protocol describes the synthesis of an amide via the coupling of this compound with benzoic acid using EDC/HOBt as coupling agents.

Materials:

  • This compound

  • Benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzoic acid (1.0 eq) and dissolve it in anhydrous DCM (0.1-0.5 M).

  • Add HOBt (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Slowly add EDC (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(3-(hydroxymethyl)phenyl)benzamide.

Protocol 2: Reductive Amination – Synthesis of (3-((4-chlorobenzyl)amino)phenyl)methanol

This protocol details the synthesis of a secondary amine through the reductive amination of this compound with 4-chlorobenzaldehyde (B46862).

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in anhydrous DCM (0.2 M).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired (3-((4-chlorobenzyl)amino)phenyl)methanol.

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its bifunctional nature allows for the straightforward synthesis of a wide variety of derivatives through well-established synthetic methodologies such as amide bond formation and reductive amination. These derivatives have shown promise as inhibitors of important biological targets, including those in the Hedgehog signaling pathway and the dynamin family of GTPases, highlighting the potential of this scaffold in the discovery of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to further explore the chemical space around this compound in their drug discovery efforts.

References

3-Aminobenzyl Alcohol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzyl alcohol is a versatile bifunctional monomer with the potential for application in various areas of polymer chemistry, including the synthesis of polyesters, polyamides, and hyperbranched polymers. Its aromatic structure, coupled with reactive amine and primary alcohol functionalities, allows for its incorporation into a range of polymer architectures. Due to the meta-substitution of the amino and hydroxymethyl groups, polymers derived from this compound are expected to exhibit distinct properties compared to their ortho- and para-isomers, particularly in terms of solubility, thermal stability, and supramolecular organization.

While the polymerization of 4-aminobenzyl alcohol and 2-aminobenzyl alcohol has been more extensively explored, particularly in the context of self-immolative polymers and conductive materials, the use of this compound as a monomer is less documented in publicly available literature. This document provides a theoretical framework and predictive application notes for the use of this compound in polymer synthesis, drawing upon established principles of polymer chemistry and the known reactivity of its functional groups. The protocols provided are based on general methods for similar monomers and should be considered as starting points for experimental investigation.

Potential Applications

Polymers incorporating this compound could be tailored for a variety of applications, leveraging the unique properties conferred by the meta-substituted aromatic backbone.

  • Drug Delivery: The amine and hydroxyl groups can serve as points for drug conjugation. The resulting polymers could be designed to be biodegradable, releasing the therapeutic agent under specific physiological conditions.

  • Biomaterials: The inherent biocompatibility of aromatic amino acid-like structures makes poly(this compound) and its copolymers promising candidates for tissue engineering scaffolds and other biomedical devices.

  • Hyperbranched Polymers and Dendrimers: As an AB2-type monomer (considering the amine and two reactive sites on the aromatic ring), this compound can be used to synthesize highly branched polymers with a high density of terminal functional groups, suitable for applications in coatings, additives, and as nanocarriers for drug molecules.

  • High-Performance Materials: Incorporation of the rigid aromatic structure can enhance the thermal stability and mechanical properties of polyesters and polyamides.

Data Presentation

Due to the limited experimental data specifically for polymers derived from this compound, the following table presents hypothetical data based on the expected properties of polymers synthesized via different methods. These values are for illustrative purposes and would need to be confirmed experimentally.

Polymer TypeSynthesis MethodExpected Molecular Weight (Mn, g/mol )Expected Polydispersity Index (PDI)Potential Glass Transition Temperature (Tg, °C)Potential Decomposition Temperature (Td, °C)
Linear Poly(ether amine)Self-condensation5,000 - 15,0001.8 - 2.5120 - 150> 300
Linear PolyesterPolycondensation with a dicarboxylic acid10,000 - 30,0001.5 - 2.2140 - 180> 350
Hyperbranched PolyetherSelf-condensation under controlled conditions3,000 - 10,000> 1.5100 - 130> 300

Experimental Protocols

The following are detailed, theoretical protocols for the polymerization of this compound. Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Synthesis of Linear Poly(ether amine) via Acid-Catalyzed Self-Condensation

This protocol describes a potential method for the synthesis of a linear poly(ether amine) through the self-condensation of this compound, where ether linkages are formed between the alcohol group of one monomer and the aromatic ring of another, and amine groups can also participate in forming secondary amine linkages.

Materials:

  • This compound

  • p-Toluenesulfonic acid (PTSA) or other strong acid catalyst

  • High-boiling point solvent (e.g., diphenyl ether, sulfolane)

  • Methanol (B129727)

  • Nitrogen or Argon gas supply

  • Standard glassware for high-temperature reactions (three-neck round-bottom flask, condenser, mechanical stirrer, thermometer)

Procedure:

  • Reaction Setup: Assemble the reaction glassware and flame-dry under vacuum. Allow to cool to room temperature under a stream of inert gas.

  • Monomer and Catalyst Charging: Into the reaction flask, add this compound (1.0 eq) and the chosen solvent. Begin stirring to dissolve the monomer. Add the acid catalyst (e.g., PTSA, 0.01 eq).

  • Polymerization: Heat the reaction mixture to a high temperature (e.g., 180-220 °C) under a slow stream of inert gas to facilitate the removal of water formed during the condensation reaction.

  • Monitoring: Monitor the progress of the reaction by observing the increase in viscosity of the reaction mixture. Samples may be taken periodically to analyze the molecular weight by techniques like Gel Permeation Chromatography (GPC).

  • Quenching and Precipitation: After the desired polymerization time (e.g., 12-24 hours), cool the reaction mixture to room temperature. Slowly pour the viscous solution into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with fresh methanol to remove unreacted monomer and catalyst.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Synthesis of a Hyperbranched Polyether via Self-Condensation

This protocol outlines a potential "one-pot" approach to synthesizing a hyperbranched polyether from this compound, treating it as an AB2 monomer.

Materials:

  • This compound

  • Acid catalyst (e.g., sulfuric acid)

  • Solvent (e.g., 1,4-dioxane)

  • Methanol

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Set up a round-bottom flask with a condenser and a magnetic stirrer under an inert atmosphere.

  • Reaction Mixture: Dissolve this compound in the solvent in the reaction flask.

  • Catalyst Addition: Slowly add the acid catalyst to the stirred solution at room temperature.

  • Polymerization: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 8-16 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy to observe the disappearance of the monomer's hydroxyl protons.

  • Work-up: After cooling to room temperature, neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Redissolve the crude polymer in a minimal amount of a good solvent (e.g., THF) and precipitate it into a large volume of a non-solvent (e.g., hexane (B92381) or water). Repeat the dissolution-precipitation cycle for further purification.

  • Drying: Dry the final hyperbranched polymer under vacuum.

Mandatory Visualizations

Polymerization_Pathways cluster_linear Linear Polymerization cluster_hyperbranched Hyperbranched Polymerization Monomer1 This compound Polymer1 Linear Poly(ether amine) Monomer1->Polymer1 Self-Condensation Monomer2 This compound (AB2 type) Polymer2 Hyperbranched Polyether Monomer2->Polymer2 Self-Condensation

Caption: Potential polymerization pathways of this compound.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup dissolve Dissolve Monomer in Solvent setup->dissolve add_catalyst Add Catalyst dissolve->add_catalyst polymerize Heat to Polymerization Temperature add_catalyst->polymerize monitor Monitor Reaction Progress (e.g., Viscosity, GPC) polymerize->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate Polymer in Non-Solvent cool->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry Polymer Under Vacuum filter_wash->dry characterize Characterize Polymer (NMR, FTIR, GPC, TGA) dry->characterize end End characterize->end

Caption: General experimental workflow for polymerization.

Concluding Remarks

This compound represents an underutilized monomer in polymer chemistry with significant potential for the development of novel materials. The protocols and data presented herein are intended to serve as a foundation for future research in this area. Experimental validation is crucial to determine the actual properties of polymers derived from this monomer and to explore their full range of applications in materials science and drug development. Researchers are encouraged to adapt and optimize these methods to achieve desired polymer characteristics.

Application Notes: Synthesis of Agrochemicals from 3-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of a potential herbicidal agent, N-(3-(hydroxymethyl)phenyl)picolinamide, utilizing 3-aminobenzyl alcohol as a key starting material. This document outlines the synthetic protocol, presents relevant data in a structured format, and includes diagrams to illustrate the reaction workflow, providing a comprehensive resource for professionals in agrochemical research and development.

Introduction

This compound is a versatile bifunctional molecule containing both an amino group and a primary alcohol. These functional groups allow for a variety of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, including those with potential applications in the agrochemical sector. Its structure is particularly amenable to the formation of amide and ether linkages, which are common motifs in bioactive compounds. While broadly cited as a precursor for pesticides, including insecticides, herbicides, and fungicides, specific and detailed synthetic applications in publicly available literature are limited.[1] This document focuses on a targeted application: the synthesis of a picolinamide-based herbicide.

Picolinamide herbicides are a known class of agrochemicals that often derive their efficacy from the specific substitution patterns on the aniline (B41778) and picolinic acid moieties. By reacting this compound with picolinic acid derivatives, novel compounds with potential herbicidal activity can be generated.

Synthesis of N-(3-(hydroxymethyl)phenyl)picolinamide

The synthesis of N-(3-(hydroxymethyl)phenyl)picolinamide from this compound is a straightforward amidation reaction. This process involves the coupling of this compound with an activated form of picolinic acid, typically the acid chloride, in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme

Workflow A Dissolve this compound and Pyridine in DCM B Cool to 0 °C in an ice bath A->B C Slowly add Picolinoyl chloride hydrochloride solution B->C D Stir at room temperature for 16 hours C->D E Wash with 1 M HCl D->E F Wash with saturated NaHCO3 solution E->F G Wash with Brine F->G H Dry over anhydrous MgSO4 G->H I Filter and concentrate H->I J Purify by flash column chromatography I->J K Characterize the final product J->K

References

Application Notes and Protocols: 3-Aminobenzyl Alcohol as a Potential Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of steel is a significant issue across numerous industries, leading to structural degradation and substantial economic losses. The use of organic inhibitors is a primary strategy to mitigate corrosion. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. 3-Aminobenzyl alcohol (C₇H₉NO) possesses structural features—an aromatic ring, an amino group (-NH₂), and a hydroxyl group (-OH)—that are characteristic of effective corrosion inhibitors. The lone pair electrons on the nitrogen and oxygen atoms, along with the π-electrons of the benzene (B151609) ring, can facilitate strong adsorption onto the d-orbitals of iron atoms on the steel surface.

While direct and extensive research quantifying the specific efficacy of this compound as a primary corrosion inhibitor for steel is limited in publicly available literature, we can infer its potential performance and establish testing protocols based on studies of structurally similar compounds, such as other amino alcohols and benzyl (B1604629) derivatives.[1][2] These related compounds have demonstrated that the presence of both amine and alcohol functional groups can lead to effective corrosion inhibition through a mixed mechanism of physical and chemical adsorption.[3]

This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for steel, drawing upon established methodologies and data from analogous compounds.

Putative Mechanism of Action

This compound is hypothesized to inhibit steel corrosion by adsorbing onto the metal surface through its functional groups. The amino (-NH₂) and hydroxyl (-OH) groups can form coordinate bonds with the vacant d-orbitals of iron atoms, while the π-electrons of the aromatic ring provide additional adsorption sites. This process forms a protective molecular layer that isolates the steel from the corrosive medium (e.g., acidic or saline solutions). This barrier film can block both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus acting as a mixed-type inhibitor.[4][5]

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Steel Surface (Fe) H+ H+ Fe_surface Fe (Anodic/Cathodic Sites) H+->Fe_surface Cathodic Reaction (H₂ Evolution) Cl- Cl- Cl-->Fe_surface Anodic Reaction (Fe Dissolution) Inhibitor This compound Inhibitor->Fe_surface Adsorption (N, O, π-electrons) Protective_Film Protective Inhibitor Film Fe_surface->Protective_Film Forms Protective_Film->H+ Blocks Protective_Film->Cl- Blocks

Caption: Proposed corrosion inhibition mechanism of this compound on a steel surface.

Quantitative Data Summary (Based on Analogous Compounds)

The following tables summarize typical quantitative data obtained from corrosion inhibition studies of compounds structurally related to this compound. These values serve as a benchmark for what might be expected when testing this compound.

Table 1: Inhibition Efficiency from Weight Loss and Electrochemical Tests

Inhibitor CompoundConcentration (ppm)MediumTechniqueInhibition Efficiency (%)Reference
3-amino-2-methylbenzylalcohol500AcidicWeight Loss~50%[2]
4-benzyl-1-(...)-thiosemicarbazide5001.0 M HClWeight Loss92.5%[3]
Benzimidazole (B57391) Derivatives10⁻³ M1.0 M HClPDP/EIS95-98%[6]
N-benzyl-(...)-imidazoline2001.0 M HClWeight Loss96.4%[7]
Quaternary Ammonium Surfactant1 mM1.0 M HClEIS95.9%[4]

Table 2: Potentiodynamic Polarization Parameters

Inhibitor CompoundConc.Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Reference
Blank (No Inhibitor) --450 to -500100 - 100070 - 100120 - 150[6][8]
Benzimidazole Derivative (B3)10⁻³ M-48511.589135[6]
3-(1,3-oxazol-5-yl)aniline0.05 mM-47234.685118[8]
Quaternary Ammonium Surfactant10⁻³ M-4611980157[4]

Note: Ecorr (Corrosion Potential), Icorr (Corrosion Current Density), βa (Anodic Tafel Slope), βc (Cathodic Tafel Slope). A significant decrease in Icorr and a slight shift in Ecorr indicate effective inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the corrosion inhibition properties of this compound.

G cluster_prep Preparation cluster_exp Experimental Analysis cluster_analysis Data Analysis A Prepare Steel Coupons (e.g., Mild Steel) D Weight Loss Measurement A->D E Electrochemical Tests (PDP & EIS) A->E F Surface Analysis (SEM/AFM) A->F B Prepare Corrosive Medium (e.g., 1 M HCl) B->D B->E C Prepare Inhibitor Solutions (Varying Concentrations) C->D C->E G Calculate Inhibition Efficiency (IE%) D->G H Determine Electrochemical Parameters (Icorr, Rct) E->H I Characterize Surface Morphology & Adsorption F->I J Conclusion G->J Evaluate Inhibitor Performance H->J Evaluate Inhibitor Performance I->J Evaluate Inhibitor Performance

Caption: General workflow for evaluating a corrosion inhibitor.

Weight Loss (Gravimetric) Method

This method provides a direct measure of metal loss over time.

a. Materials and Equipment:

  • Steel coupons (e.g., mild steel, precisely measured dimensions).

  • Abrasive papers (e.g., 200 to 1200 grit).

  • Analytical balance (±0.1 mg accuracy).

  • Corrosive solution (e.g., 1 M HCl).

  • This compound.

  • Thermostatic water bath.

  • Glass beakers and hooks.

  • Acetone, distilled water.

b. Protocol:

  • Coupon Preparation: Mechanically polish steel coupons with successive grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Weigh each prepared coupon accurately using an analytical balance (W₁).

  • Immersion: Suspend each coupon in a beaker containing 100 mL of the corrosive solution, both with and without various concentrations (e.g., 50, 100, 200, 500 ppm) of this compound.

  • Incubation: Place the beakers in a thermostatic water bath at a controlled temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).[4]

  • Final Weighing: After immersion, retrieve the coupons, rinse with distilled water, scrub gently to remove corrosion products, rinse again, dry thoroughly, and reweigh (W₂).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂ in g), A is the coupon area (cm²), T is immersion time (hours), and D is the density of steel (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

Electrochemical Measurements

These techniques provide rapid and detailed information on the corrosion kinetics and inhibition mechanism.

a. Materials and Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer.

  • Three-electrode electrochemical cell: Steel coupon as the working electrode (WE), a platinum foil as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).[6]

  • Corrosive solutions with and without inhibitor.

b. Protocol:

  • Cell Setup: Assemble the three-electrode cell with the prepared steel coupon (WE) having a defined exposed area (e.g., 1 cm²).

  • Stabilization: Immerse the electrodes in the test solution and allow the system to stabilize for 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small AC voltage signal (e.g., 10 mV amplitude) over a frequency range from 100 kHz down to 10 mHz at the OCP.[4]

    • Analyze the resulting Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).

    • Calculate IE%: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.

  • Potentiodynamic Polarization (PDP):

    • After EIS, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[6][9]

    • Plot the resulting current density versus potential (Tafel plot).

    • Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Calculate IE%: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100.

Surface Analysis

Techniques like Scanning Electron Microscopy (SEM) provide visual evidence of the inhibitor's protective action.

a. Materials and Equipment:

  • Scanning Electron Microscope (SEM).

  • Steel coupons.

b. Protocol:

  • Immerse steel coupons in the corrosive solution with and without a protective concentration of this compound for a set period (e.g., 24 hours).

  • Retrieve the coupons, rinse gently with distilled water, and dry.

  • Mount the coupons on stubs and coat with a conductive layer (if necessary).

  • Acquire SEM images of the coupon surfaces. Compare the surface morphology of the coupon exposed to the uninhibited solution (which should show significant pitting and damage) with the one from the inhibited solution (which should appear smoother and more intact).

Conclusion

While specific performance data for this compound as a steel corrosion inhibitor is not yet widely reported, its molecular structure strongly suggests potential efficacy. The protocols outlined above provide a comprehensive framework for researchers to systematically evaluate this potential. By conducting weight loss, electrochemical, and surface analysis studies, and comparing the results to benchmarks from analogous amino alcohols and benzyl derivatives, a clear understanding of its inhibition efficiency and mechanism can be established. Such investigations are crucial for the development of new, effective corrosion inhibitors for industrial applications.

References

Application Notes: Reduction of m-Nitrobenzaldehyde to 3-Aminobenzyl Alcohol via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conversion of m-nitrobenzaldehyde to 3-aminobenzyl alcohol is a significant chemical transformation that involves the simultaneous reduction of two distinct functional groups: a nitro group and an aldehyde. This reduction is a key step in the synthesis of various pharmaceutical intermediates and fine chemicals. Catalytic hydrogenation, employing a heterogeneous catalyst such as palladium on carbon (Pd/C) with hydrogen gas, is a highly efficient and clean method for achieving this dual reduction in a single synthetic step.[1][2] This method is often preferred due to its high yields, operational simplicity, and the ease of catalyst removal post-reaction.[1]

Principle of the Method

The reaction proceeds via heterogeneous catalysis. The solid palladium catalyst adsorbs gaseous hydrogen onto its surface, dissociating it into reactive hydrogen atoms. The m-nitrobenzaldehyde, dissolved in a suitable solvent, also adsorbs onto the catalyst surface. The adsorbed hydrogen atoms are then transferred to the functional groups of the substrate. The nitro group is typically reduced to an amine through a series of intermediates, including nitroso and hydroxylamine (B1172632) species.[1] Concurrently, the aldehyde group is reduced to a primary alcohol. The overall reaction is highly exothermic and proceeds efficiently under controlled conditions.

Safety Precautions
  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, and all potential sources of ignition must be eliminated.[1]

  • Palladium on Carbon (Pd/C) Catalyst: The Pd/C catalyst is pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It can ignite spontaneously upon exposure to air.[3] The catalyst should always be handled under an inert atmosphere (e.g., nitrogen or argon) when dry and should be kept wet with solvent or water during filtration and disposal.[1][3]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and gloves, must be worn at all times.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the procedure for the reduction of m-nitrobenzaldehyde to this compound using 10% Palladium on Carbon (Pd/C) and hydrogen gas.

Materials and Equipment
  • m-Nitrobenzaldehyde

  • 10% Palladium on Carbon (50% wet with water is safer to handle)

  • Ethanol (B145695) (or Ethyl Acetate), reagent grade

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Nitrogen (N₂) gas supply

  • Celite® (diatomaceous earth)

  • Round-bottom flask or hydrogenation vessel (e.g., Parr shaker bottle)

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (or balloon setup with a three-way stopcock)

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure
  • Reaction Setup:

    • In a suitable hydrogenation flask, dissolve m-nitrobenzaldehyde (1.0 eq) in ethanol to create a 0.2–0.5 M solution.

    • Place a magnetic stir bar in the flask.

    • Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (typically 1–5 mol% of Pd relative to the substrate). Note: Handle the catalyst with care, avoiding inhalation of the powder.

  • Hydrogenation:

    • Seal the flask and connect it to the hydrogenation apparatus (or a manifold connected to vacuum, nitrogen, and a hydrogen-filled balloon).

    • Begin stirring the suspension.

    • Purge the system by evacuating the flask and backfilling with nitrogen. Repeat this cycle 3-5 times to remove all oxygen.

    • Finally, evacuate the flask and backfill with hydrogen gas. If using a balloon, ensure it remains inflated throughout the reaction. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 50 psi).[2]

  • Reaction Monitoring:

    • Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 4–16 hours.

    • Monitor the progress by Thin Layer Chromatography (TLC), checking for the disappearance of the m-nitrobenzaldehyde spot.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully purge the reaction vessel with nitrogen to remove all hydrogen gas.[1]

    • Prepare a small pad of Celite in a Buchner funnel and wet it with ethanol.

    • Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. CRITICAL: Do not allow the catalyst on the filter pad to become dry, as it may ignite.[1][3] Keep it wet with solvent at all times.

    • Rinse the reaction flask and the filter cake with additional small portions of ethanol to ensure all product is collected.

    • Immediately transfer the wet filter cake into a designated waste container containing water.

  • Purification:

    • Transfer the combined filtrate to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, which often solidifies upon cooling.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., water or toluene/heptane) if necessary.

Data Presentation

Table 1: Summary of Reaction Parameters and Components
ParameterComponent / ConditionRole / Purpose
Substrate m-NitrobenzaldehydeStarting material containing the nitro and aldehyde groups to be reduced.
Catalyst 10% Pd/C (1-5 mol % Pd)Heterogeneous catalyst; provides a surface for the hydrogenation reaction.[2]
Hydrogen Source H₂ gas (balloon or cylinder)The reducing agent that provides hydrogen atoms for the reduction.[1]
Solvent Ethanol or Ethyl AcetateDissolves the substrate and allows for a homogeneous reaction mixture in the presence of the solid catalyst.
Temperature Room Temperature (~20-25 °C)Sufficient for the reaction to proceed; higher temperatures are typically not required.
Pressure 1 atm (balloon) to 50 psiAffects the rate of reaction; higher pressure increases hydrogen concentration and speeds up the reaction.
Reaction Time 4–16 hoursVaries based on scale, catalyst loading, pressure, and stirring efficiency. Monitored by TLC.
Work-up Reagent Celite®Filtration aid used to effectively remove the fine Pd/C catalyst from the reaction mixture.
Table 2: Characterization Data of Starting Material and Product
Propertym-Nitrobenzaldehyde (Starting Material)This compound (Product)
Molecular Formula C₇H₅NO₃C₇H₉NO
Molecular Weight 151.12 g/mol 123.15 g/mol [4]
Appearance Yellowish crystalline powderWhite to pale yellow/cream solid[4]
Melting Point 58 °C92-95 °C[4]
¹H NMR (Key Signals) ~10.1 ppm (s, 1H, -CHO), 7.8-8.8 ppm (m, 4H, Ar-H)~4.5 ppm (s, 2H, -CH₂OH), 6.5-7.2 ppm (m, 4H, Ar-H), ~5.0 ppm (br s, 2H, -NH₂), ~2.0 ppm (br s, 1H, -OH)
IR (Key Peaks) ~3100 cm⁻¹ (Ar C-H), ~2850, 2750 cm⁻¹ (Aldehyde C-H), ~1700 cm⁻¹ (C=O), ~1530, 1350 cm⁻¹ (N-O)~3400-3200 cm⁻¹ (br, O-H, N-H), ~3050 cm⁻¹ (Ar C-H), ~1600 cm⁻¹ (N-H bend), ~1030 cm⁻¹ (C-O)

Experimental Workflow Visualization

Caption: A flowchart illustrating the key stages of the laboratory synthesis.

References

Application Notes and Protocols: 3-Aminobenzyl Alcohol as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzyl alcohol is a versatile bifunctional molecule incorporating both a nucleophilic primary amine and a primary alcohol functional group. This unique combination makes it a valuable building block for a wide range of functional materials. Its applications span from the synthesis of high-performance thermosetting resins like polybenzoxazines to the development of sophisticated drug delivery systems and corrosion inhibitors. The meta-substitution pattern of the amino and hydroxylmethyl groups on the benzene (B151609) ring imparts specific reactivity and conformational properties to the resulting materials, distinguishing them from their ortho- and para-isomers.

These application notes provide detailed protocols and expected material properties for the use of this compound in the synthesis of various functional materials.

Polybenzoxazines: High-Performance Thermosets

Polybenzoxazines are a class of addition-curable phenolic resins that exhibit excellent thermal stability, low water absorption, and high mechanical strength.[1] The synthesis of the benzoxazine (B1645224) monomer involves the Mannich condensation of a phenol, a primary amine, and formaldehyde. While specific examples using this compound as the amine source are not extensively detailed in the literature, a general synthetic strategy can be readily adapted. In this proposed synthesis, the phenolic hydroxyl group for the benzoxazine ring formation would come from a separate phenol-containing molecule, while the benzyl (B1604629) alcohol moiety of this compound would be incorporated into the polymer backbone, offering sites for further functionalization or influencing the polymer's final properties.

Experimental Protocol: Synthesis of a Bisphenol A-based Benzoxazine Monomer with this compound

Materials:

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Bisphenol A (1 molar equivalent) and this compound (2 molar equivalents) in 1,4-dioxane.

  • Add paraformaldehyde (4 molar equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a solution of 1M NaOH to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with distilled water until the filtrate is neutral.

  • Dissolve the crude product in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the benzoxazine monomer.

  • The monomer can be further purified by column chromatography or recrystallization.

Thermal Curing:

The synthesized benzoxazine monomer can be thermally cured by heating it in an oven. A typical curing schedule involves heating the monomer at progressively higher temperatures, for example: 150 °C for 1 hour, 170 °C for 1 hour, 190 °C for 2 hours, and a post-curing step at 210 °C for 1 hour. The onset of curing for similar benzoxazine systems can start around 184 °C, with maximum curing at approximately 218 °C.[2]

Data Presentation: Expected Properties of this compound-Based Polybenzoxazine

The following table summarizes the expected thermal and mechanical properties of a polybenzoxazine derived from this compound, based on data from analogous polybenzoxazine systems.

PropertyExpected Value
Glass Transition Temp. (Tg)150 - 200 °C
Decomposition Temp. (Td5%)> 300 °C
Char Yield at 800 °C (in N₂)> 40%
Tensile Strength50 - 80 MPa
Young's Modulus2.5 - 4.0 GPa
Water Absorption (24h immersion)< 1.5%

Visualization: Polybenzoxazine Synthesis and Polymerization Workflow

G cluster_synthesis Monomer Synthesis cluster_polymerization Thermal Curing BPA Bisphenol A Reaction Mannich Condensation BPA->Reaction ABA 3-Aminobenzyl alcohol ABA->Reaction Paraform Paraformaldehyde Paraform->Reaction Solvent 1,4-Dioxane (Solvent) Solvent->Reaction Monomer Benzoxazine Monomer Reaction->Monomer Heating Heating (150-210 °C) Monomer->Heating Polymer Polybenzoxazine Thermoset Heating->Polymer

Caption: Workflow for the synthesis of a benzoxazine monomer and its subsequent thermal polymerization.

Dendrimers for Drug Delivery

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, making them excellent candidates for drug delivery applications.[3] The bifunctional nature of this compound allows for its use as a building block in the synthesis of dendrimers, where the amino and hydroxyl groups can be used for divergent or convergent growth strategies. The aromatic core can also participate in π-π stacking interactions with certain drug molecules, aiding in encapsulation.

Experimental Protocol: Proposed Divergent Synthesis of a Poly(ether-amide) Dendrimer

This protocol outlines a proposed divergent synthesis of a G1 (first generation) dendrimer using a trifunctional core.

Materials:

  • 1,3,5-Trihydroxybenzene (core)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Succinic anhydride (B1165640)

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Methanol

Procedure:

Step 1: Core Protection

  • Protect the hydroxyl groups of 1,3,5-trihydroxybenzene with TBDMSCl and imidazole in DCM to form the silyl-protected core.

Step 2: G0 Dendrimer Synthesis

  • React the silyl-protected core with this compound (3 equivalents) using DCC and DMAP in DCM to form ether linkages. This results in a G0 dendrimer with terminal amino groups after deprotection (not shown in detail). For a poly(ether-amide) dendrimer, a different strategy is needed.

Alternative Step 2 for Poly(ether-amide): G0.5 Synthesis

  • React the G0 dendrimer (with terminal amino groups) with succinic anhydride (3 equivalents) in THF to form terminal carboxylic acid groups (G0.5).

Step 3: G1 Dendrimer Synthesis

  • Activate the terminal carboxylic acid groups of the G0.5 dendrimer with DCC and DMAP.

  • React the activated G0.5 dendrimer with an excess of this compound to form the G1 dendrimer with terminal hydroxyl groups.

Step 4: Deprotection

Purification: Purification after each step is crucial and can be achieved by column chromatography or precipitation.

Data Presentation: Expected Properties of a this compound-Based G1 Dendrimer
PropertyExpected Value
Molecular Weight (Calculated)Dependent on the core and generation
Polydispersity Index (PDI)< 1.1
Size (Dynamic Light Scattering)2 - 5 nm
Surface Functional GroupsHydroxyl (-OH) or Amino (-NH₂)
Drug Loading Capacity (%)5 - 15% (model drug dependent)

Visualization: Divergent Synthesis of a G1 Dendrimer

G Core Trifunctional Core (G0) React1 Reaction with Succinic Anhydride Core->React1 G0_5 G0.5 (Carboxylic Acid Termini) React1->G0_5 React2 Reaction with This compound G0_5->React2 G1 G1 Dendrimer (Hydroxyl Termini) React2->G1

Caption: A simplified workflow for the divergent synthesis of a first-generation dendrimer.

Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen and oxygen, especially those with aromatic rings, are often effective corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. Polymers derived from aminobenzyl alcohols have shown promise in this area. For instance, poly(o-aminobenzyl alcohol) has been demonstrated to protect stainless steel from corrosion.[4] It is plausible that polymers derived from this compound would exhibit similar or enhanced corrosion inhibition properties due to the presence of both amino and hydroxyl groups which can act as adsorption centers.

Experimental Protocol: Electropolymerization of this compound for Corrosion Protection

Materials:

  • This compound

  • Acetonitrile (B52724) (anhydrous)

  • Lithium perchlorate (B79767) (LiClO₄)

  • Metal substrate (e.g., mild steel or stainless steel coupon)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: metal substrate, counter electrode: platinum wire, reference electrode: Ag/AgCl)

  • Corrosive medium (e.g., 3.5% NaCl solution)

Procedure:

1. Electrode Preparation:

  • Mechanically polish the metal substrate with successively finer grades of emery paper.

  • Degrease the substrate with acetone (B3395972) and rinse with distilled water.

  • Dry the electrode before use.

2. Electropolymerization:

  • Prepare an electrolyte solution of 0.1 M this compound and 0.1 M LiClO₄ in anhydrous acetonitrile.

  • Assemble the three-electrode cell with the prepared metal substrate as the working electrode.

  • Perform electropolymerization by cyclic voltammetry (CV) for a set number of cycles (e.g., 20 cycles) in a potential range of -0.2 V to 1.8 V at a scan rate of 50 mV/s.

  • After polymerization, rinse the coated electrode with acetonitrile to remove any unreacted monomer and dry it.

3. Corrosion Inhibition Test (Potentiodynamic Polarization):

  • Immerse the coated and an uncoated (for comparison) electrode in the corrosive medium.

  • Allow the open-circuit potential (OCP) to stabilize.

  • Record the potentiodynamic polarization curves by scanning the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots.

Data Presentation: Expected Corrosion Inhibition Performance
ParameterUncoated Steel (Expected)Coated Steel (Expected)
Corrosion Potential (Ecorr)-600 to -700 mV-300 to -400 mV
Corrosion Current (icorr)10⁻⁵ - 10⁻⁴ A/cm²10⁻⁷ - 10⁻⁶ A/cm²
Inhibition Efficiency (%)-> 90%

Note: Inhibition Efficiency (IE%) can be calculated as: IE% = [(icorr_uncoated - icorr_coated) / icorr_uncoated] x 100

Visualization: Mechanism of Corrosion Inhibition

G cluster_metal Metal Surface cluster_polymer Poly(this compound) Film Metal Metal (e.g., Fe) Polymer Protective Polymer Film Polymer->Metal Adsorption via -NH₂ and -OH groups Corrosive Corrosive Environment (H₂O, O₂, Cl⁻) Corrosive->Metal Corrosion Attack Corrosive->Polymer

Caption: Schematic representation of a protective polymer film inhibiting corrosion.

Self-Immolative Linkers in Drug Delivery

In the field of drug delivery, particularly for antibody-drug conjugates (ADCs), self-immolative linkers are crucial for the controlled release of a therapeutic payload. While p-aminobenzyl alcohol is a well-studied component of such linkers, the underlying principle of 1,6-elimination can be conceptually applied to a system based on this compound, although the electronic effects would lead to different release kinetics. The linker connects the drug to a trigger moiety (e.g., a peptide sequence cleavable by a specific enzyme). Upon cleavage of the trigger, a cascade reaction is initiated, leading to the release of the unmodified drug.

Conceptual Application

A drug molecule containing a primary or secondary amine can be attached to the benzylic hydroxyl group of this compound via a carbamate (B1207046) linkage. The amino group of the this compound would be connected to a trigger, for instance, a dipeptide that is a substrate for a tumor-associated protease like cathepsin B.

Visualization: Proposed Self-Immolative Drug Release Pathway

G Prodrug Prodrug Conjugate (Stable in circulation) Cleavage Enzymatic Cleavage Prodrug->Cleavage Enzyme Tumor-Specific Enzyme (e.g., Cathepsin B) Enzyme->Cleavage Intermediate Unstable Intermediate Cleavage->Intermediate Elimination Self-Immolation (e.g., 1,6-Elimination) Intermediate->Elimination Drug Active Drug Released Elimination->Drug Byproducts Byproducts Elimination->Byproducts

Caption: Signaling pathway for the release of a drug via a self-immolative linker.

Epoxy Resin Modification

This compound can also be used as a reactive modifier in epoxy resin systems. The primary amine can act as a curing agent, reacting with the epoxide groups, while the hydroxyl group can also participate in the curing reaction, particularly at elevated temperatures, or remain as a pendant group influencing the properties of the cured resin, such as adhesion and hydrophilicity. A patent has noted the use of 3-dimethylaminobenzyl alcohol as a modifier for epoxy resins.[5]

Experimental Protocol: Curing of a Diglycidyl Ether of Bisphenol A (DGEBA) Epoxy Resin

Materials:

  • DGEBA-based epoxy resin

  • This compound

  • Acetone (for viscosity reduction, if necessary)

  • Mold

Procedure:

  • Preheat the DGEBA epoxy resin to reduce its viscosity (e.g., 60 °C).

  • Calculate the stoichiometric amount of this compound required for curing. The amine hydrogen equivalent weight (AHEW) of this compound is its molecular weight (123.15 g/mol ) divided by the number of active amine hydrogens (2), which is 61.6 g/eq.

  • Mix the stoichiometric amount of this compound with the preheated epoxy resin and stir thoroughly until a homogeneous mixture is obtained.

  • Pour the mixture into a preheated mold and cure in an oven. A typical curing schedule could be 100 °C for 2 hours followed by 150 °C for 3 hours.

  • Allow the cured resin to cool slowly to room temperature to avoid thermal stress.

Data Presentation: Expected Properties of the Cured Epoxy Resin
PropertyExpected Value
Glass Transition Temp. (Tg)120 - 160 °C
Tensile Strength60 - 90 MPa
Flexural Modulus2.8 - 3.5 GPa

This document provides a foundational guide for utilizing this compound in the development of advanced functional materials. The provided protocols are starting points and may require optimization based on specific research goals and available equipment.

References

Troubleshooting & Optimization

Optimizing reaction conditions for synthesizing 3-aminobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Aminobenzyl Alcohol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and frequently employed method for synthesizing this compound is the reduction of 3-nitrobenzyl alcohol.[1][2][3][4][5] Alternative, though less common, routes include the reduction of 3-aminobenzoic acid or its esters, and the reduction of 3-nitrobenzaldehyde.[6][7]

Q2: My this compound product appears discolored (yellow or brown) and seems unstable. What is the cause?

A2: this compound is susceptible to air oxidation, which can lead to discoloration.[8] The primary amine and benzylic alcohol moieties are both prone to oxidation, which can form colored impurities over time. To minimize degradation, it is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Q3: I am struggling with the purification of this compound. What are the recommended techniques?

A3: Due to its polar nature, this compound can be challenging to purify.[6] The most common and effective methods are:

  • Column Chromatography: Silica gel chromatography using a solvent system such as ethyl acetate/hexane or dichloromethane/methanol is a widely used technique.[6]

  • Recrystallization: Recrystallization from a suitable solvent system, for instance, water or an ethanol/water mixture, can yield a highly pure product.[6]

Q4: What are the key safety precautions to consider during the synthesis of this compound?

A4: Safety is paramount in any chemical synthesis. Key precautions include:

  • Handling of Reagents: Many reducing agents are hazardous. For instance, lithium aluminum hydride (LAH) is highly reactive with water, and Raney Nickel can be pyrophoric.[6] Always handle these reagents under an inert atmosphere and with appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: When using hydrogen gas for catalytic hydrogenation, ensure the system is properly sealed to prevent leaks and potential explosions.

  • Product Handling: this compound is classified as a skin and eye irritant and may cause respiratory irritation. Handle the compound in a well-ventilated fume hood and wear appropriate PPE.

Troubleshooting Guides by Synthetic Route

Route 1: Reduction of 3-Nitrobenzyl Alcohol

This is the most common and often highest-yielding route. The primary challenge is achieving complete and selective reduction of the nitro group without affecting the benzyl (B1604629) alcohol.

Observed Problem: Incomplete Reaction (Starting material, 3-nitrobenzyl alcohol, remains)

Potential Cause(s)Troubleshooting Steps
1. Insufficient reducing agent.Increase the molar equivalents of the reducing agent.
2. Deactivated catalyst (e.g., Pd/C, Raney Ni).[6]Use a fresh batch of high-quality catalyst. Ensure the catalyst is not exposed to poisons like sulfur compounds.
3. Low reaction temperature or insufficient reaction time.[6]Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
4. Inefficient hydrogen pressure (for catalytic hydrogenation).Increase the hydrogen pressure within safe limits of the apparatus.

Observed Problem: Presence of Yellowish Byproducts

Potential Cause(s)Troubleshooting Steps
Formation of nitroso or hydroxylamino intermediates due to partial reduction.[6][9]Ensure a sufficient amount of the reducing agent is used and allow for adequate reaction time to drive the reaction to completion. Monitor by TLC until the starting material and any intermediates are fully consumed.

Observed Problem: Low Yield After Workup

Potential Cause(s)Troubleshooting Steps
The product is polar and can be lost in the aqueous phase during extraction.[6][8]Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the product. Use a more polar extraction solvent, such as ethyl acetate, and perform multiple extractions to maximize recovery.
Route 2: Reduction of 3-Aminobenzoic Acid or its Esters

This route requires a strong reducing agent like lithium aluminum hydride (LAH) to convert the carboxylic acid or ester to an alcohol.

Observed Problem: Incomplete Reaction (Starting material or intermediate aldehyde present)

Potential Cause(s)Troubleshooting Steps
1. Insufficient LAH. The acidic proton of the carboxylic acid and the protons of the amine group react with LAH, consuming it.Use a significant excess of LAH (at least 3-4 equivalents).[6]
2. Deactivated LAH due to moisture.[6]Use a fresh, unopened container of LAH or test its activity.
3. Non-anhydrous solvent (e.g., THF, diethyl ether).[6]Ensure all glassware is oven-dried and use an anhydrous solvent.

Observed Problem: Formation of a Complex Mixture of Products

Potential Cause(s)Troubleshooting Steps
The intermediate aldehyde can undergo side reactions if it accumulates.[6]Add the ester solution slowly to the LAH suspension at a low temperature (e.g., 0 °C) to control the reaction rate.

Observed Problem: Difficult Workup (Formation of Emulsions)

Potential Cause(s)Troubleshooting Steps
Formation of aluminum salts during quenching.[6]Follow a standard Fieser workup procedure: carefully and sequentially add water, 15% aqueous NaOH, and then water again to form a granular precipitate that can be easily filtered off.

Data Presentation

Table 1: Comparison of Common Reducing Agents for the Synthesis of this compound from 3-Nitrobenzyl Alcohol

Reducing Agent/SystemTypical ConditionsAdvantagesDisadvantages
H₂/Pd/C H₂ (balloon or pressure), Pd/C (catalyst), Methanol or Ethanol (solvent), Room Temperature.[1]Clean reaction, high yields, easy product isolation.Catalyst can be expensive and pyrophoric. May not be suitable for substrates with other reducible functional groups.
SnCl₂·2H₂O Ethanol (solvent), Reflux.[1][3]Mild conditions, good for substrates with other reducible groups.Stoichiometric amounts of tin salts are produced as waste.
Fe/HCl Iron powder, HCl, Ethanol/Water (solvent), Reflux.[2][10]Inexpensive, effective.Requires acidic conditions, workup can be cumbersome due to iron sludge.
NaBH₄/Charcoal H₂O-THF (solvent), 50-60 °C.[11]Mild conditions, avoids heavy metal waste.May require optimization of catalyst and reaction conditions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Nitrobenzyl Alcohol using H₂/Pd/C

This protocol is a general representation of a common laboratory procedure.

  • Preparation: In a hydrogenation flask, dissolve 3-nitrobenzyl alcohol (1.0 eq.) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or set pressure) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be kept wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can then be purified by recrystallization or column chromatography.

Protocol 2: Reduction of 3-Nitrobenzyl Alcohol using Tin(II) Chloride

This protocol is adapted from standard procedures for nitro group reduction.[3]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrobenzyl alcohol (1.0 eq.) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Start dissolve Dissolve 3-Nitrobenzyl Alcohol in Solvent start->dissolve add_reagent Add Reducing Agent/ Catalyst dissolve->add_reagent react Stir at appropriate Temperature/Pressure add_reagent->react monitor Monitor by TLC react->monitor is_complete Complete? monitor->is_complete is_complete->react No filter Filter (if catalyst used) is_complete->filter Yes quench Quench Reaction/ Neutralize filter->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_analysis Initial Analysis cluster_incomplete Troubleshooting: Incomplete Reaction cluster_side_products Troubleshooting: Side Products cluster_workup_loss Troubleshooting: Workup Loss cluster_solutions Solutions start Low Yield or Impure Product check_tlc Analyze reaction mixture by TLC start->check_tlc incomplete Starting Material Remains check_tlc->incomplete Yes side_products Byproducts Observed check_tlc->side_products No, but byproducts workup_loss Clean Reaction, Low Isolated Yield check_tlc->workup_loss Clean reaction cause_reagent Insufficient Reagent? incomplete->cause_reagent cause_catalyst Deactivated Catalyst? cause_reagent->cause_catalyst No sol_reagent Increase reagent equivalents cause_reagent->sol_reagent Yes cause_conditions Suboptimal Conditions? cause_catalyst->cause_conditions No sol_catalyst Use fresh catalyst cause_catalyst->sol_catalyst Yes sol_conditions Increase temp/time/ pressure cause_conditions->sol_conditions Yes is_intermediate Partial Reduction Intermediate? side_products->is_intermediate is_oxidation Oxidation Product? is_intermediate->is_oxidation No sol_time Increase reaction time is_intermediate->sol_time Yes sol_atmosphere Use inert atmosphere is_oxidation->sol_atmosphere Yes is_polar Product lost in Aqueous Layer? sol_extraction Saturate aqueous layer with brine, use more polar solvent is_polar->sol_extraction Yes

Caption: Troubleshooting decision tree for synthesizing this compound.

References

Purification techniques for 3-aminobenzyl alcohol after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-aminobenzyl alcohol after its synthesis. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.

Q2: What are the typical physical properties of this compound?

A2: this compound is typically a beige or gray-beige to brown fine crystalline powder.[1] It is soluble in water.[1]

Q3: What are some common impurities I might encounter after synthesizing this compound?

A3: Common impurities can include unreacted starting materials (e.g., 3-nitrobenzyl alcohol or 3-aminobenzonitrile), byproducts from the reduction reaction (such as azo or azoxy compounds if reducing a nitro group), and residual solvents from the reaction or workup.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The reported melting point is 92-95 °C.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any organic impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Purification Troubleshooting Guides

Recrystallization

Recrystallization is a technique used to purify solids based on differences in solubility. The impure compound is dissolved in a hot solvent and then allowed to cool, during which the desired compound crystallizes out, leaving impurities in the solution.

Troubleshooting Common Recrystallization Issues:

Observed Problem Potential Cause(s) Troubleshooting Steps
Oiling out (product separates as a liquid instead of crystals) The boiling point of the solvent is higher than the melting point of the solute. Impurities are lowering the melting point of the mixture.- Use a lower-boiling point solvent. - Try a different solvent or a solvent mixture. - Purify by column chromatography first to remove impurities.
No crystals form upon cooling The solution is not sufficiently saturated (too much solvent was used). The solution is supersaturated.- Evaporate some of the solvent to concentrate the solution and cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
Low recovery of purified product Too much solvent was used. The crystals were washed with too much cold solvent. The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystallization.
Colored impurities remain in the crystals The colored impurity co-crystallizes with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture. It relies on the differential adsorption of compounds to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) is passed through the column.

Troubleshooting Common Column Chromatography Issues:

Observed Problem Potential Cause(s) Troubleshooting Steps
Poor separation of bands The solvent system (eluent) is not optimal. The column was not packed properly, leading to channeling. The column was overloaded with the crude sample.- Optimize the eluent system using Thin-Layer Chromatography (TLC) to achieve good separation (Rf values should be well-separated). - Repack the column carefully to ensure a uniform and bubble-free stationary phase. - Reduce the amount of sample loaded onto the column.
Product is not eluting from the column The eluent is not polar enough. The compound is strongly interacting with the stationary phase (e.g., acidic silica gel with a basic amine).- Gradually increase the polarity of the eluent. - Add a small amount of a modifier to the eluent, such as triethylamine (B128534) (0.1-1%), to neutralize acidic sites on the silica gel.
Cracked or channeled column bed The column ran dry. The packing was not uniform.- Always keep the solvent level above the top of the stationary phase. - Ensure the silica gel is packed as a uniform slurry and allowed to settle without voids.
Streaking of the compound band The sample was not loaded in a concentrated band. The compound is sparingly soluble in the eluent.- Dissolve the crude product in a minimal amount of solvent before loading it onto the column. - Choose a solvent system in which the compound is more soluble.

Quantitative Data Summary

The following table summarizes typical data for the purification of aminobenzyl alcohols. Note that specific values for this compound may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Technique Typical Yield Expected Purity (by GC/HPLC) Advantages Disadvantages
Recrystallization 60-90%>98%- Simple and cost-effective for large quantities. - Can yield very pure crystalline material.- Not suitable for all compounds or for separating impurities with similar solubility. - Potential for product loss in the mother liquor.
Column Chromatography 50-85%>99%- Highly effective for separating complex mixtures and closely related impurities. - Applicable to a wide range of compounds.- More time-consuming and requires larger volumes of solvents. - Can be less scalable than recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, ethyl acetate (B1210297), or mixtures like ethyl acetate/hexane) to find a solvent that dissolves the compound when hot but sparingly when cold. An ethanol/water mixture is often a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography of this compound
  • Eluent Selection: Using TLC, determine a suitable solvent system (e.g., a mixture of ethyl acetate and hexane, or dichloromethane (B109758) and methanol) that provides good separation of this compound from its impurities (aim for an Rf value of ~0.3-0.4 for the product).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be increased by applying gentle pressure with a pump or inert gas (flash chromatography).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve filter Hot Filtration (if necessary) dissolve->filter cool Slow Cooling & Crystallization filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Purified Product isolate->dry

Caption: A general experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Decision_Tree cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue Encountered oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_yield Low Yield? start->low_yield poor_separation Poor Separation? start->poor_separation no_elution Product Not Eluting? start->no_elution solution1 Change Solvent or Use Chromatography oiling_out->solution1 Yes solution2 Concentrate Solution or Induce Crystallization no_crystals->solution2 Yes solution3 Minimize Solvent & Ensure Thorough Cooling low_yield->solution3 Yes solution4 Optimize Eluent or Repack Column poor_separation->solution4 Yes solution5 Increase Eluent Polarity or Add Modifier (e.g., TEA) no_elution->solution5 Yes

Caption: A decision tree for troubleshooting common issues during the purification of this compound.

References

How to improve yield in reactions with 3-aminobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reactions involving 3-aminobenzyl alcohol. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to enhance reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield. What are the common initial checks I should perform?

A1: Low yields in reactions with this compound can often be attributed to several key factors. Initially, it is crucial to verify the purity of the this compound, as impurities can interfere with the reaction. Due to its amine and benzyl (B1604629) alcohol functionalities, it is susceptible to air oxidation, which can be identified by a yellowish or brownish discoloration. To mitigate this, consider using a fresh bottle or purifying the starting material. Furthermore, ensuring that all glassware is thoroughly dried and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions, particularly oxidation.

Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?

A2: this compound possesses two reactive sites: a nucleophilic amino group and a primary benzyl alcohol. This bifunctionality can lead to several competing reactions:

  • N-vs-O-Reactivity: In reactions with electrophiles, competition between N-alkylation/acylation and O-alkylation/acylation is a primary concern. The more nucleophilic amine group often reacts preferentially.

  • Oxidation: The benzyl alcohol moiety can be oxidized to 3-aminobenzaldehyde, and further to 3-aminobenzoic acid. The amino group itself is also susceptible to oxidation.

  • Self-Condensation: At elevated temperatures, the amino group of one molecule can react with the alcohol group of another, forming ethers or secondary amines.

  • Polymerization: Under acidic conditions, benzyl alcohols are prone to polymerization.

To control these side reactions, the use of appropriate protecting groups is often necessary to selectively block one of the functional groups.

Q3: How can I improve the regioselectivity of my reaction to favor modification of the alcohol over the amine, or vice versa?

A3: Achieving regioselectivity is critical when working with bifunctional molecules like this compound. The most effective strategy is the use of protecting groups.

  • To react at the alcohol: The more nucleophilic amino group should be protected. A common and effective protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The resulting carbamate (B1207046) is stable under a wide range of conditions, allowing for subsequent reactions at the alcohol.

  • To react at the amine: The alcohol group can be protected as an ether, for example, a silyl (B83357) ether (e.g., TBDMS) or a benzyl ether.

The choice of protecting group should be guided by its stability under the planned reaction conditions and the ease of its subsequent removal.

Q4: My purification of the final product is proving difficult, and I am losing a significant amount of material. What are the best practices for purifying this compound derivatives?

A4: Derivatives of this compound are often polar, which can complicate purification. Product loss can occur during aqueous workups if the compound has some water solubility. To minimize this, saturating the aqueous layer with brine (a saturated solution of NaCl) before extraction can decrease the product's solubility in the aqueous phase. Using a more polar extraction solvent, such as ethyl acetate (B1210297), and performing multiple extractions can also improve recovery.

For purification, column chromatography on silica (B1680970) gel is a common method. A gradient elution system, for instance, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate or methanol, is often effective.

Troubleshooting Guides

Low Yield in N-Acylation Reactions
Observed Problem Potential Cause Troubleshooting Steps
Low conversion to the N-acylated product Insufficient acylating agent.Use a slight excess (1.1-1.5 equivalents) of the acylating agent (e.g., acetic anhydride, acyl chloride).
Deactivation of the amine by acid byproduct.When using an acyl chloride, an acid (e.g., HCl) is generated, which can protonate and deactivate the starting amine. Add a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) (2 equivalents) to neutralize the acid.
Competing O-acylation.The alcohol can also be acylated. To ensure N-selectivity, consider protecting the alcohol group first.
Formation of multiple spots on TLC Diacylation (at both N and O).Use controlled stoichiometry of the acylating agent and lower reaction temperatures. For exclusive N-acylation, protecting the alcohol is the most reliable method.
Starting material is oxidized.Use high-purity this compound and run the reaction under an inert atmosphere.
Poor Yield in O-Alkylation (Williamson Ether Synthesis)
Observed Problem Potential Cause Troubleshooting Steps
No or low conversion to the ether The hydroxyl group is a poor leaving group.The Williamson ether synthesis requires the alcohol to be deprotonated to an alkoxide and the reaction partner to be an alkyl halide (or other substrate with a good leaving group).
Base is not strong enough to deprotonate the alcohol.Use a strong base like sodium hydride (NaH) to ensure complete formation of the alkoxide.
Competing N-alkylation.The amino group is also nucleophilic and can be alkylated. Protect the amino group (e.g., with a Boc group) prior to the etherification reaction.
Elimination side products observed The alkyl halide is sterically hindered (secondary or tertiary).The Williamson ether synthesis works best with methyl or primary alkyl halides to avoid E2 elimination.[1]
Inefficient Oxidation to 3-Aminobenzaldehyde
Observed Problem Potential Cause Troubleshooting Steps
Low yield of the aldehyde Over-oxidation to the carboxylic acid.Use a mild and selective oxidizing agent. A CuI/DMAP/TEMPO catalyst system under an oxygen atmosphere has been shown to be effective for the chemoselective oxidation of aminobenzyl alcohols to their corresponding aldehydes in high yields.[2]
Oxidation of the amino group.The CuI/DMAP/TEMPO system is reported to be chemoselective for the alcohol.[2] Avoid harsh, non-selective oxidizing agents.
Formation of byproducts.Increasing the reaction temperature can lead to the formation of unidentified products. The CuI/DMAP/TEMPO system works efficiently at room temperature.[2]

Quantitative Data

Table 1: Optimization of Aerobic Oxidation of o-Aminobenzyl Alcohol *

EntryCopper CatalystAdditive (mol%)Time (h)Yield (%)
1CuBrAIBN (10), DMAP (10)1242
2CuClTEMPO (1), DMAP (10)1276
3CuITEMPO (1)12No Reaction
4CuITEMPO (1), DMAP (10)388

*Data adapted from a study on o-aminobenzyl alcohol, which serves as a good model for the reactivity of aminobenzyl alcohols.[2]

Table 2: Protecting Group Strategies

Functional Group to Protect Protecting Group Reagent Typical Yield Deprotection Condition
Amino (-NH₂)tert-Butoxycarbonyl (Boc)(Boc)₂O, base (e.g., Et₃N)>90%Acidic conditions (e.g., TFA, HCl)
Alcohol (-OH)tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, imidazole>90%Fluoride source (e.g., TBAF)

Experimental Protocols

Protocol 1: N-tert-Butoxycarbonylation of this compound

This procedure protects the amino group, allowing for subsequent reactions at the alcohol functionality.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Addition of Reagents: Add triethylamine (1.2 eq.) to the solution. To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-3-aminobenzyl alcohol, which can be further purified by column chromatography if necessary.

Protocol 2: Oxidation of this compound to 3-Aminobenzaldehyde

This protocol is adapted from a highly chemoselective method for the oxidation of aminobenzyl alcohols.[2]

  • Catalyst Preparation: In a 25 mL round-bottom flask, stir a mixture of this compound (1 mmol), copper(I) iodide (CuI, 0.1 mmol), and acetonitrile (B52724) (5 mL) for 5-10 minutes.

  • Addition of Reagents: To the mixture, add 4-dimethylaminopyridine (B28879) (DMAP, 0.1 mmol) and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO, 0.01 mmol).

  • Reaction: Stir the resulting mixture under an oxygen balloon at room temperature. Monitor the reaction by TLC until completion.

  • Workup: Upon completion, filter the reaction mixture and wash the solid with acetonitrile.

  • Isolation: Remove the solvent from the filtrate in vacuo to obtain the crude 3-aminobenzaldehyde. The crude product can be purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed reagent_purity Check Reagent Purity (this compound, solvents, etc.) start->reagent_purity reaction_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->reaction_conditions side_reactions Assess for Side Reactions (TLC, NMR of crude) start->side_reactions workup_loss Evaluate Workup & Purification (Extraction, Chromatography) start->workup_loss purify_reagents Purify Starting Materials (Recrystallization, Distillation) reagent_purity->purify_reagents Impure? optimize_conditions Optimize Conditions (Adjust temp, time, use inert gas) reaction_conditions->optimize_conditions Suboptimal? use_pg Introduce Protecting Groups (e.g., Boc for amine) side_reactions->use_pg Side reactions present? optimize_workup Modify Workup/Purification (Brine wash, different solvent system) workup_loss->optimize_workup Product loss?

Caption: Troubleshooting workflow for low yield in this compound reactions.

Protecting_Group_Strategy cluster_amine Reaction at Alcohol cluster_alcohol Reaction at Amine start Starting Material This compound protect_amine Protect Amine (e.g., with Boc) start->protect_amine protect_alcohol Protect Alcohol (e.g., as Silyl Ether) start->protect_alcohol react_alcohol React at Alcohol (e.g., Etherification) protect_amine->react_alcohol deprotect_amine Deprotect Amine react_alcohol->deprotect_amine product_alcohol_mod Alcohol-Modified Product deprotect_amine->product_alcohol_mod react_amine React at Amine (e.g., Acylation) protect_alcohol->react_amine deprotect_alcohol Deprotect Alcohol react_amine->deprotect_alcohol product_amine_mod Amine-Modified Product deprotect_alcohol->product_amine_mod

Caption: Logic diagram for using protecting groups with this compound.

References

Preventing overoxidation of 3-aminobenzyl alcohol to m-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective oxidation of 3-aminobenzyl alcohol to 3-aminobenzaldehyde, with a focus on preventing overoxidation to m-aminobenzoic acid.

Troubleshooting Guide: Preventing Overoxidation and Other Side Reactions

Researchers encountering difficulties in the selective oxidation of this compound can consult the following guide for potential causes and corrective actions.

IssuePotential Cause(s)Recommended Solution(s)
Low or no conversion of starting material - Inactive catalyst or reagents.- Incorrect reaction temperature.- Insufficient oxidant.- Use fresh, high-purity reagents. For the CuI/TEMPO system, ensure the copper(I) source has not been oxidized.- Optimize reaction temperature; some methods are effective at room temperature, while others may require gentle heating.[1][2]- Ensure an adequate supply of the oxidant (e.g., for aerobic oxidation, maintain an oxygen atmosphere).[1][2]
Formation of m-aminobenzoic acid (overoxidation) - Harsh oxidizing agent.- Prolonged reaction time.- High reaction temperature.- Employ a mild and chemoselective oxidizing system, such as CuI/TEMPO with molecular oxygen.[1][2]- Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench the reaction upon consumption of the starting material.- Maintain the recommended reaction temperature; avoid excessive heating.[1]
Presence of multiple unidentified byproducts - Non-selective oxidizing agent.- Decomposition of starting material or product.- Interaction of the amino group with the oxidant.- Switch to a more selective catalytic system. The CuI/DMAP/TEMPO system is reported to be highly chemoselective for aminobenzyl alcohols.[1][2]- Ensure the reaction is performed under the recommended mild conditions (e.g., room temperature).[1]- The presence of an amino group can complicate oxidations; methods specifically developed for amino alcohols are preferable.[1][2]
Discoloration of the reaction mixture (darkening) - Oxidation of the amine functionality.- Polymerization of the starting material or product.- Conduct the reaction under an inert atmosphere if the chosen method is sensitive to air, although aerobic oxidations are also common.[3]- Use of a chemoselective method that avoids N-oxidation is crucial. The CuI/TEMPO system has been shown to be effective in this regard.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of overoxidation to m-aminobenzoic acid?

A1: The most frequent causes of overoxidation are the use of overly harsh oxidizing agents, prolonged reaction times, and elevated temperatures. For sensitive substrates like this compound, it is critical to use a mild and selective oxidation method and to carefully monitor the reaction's progress.

Q2: Are there any recommended selective oxidation methods that minimize overoxidation?

A2: Yes, a highly effective and chemoselective method for the oxidation of aminobenzyl alcohols utilizes a copper(I) iodide/TEMPO catalyst system with 4-dimethylaminopyridine (B28879) (DMAP) in acetonitrile (B52724) under an oxygen atmosphere at room temperature.[1][2] This system has been reported to yield the desired aldehyde in excellent yields with no observed overoxidation to the carboxylic acid.[1]

Q3: How can I monitor the progress of the reaction to avoid overoxidation?

A3: Thin Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the reaction.[2] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the this compound and the formation of the product, 3-aminobenzaldehyde. The reaction should be stopped once the starting material is no longer visible on the TLC plate to prevent further oxidation.

Q4: What are the expected degradation products of this compound other than m-aminobenzoic acid?

A4: Besides overoxidation to the carboxylic acid, the primary amino group is also susceptible to oxidation, which can lead to the formation of N-oxidized byproducts or polymerization, often indicated by a darkening of the reaction mixture.[1][3] The choice of a chemoselective oxidant is key to avoiding these side reactions.[1]

Q5: Can I use common oxidizing agents like potassium permanganate (B83412) or chromic acid?

A5: While strong oxidizing agents like potassium permanganate and chromium-based reagents can oxidize benzyl (B1604629) alcohols, they are generally not selective and are likely to lead to significant overoxidation to m-aminobenzoic acid, especially in the presence of an activating amino group.[4] Milder, more controlled methods are strongly recommended.

Experimental Protocols

Key Experiment: Selective Aerobic Oxidation using a Copper(I)/TEMPO Catalyst System

This protocol is adapted from a reported chemoselective method for the oxidation of aminobenzyl alcohols.[1][2]

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • 4-(Dimethylamino)pyridine (DMAP)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Acetonitrile (CH₃CN)

  • Oxygen (balloon)

  • Round-bottom flask

  • Stir bar

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1 mmol, 123 mg).

  • Add acetonitrile (5 mL) and stir for 5-10 minutes.

  • To the stirred solution, add CuI (0.1 mmol, 19.2 mg), DMAP (0.1 mmol, 12.1 mg), and TEMPO (0.01 mmol, 1.56 mg).

  • Fit the flask with an oxygen-filled balloon.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture and wash the residue with acetonitrile (2 x 5 mL).

  • Remove the solvent from the filtrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3-aminobenzaldehyde.

Quantitative Data Summary

The following table summarizes the reported yields for the oxidation of various aminobenzyl alcohols using the CuI/DMAP/TEMPO catalytic system, demonstrating its high efficiency and selectivity.[1]

SubstrateProductTime (h)Yield (%)
2-Aminobenzyl alcohol2-Aminobenzaldehyde388
2-Amino-5-methylbenzyl alcohol2-Amino-5-methylbenzaldehyde392
2-Amino-5-bromobenzyl alcohol2-Amino-5-bromobenzaldehyde485
2-Amino-5-chlorobenzyl alcohol2-Amino-5-chlorobenzaldehyde482
2-Amino-3,5-dibromobenzyl alcohol2-Amino-3,5-dibromobenzaldehyde578

Notably, in these reported experiments, no overoxidized products like carboxylic acids were observed.[1]

Visualizations

Troubleshooting Workflow for this compound Oxidation

TroubleshootingWorkflow start Start: Low Yield or Byproduct Formation check_purity Check Reagent Purity (Starting Material, Solvents, Catalyst) start->check_purity check_conditions Review Reaction Conditions (Temperature, Atmosphere, Time) check_purity->check_conditions Purity OK end_success Success: Improved Yield and Selectivity check_purity->end_success Impurity Found & Corrected analyze_byproducts Analyze Byproducts (TLC, NMR, MS) check_conditions->analyze_byproducts Conditions OK check_conditions->end_success Conditions Corrected overoxidation Overoxidation to m-Aminobenzoic Acid Detected? analyze_byproducts->overoxidation other_byproducts Other Byproducts Detected? overoxidation->other_byproducts No solution_oxidant Action: Switch to Milder/More Selective Oxidant (e.g., CuI/TEMPO) overoxidation->solution_oxidant Yes solution_chemoselective Action: Use Chemoselective Method for Amino Alcohols other_byproducts->solution_chemoselective Yes other_byproducts->end_success No solution_time_temp Action: Reduce Reaction Time and/or Temperature solution_oxidant->solution_time_temp solution_monitoring Action: Implement Strict Reaction Monitoring (TLC) solution_time_temp->solution_monitoring solution_monitoring->end_success solution_chemoselective->end_success

Caption: Troubleshooting workflow for oxidizing this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-aminobenzyl alcohol. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a polar molecule due to the presence of both an amino (-NH₂) and a hydroxyl (-OH) group attached to a benzene (B151609) ring. These functional groups allow for hydrogen bonding. Consequently, it is soluble in water and generally shows good solubility in polar organic solvents.[1][2] Its solubility is expected to be lower in nonpolar organic solvents.

Q2: I am having trouble dissolving this compound in a nonpolar solvent for my reaction. What can I do?

Directly dissolving this compound in a nonpolar solvent can be challenging due to the significant difference in polarity. We recommend exploring the troubleshooting guides below, which detail several effective techniques to overcome this issue, including the use of co-solvents, pH adjustment, sonication, and gentle heating.

Q3: Is this compound stable under heating or when exposed to acidic/basic conditions to improve solubility?

Gentle heating can be an effective method to increase the dissolution rate and solubility of this compound. However, prolonged exposure to high temperatures may lead to degradation. The amino group of this compound can react with strong acids or bases, which can alter its solubility but may also affect its chemical integrity and reactivity in your experiment. It is crucial to assess the compatibility of any pH modifiers with your downstream applications.

Q4: Are there any safety precautions I should take when handling this compound and its solutions?

Yes, it is important to handle this compound with appropriate safety measures. It may cause skin and eye irritation.[3][4][5] Always work in a well-ventilated area and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] Refer to the Safety Data Sheet (SDS) for detailed information.[3][4]

Troubleshooting Guides

Issue 1: Poor Solubility in a Specific Organic Solvent

If you are experiencing difficulty dissolving this compound in your chosen organic solvent, consult the following decision-making workflow and detailed protocols.

digraph "troubleshooting_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
Predicted Solubility Profile of this compound

To provide a practical starting point, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents based on Hansen Solubility Parameters (HSP). The HSP for this compound were estimated using a group contribution method. Note: These are theoretical predictions and should be confirmed experimentally.

SolventPolarityPredicted SolubilityHansen Solubility Parameters (δd, δp, δh) MPa⁰⁵
Methanol Polar ProticHigh14.7, 12.3, 22.3
Ethanol Polar ProticHigh15.8, 8.8, 19.4
Isopropanol Polar ProticModerate15.8, 6.1, 16.4
Acetone Polar AproticModerate15.5, 10.4, 7.0
Dimethyl Sulfoxide (DMSO) Polar AproticHigh18.4, 16.4, 10.2
N,N-Dimethylformamide (DMF) Polar AproticHigh17.4, 13.7, 11.3
Acetonitrile Polar AproticModerate15.3, 18.0, 6.1
Tetrahydrofuran (THF) Polar AproticLow16.8, 5.7, 8.0
Toluene NonpolarVery Low18.0, 1.4, 2.0
Hexane NonpolarVery Low14.9, 0.0, 0.0

Disclaimer: The Hansen Solubility Parameters for this compound are estimated and not from experimental data. The qualitative solubility predictions are derived from these estimations.

Experimental Protocols for Solubility Enhancement

Co-solvent System Protocol

This method involves using a small amount of a "good" solvent (a co-solvent) in which this compound is highly soluble, to aid its dissolution in a "poor" solvent.

Objective: To dissolve this compound in a solvent of low polarity.

Materials:

  • This compound

  • Primary solvent (e.g., Toluene)

  • Co-solvent (e.g., Methanol or DMSO)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound and place it in a volumetric flask.

  • Add a minimal amount of the co-solvent (e.g., 1-5% of the total final volume) to the flask.

  • Agitate the mixture until the this compound is fully dissolved in the co-solvent.

  • Slowly add the primary solvent to the flask while stirring continuously.

  • Continue adding the primary solvent up to the desired final volume.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, the co-solvent system is successful.

digraph "co_solvent_protocol" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
pH Adjustment Protocol (for non-aqueous organic solvents)

The amino group of this compound is basic and can be protonated by an acid. This can increase its solubility in some polar aprotic organic solvents. Caution: This method is only suitable if the resulting salt is soluble and if the acidic conditions do not interfere with your subsequent experimental steps.

Objective: To enhance the solubility of this compound in a polar aprotic solvent.

Materials:

  • This compound

  • Organic solvent (e.g., Acetonitrile)

  • Anhydrous acid (e.g., a solution of HCl in dioxane, or trifluoroacetic acid)

  • pH indicator paper (for non-aqueous systems, if available) or monitor by observing dissolution

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend the desired amount of this compound in the organic solvent.

  • While stirring, add the acidic solution dropwise.

  • Monitor the dissolution of the solid.

  • Continue adding the acid until the solid is completely dissolved.

  • Be mindful not to add a large excess of acid, as it may affect your experiment.

Sonication-Assisted Dissolution Protocol

Sonication uses ultrasonic waves to agitate the solvent and solute particles, which can significantly accelerate the dissolution process.

Objective: To expedite the dissolution of this compound in a solvent where it has moderate to low solubility.

Materials:

  • This compound

  • Desired organic solvent

  • Appropriate glass vial or flask

  • Ultrasonic bath

Procedure:

  • Add the this compound and the solvent to a glass vial.

  • Place the vial in the ultrasonic bath.

  • Sonicate the mixture in short intervals (e.g., 2-5 minutes) to avoid excessive heating of the solvent.

  • After each interval, visually inspect the solution for dissolution.

  • Repeat sonication until the solid is completely dissolved.

Gentle Warming Protocol

Increasing the temperature of the solvent can increase the solubility of a solid.

Objective: To increase the solubility of this compound by gentle heating.

Materials:

  • This compound

  • Desired organic solvent

  • Flask with a condenser

  • Hot plate with a stirrer and a water or oil bath

  • Thermometer

Procedure:

  • Add the this compound and the solvent to a flask equipped with a stir bar and a condenser.

  • Place the flask in a water or oil bath on a hot plate.

  • Gently warm the mixture while stirring. Monitor the temperature to avoid boiling the solvent or decomposing the compound. A safe starting point is 40-50°C.

  • Continue warming and stirring until the solid is dissolved.

  • Once dissolved, the solution can be carefully cooled to room temperature. Be aware that supersaturation may occur, and the compound might precipitate upon cooling if its solubility limit is exceeded.

Chemical Compatibility

It is important to consider the chemical compatibility of this compound with other reagents in your experiment, especially when using solubility enhancement techniques that involve pH changes or heating.

  • Acidic Conditions: The amino group can be protonated.

  • Basic Conditions: The hydroxyl group can be deprotonated.

  • Oxidizing Agents: The amino and alcohol groups can be susceptible to oxidation.[3]

  • Elevated Temperatures: May lead to decomposition or side reactions.

Always perform a small-scale pilot experiment to ensure that the chosen solubility enhancement method does not adversely affect your reaction or analysis.

References

Catalyst Selection Guide for 3-Aminobenzyl Alcohol Mediated Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for reactions involving 3-aminobenzyl alcohol. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when selecting a catalyst for reactions with this compound?

A1: The main challenge lies in the bifunctional nature of this compound, which contains both a nucleophilic amino group and a primary alcohol. This can lead to chemoselectivity issues. The amino group can act as a base or a nucleophile, potentially interfering with reactions at the alcohol site or leading to undesired side products.[1] Furthermore, the amino group can coordinate with metal catalysts, sometimes deactivating them. Catalyst selection must therefore account for the desired transformation while minimizing side reactions such as self-condensation or oxidation of the amino group.[1]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my reaction?

A2: The choice depends on several factors, including reaction scale, desired product purity, and process sustainability.

  • Homogeneous catalysts are in the same phase as the reactants, often leading to high activity and selectivity due to well-defined active sites.[2] However, separating the catalyst from the reaction mixture can be difficult and costly.[2]

  • Heterogeneous catalysts exist in a different phase, which allows for easy separation (e.g., by filtration) and recyclability, making them ideal for sustainable and industrial-scale processes.[2][3] However, they may sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts.[4]

Q3: My this compound starting material is discolored. Can I still use it?

A3: Discoloration (often yellow or brown) suggests that the aminobenzyl alcohol may have undergone air oxidation.[1] Arylamines are prone to forming colored impurities through oxidation.[5] It is highly recommended to purify the starting material before use, for example, by recrystallization, to avoid introducing impurities that could interfere with the catalytic reaction or lead to the formation of byproducts.[5]

Q4: When should I consider using a protecting group for the amino or alcohol function?

A4: Protecting groups are essential when you need to perform a reaction selectively at one functional group while the other is present.[1]

  • Protecting the Amine: If you intend to perform reactions like oxidation, esterification, or etherification on the benzyl (B1604629) alcohol, the amino group's nucleophilicity and basicity can interfere.[1] Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

  • Protecting the Alcohol: If the desired reaction involves the amino group (e.g., acylation, alkylation), protecting the alcohol group (e.g., as a silyl (B83357) ether) can prevent it from competing as a nucleophile.

Catalyst Selection for Specific Reactions

Oxidation to 3-Aminobenzaldehyde

The selective oxidation of this compound to the corresponding aldehyde is a crucial transformation. The primary challenge is to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the amino group.

Catalyst SystemOxidantSolventTemp. (°C)Time (h)SubstrateYield (%)SelectivityRef.
10 mol% CuI, 10 mol% DMAP, 1 mol% TEMPOO₂ balloonCH₃CNRT32-Aminobenzyl alcohol88High (Aldehyde)[6][7]
10 mol% CuBr, 120 mol% DMAP, AIBNO₂CH₃CNRT122-Aminobenzyl alcohol42Aldehyde[6]
Fe(NO₃)₃·9H₂O-1,4-Dioxane806Benzyl Alcohol>95 (conversion)~95% (Aldehyde)[8][9][10]
Ag(I) / K₂S₂O₈K₂S₂O₈Acetone/Water40-2-Aminobenzyl alcohol--[11]

Note: Data for 2-aminobenzyl alcohol is often used as a proxy due to extensive studies on this isomer. Similar reactivity is expected for this compound, although electronic effects will differ slightly.

  • In a 25 mL round-bottom flask, stir a mixture of the aminobenzyl alcohol (1 mmol) and CuI (10 mol%, 19.2 mg) in acetonitrile (B52724) (3 mL) for 5-10 minutes at room temperature.[1][12]

  • Add 4-dimethylaminopyridine (B28879) (DMAP) (10 mol%, 12.1 mg) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (1 mol%, 1.56 mg).[1][12]

  • Stir the resulting mixture under an oxygen balloon at room temperature.[1][12]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][12]

  • Upon completion, filter the reaction mixture and wash the residue with acetonitrile.[1][12]

  • Remove the solvent in vacuo to obtain the crude 3-aminobenzaldehyde, which can be further purified by column chromatography.[1][12]

Observed ProblemPotential Cause(s)Troubleshooting Steps
Low or no conversion Inactive catalyst; Insufficient oxidant; Presence of catalyst poisons.Use fresh, high-quality catalyst and reagents. Ensure the oxygen balloon is properly inflated and the system is sealed. Purify starting materials.
Formation of multiple products Over-oxidation to carboxylic acid; Side reactions involving the amino group (e.g., polymerization).Monitor the reaction closely with TLC and stop it once the starting material is consumed.[1] Consider protecting the amino group if side reactions are significant.
Dark-colored reaction mixture Oxidation of the amino group or product degradation.Run the reaction under an inert atmosphere if the oxidant allows (not applicable for aerobic oxidation). Minimize reaction time and exposure to light.[5]
Condensation with Ketones (Friedländer Annulation)

This compound can be used in indirect Friedländer synthesis to produce quinolines, which are important heterocyclic motifs in pharmaceuticals. This reaction involves the initial oxidation of the alcohol to an aldehyde, followed by condensation with a ketone and cyclization.

Catalyst SystemBase/OxidantSolventTemp. (°C)Time (h)Substrate 1Substrate 2Yield (%)Ref.
N-Heterocyclic Carbene-CuDMSO (oxidant)-RT-2-Aminobenzyl alcoholAryl KetonesGood[13][14][15]
Na₂S--Mild heating-2-Aminobenzyl alcoholKetones-[16]
[IrCl(cod)]₂ or IrCl₃KOHSolvent-free--2-Aminobenzyl alcoholKetonesGood[17]

A general procedure involves heating a mixture of the 2-aminobenzyl alcohol, a ketone, and the catalyst system. For instance, in the NHC-Cu catalyzed reaction, 2-aminobenzyl alcohol and an aryl ketone are reacted in the presence of the catalyst with DMSO acting as the oxidant at room temperature.[14]

Observed ProblemPotential Cause(s)Troubleshooting Steps
Low yield of quinoline (B57606) Inefficient in-situ oxidation of the alcohol; Poor reactivity of the ketone.Ensure the catalyst for the oxidation step is active. Use a more activated ketone if possible.
Formation of imine byproducts Incomplete cyclization.Increase reaction temperature or time. Ensure the catalyst for the cyclization step is not deactivated.
Polymerization Acidic or basic conditions promoting self-condensation of the intermediate aldehyde/ketone.Carefully control the pH of the reaction. Use milder reaction conditions.
Etherification

The alcohol group of this compound can undergo etherification. The choice of catalyst is critical to promote the reaction at the alcohol site without involving the amino group.

Catalyst SystemReactantSolventTemp. (°C)Yield (%)SelectivityRef.
FeCl₃·6H₂O (5 mol%)Self-condensationPropylene Carbonate70-12053-91Symmetrical Ether[18]
2,4,6-trichloro-1,3,5-triazine (TCT) / DMSOMethanol or EthanolMethanol or Ethanol-Moderate-HighBenzyl ethers[19]
ZSM-5 ZeoliteGlycerol-15086 (GC Yield)Monobenzyl glyceryl ethers[20]

Note: These catalysts are reported for benzyl alcohols. For this compound, the basicity of the amino group might require catalyst adjustment or protection of the amine.

  • To a solution of this compound (1 mmol) in a suitable solvent (e.g., toluene), add the other alcohol reactant (e.g., 1.2 mmol).

  • Add an acid catalyst (e.g., a solid acid like sulfated zirconia or an acid-functionalized carbon)[21].

  • Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water byproduct.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, filter off the heterogeneous catalyst, and wash it with the solvent.

  • Neutralize the filtrate with a mild base (e.g., saturated NaHCO₃ solution), extract with an organic solvent, dry, and concentrate to obtain the crude ether for further purification.

Observed ProblemPotential Cause(s)Troubleshooting Steps
N-Alkylation instead of O-Alkylation The amino group is more nucleophilic than the alcohol under certain conditions.Protect the amino group before the reaction. Use conditions that favor O-alkylation (e.g., Williamson ether synthesis by first deprotonating the alcohol with a strong base).
Low Conversion Catalyst deactivation; Unfavorable reaction equilibrium.Use a robust catalyst. Remove water as it forms to drive the reaction forward.
Formation of dibenzyl ether Self-condensation of this compound.Use a milder catalyst and lower reaction temperatures. Use a large excess of the other alcohol if performing a cross-etherification.
Esterification

Esterification of this compound involves the reaction of the alcohol with a carboxylic acid or its derivative. Acid catalysts are commonly used, which can protonate the amino group, potentially protecting it but also affecting its solubility and reactivity.

Catalyst SystemReactantSolventTemp. (°C)Yield (%)SelectivityRef.
Sulfated Fe-MCM-48 (9% w/w)Acetic AcidSolvent-free60High98.9% (Benzyl Acetate)[22]
p-dodecylbenzenesulfonic acid (DBSA)Carboxylic AcidsWater-HighEster[23]
2,2'-biphenol-derived phosphoric acidCarboxylic AcidsToluene100HighEster[23]

Note: For this compound, the amino group can be acylated by carboxylic acid derivatives. For Fischer esterification with carboxylic acids, the amino group will likely be protonated by the acid catalyst.

  • In a round-bottom flask, combine this compound (1 mmol), a carboxylic acid (1.2-2 mmol), and a catalytic amount of a strong acid (e.g., H₂SO₄ or a solid acid catalyst).

  • Add a solvent (e.g., toluene) that allows for azeotropic removal of water.

  • Heat the mixture to reflux using a Dean-Stark apparatus to collect the water formed.

  • Monitor the reaction progress by TLC.

  • Once complete, cool the reaction mixture, neutralize the acid catalyst with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the resulting ester by column chromatography or recrystallization.

Observed ProblemPotential Cause(s)Troubleshooting Steps
Amide formation instead of ester The amino group reacts with the carboxylic acid (especially if an activated derivative like an acid chloride is used).Protect the amino group. For Fischer esterification, the amino group is protonated by the acid catalyst, which deactivates it as a nucleophile.
Incomplete reaction The reaction is at equilibrium.Remove water as it forms using a Dean-Stark trap or molecular sieves. Use an excess of one reactant.
Product is difficult to isolate The product may be an ionic salt if the amino group is protonated.Neutralize the reaction mixture carefully during workup to obtain the free amine form of the ester.

Mandatory Visualizations

Catalyst_Selection_Workflow start Define Desired Transformation (e.g., Oxidation, Condensation) reaction_type Identify Reaction Type start->reaction_type oxidation Oxidation reaction_type->oxidation condensation Condensation reaction_type->condensation etherification Etherification reaction_type->etherification esterification Esterification reaction_type->esterification catalyst_choice Homogeneous vs. Heterogeneous? oxidation->catalyst_choice condensation->catalyst_choice etherification->catalyst_choice esterification->catalyst_choice homogeneous Homogeneous (e.g., CuI, FeCl3) catalyst_choice->homogeneous High Activity Easy Tuning heterogeneous Heterogeneous (e.g., Zeolites, Supported Metals) catalyst_choice->heterogeneous Easy Separation Recyclable conditions Optimize Reaction Conditions (Temp, Solvent, Time) homogeneous->conditions heterogeneous->conditions troubleshooting Troubleshoot Issues (Yield, Selectivity) conditions->troubleshooting troubleshooting->conditions Re-optimize product Purified Product troubleshooting->product

Caption: A logical workflow for selecting a catalyst for this compound reactions.

Oxidation_Pathway substrate This compound intermediate [Catalytic Cycle Intermediate] substrate->intermediate Coordination catalyst_system CuI / DMAP / TEMPO + O₂ (Oxidant) catalyst_system->intermediate Activation product 3-Aminobenzaldehyde intermediate->product Oxidation side_product Over-oxidation Product (Carboxylic Acid) product->side_product Further Oxidation (Undesired)

References

Safe work-up and extraction procedures for 3-aminobenzyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals with the safe work-up and extraction procedures for 3-aminobenzyl alcohol synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the work-up and extraction of this compound.

Problem 1: Low Yield of Extracted this compound

Potential CauseSuggested Solution
Product lost in the aqueous phase This compound is a polar molecule with some water solubility. To minimize its loss in the aqueous phase, saturate the aqueous layer with sodium chloride (brine) before extraction. This reduces the solubility of the organic product in the aqueous layer. Perform multiple extractions (3-5 times) with a suitable organic solvent to maximize recovery. It is also advisable to check the aqueous layer via Thin Layer Chromatography (TLC) to confirm if a significant amount of product is present.[1][2]
Incomplete extraction The choice of extraction solvent is crucial. Use a more polar solvent like ethyl acetate (B1210297) or chloroform (B151607) for efficient extraction of the polar this compound.[2]
Product degradation Aminobenzyl alcohols can be sensitive to air and light, leading to degradation and discoloration.[2] Minimize exposure to air and light by working quickly and using an inert atmosphere (e.g., nitrogen or argon) if necessary.
Emulsion formation The product may be trapped in a persistent emulsion layer between the aqueous and organic phases. Refer to the troubleshooting guide for emulsion formation below.

Problem 2: Persistent Emulsion During Liquid-Liquid Extraction

Potential CauseSuggested Solution
Formation of finely dispersed particles Emulsions are common when working with basic aqueous solutions and organic solvents. To break an emulsion, try adding a saturated brine solution.[2]
Presence of surfactants or particulate matter Gently swirl the mixture instead of vigorous shaking. You can also try adding more of the organic solvent or a small amount of a different organic solvent with a different polarity. For stubborn emulsions, filtration through a pad of Celite or glass wool may be necessary.[2]
High pH of the aqueous layer In some cases, careful neutralization of the aqueous layer can help break the emulsion. However, this may affect the solubility of the desired product.

Problem 3: Discoloration of the Crude Product (Dark Oil or Solid)

Potential CauseSuggested Solution
Oxidation of the amino group Arylamines are prone to oxidation, which can form colored impurities.[2] Work under an inert atmosphere and use degassed solvents to minimize exposure to oxygen.
Presence of colored impurities from the reaction Purification can be achieved by recrystallization from a suitable solvent system. The use of decolorizing charcoal during recrystallization can be effective in removing colored impurities.[2] Alternatively, column chromatography on silica (B1680970) gel is a common and effective purification method.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best type of work-up (acidic or basic) for this compound synthesis?

A1: The choice of acidic or basic work-up depends on the nature of the reactants, products, and byproducts in your specific reaction mixture.

  • Acidic Work-up: If your desired product, this compound, is the only basic compound in the mixture, an acidic work-up can be advantageous. By adding a dilute acid (e.g., 1M HCl), the basic this compound will form a water-soluble salt (3-aminobenzylammonium chloride) and remain in the aqueous phase. Neutral and acidic impurities can then be washed away with an organic solvent. Subsequently, basifying the aqueous layer will regenerate the free this compound, which can then be extracted with an organic solvent.

  • Basic Work-up: If you have acidic byproducts that you want to remove, a basic work-up is suitable. Adding a dilute base (e.g., NaHCO₃ or Na₂CO₃ solution) will deprotonate the acidic impurities, making them water-soluble and allowing for their removal from the organic layer containing your product.

Q2: Which organic solvent is best for extracting this compound?

A2: Due to its polar nature, a relatively polar organic solvent is recommended for the extraction of this compound. Ethyl acetate is a commonly used and effective solvent. Other options include chloroform and dichloromethane (B109758). Diethyl ether can also be used, but multiple extractions may be necessary due to the product's polarity.[3]

Q3: How can I purify crude this compound?

A3: The two most common and effective purification methods for solid organic compounds like this compound are recrystallization and column chromatography.[4]

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[5] Common solvent systems for recrystallization of aminobenzyl alcohols include ethanol, ethanol/water mixtures, or a combination of a polar solvent (like acetone (B3395972) or ethyl acetate) with a nonpolar solvent (like hexane).[6]

  • Column Chromatography: This technique is very effective for separating the desired product from impurities with different polarities. For this compound, silica gel is a suitable stationary phase. The mobile phase (eluent) is typically a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute the product from the column.[4]

Q4: What are the key safety precautions to take during the work-up and extraction of this compound?

A4: It is crucial to follow standard laboratory safety procedures. This compound is known to cause skin, eye, and respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling dust or vapors.

  • Handling Chemicals: Handle all chemicals, especially strong acids, bases, and flammable organic solvents, with care.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Data Presentation

Table 1: Properties of Common Solvents for Extraction of Polar Compounds

SolventPolarity IndexBoiling Point (°C)Water SolubilityComments
Ethyl Acetate 4.4778.3 g/100 mLGood choice for moderately polar compounds. Effective for extracting aminobenzyl alcohols.
Dichloromethane 3.1401.3 g/100 mLGood for a wide range of compounds, but more volatile and has higher toxicity.
Chloroform 4.1610.8 g/100 mLSimilar to dichloromethane but less volatile.
Diethyl Ether 2.8356.9 g/100 mLLess effective for highly polar compounds; may require more extractions. Highly flammable.

Experimental Protocols

General Protocol for a Basic Work-up and Extraction

This protocol is a general guideline and may need to be optimized for your specific reaction.

  • Quenching the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Aqueous Wash: Transfer the reaction mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components and wash the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine Organic Layers: Combine the organic extracts in the separatory funnel.

  • Brine Wash: Wash the combined organic layers with a saturated sodium chloride (brine) solution to remove excess water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_extraction Extraction cluster_purification Purification start Reaction Mixture quench Quench Reaction start->quench wash Aqueous Wash (e.g., NaHCO3) quench->wash extract Extract with Organic Solvent wash->extract combine Combine Organic Layers extract->combine brine_wash Wash with Brine combine->brine_wash dry Dry Organic Layer brine_wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis, work-up, and extraction of this compound.

troubleshooting_logic cluster_low_yield Low Yield Solutions cluster_emulsion Emulsion Breaking Techniques cluster_discoloration Discoloration Solutions start Problem Encountered During Work-up/Extraction low_yield Low Yield start->low_yield emulsion Persistent Emulsion start->emulsion discoloration Product Discoloration start->discoloration add_brine Add Brine to Aqueous Layer low_yield->add_brine Product in aqueous layer? multiple_extractions Perform Multiple Extractions low_yield->multiple_extractions Product in aqueous layer? polar_solvent Use a More Polar Solvent low_yield->polar_solvent Inefficient extraction? add_brine_emulsion Add Brine emulsion->add_brine_emulsion filter_celite Filter through Celite emulsion->filter_celite charcoal Use Decolorizing Charcoal during Recrystallization discoloration->charcoal Colored impurities? column_chrom Purify by Column Chromatography discoloration->column_chrom Colored impurities?

References

Storage and stability guidelines for 3-Aminobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the storage, stability, and troubleshooting for experiments involving 3-Aminobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored in a tightly closed container, protected from light and air. Conflicting storage temperature recommendations exist, so it is crucial to consult the manufacturer's specific guidelines. However, general best practices are summarized in the table below.

Q2: What are the signs of degradation of this compound?

A2: A noticeable change in color from its typical off-white, beige, or light yellow to a more pronounced yellow or brown can indicate degradation, likely due to oxidation.[1] For critical applications, it is advisable to verify the purity of discolored reagents using analytical methods before use.

Q3: Is this compound sensitive to air and light?

A3: Yes, this compound is sensitive to both air and light.[2][3] The amino group is susceptible to oxidation in the presence of air, which can lead to the formation of colored impurities and a decrease in purity. The benzyl (B1604629) alcohol group can also be oxidized.[1] Exposure to light can catalyze these degradation processes. Therefore, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber or opaque container.

Q4: Can I use this compound that has changed color?

A4: Discoloration suggests that the product has undergone some level of degradation, likely oxidation.[1] The suitability of the material for a specific application will depend on the tolerance of the reaction to impurities. For reactions sensitive to impurities or requiring high purity starting material, it is recommended to purify the discolored this compound (e.g., by recrystallization) or use a fresh, un-degraded lot. The purity should be confirmed by an appropriate analytical method before use.

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathways for this compound involve the oxidation of its two functional groups. The benzylic alcohol can be oxidized to 3-aminobenzaldehyde (B158843) and subsequently to 3-aminobenzoic acid. The amino group is also susceptible to oxidation, which can lead to the formation of colored polymeric byproducts.[1] Under acidic conditions or at elevated temperatures, polymerization and self-condensation reactions can also occur.[1]

Storage and Stability Guidelines

The following table summarizes the recommended storage conditions and known stability information for this compound.

ParameterGuidelineSource
Storage Temperature Room temperature or refrigerate at 2-8°C. Always consult the supplier-specific recommendation.[3][4]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[3]
Light Protect from light by storing in an amber or opaque container.[3]
Container Keep in a tightly closed container in a dry and well-ventilated place.[3]
Known Incompatibilities Incompatible with strong oxidizing agents and strong acids.[2]
Signs of Instability Discoloration (yellowing or browning).[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound that may be related to its storage and stability.

Observed ProblemPotential CauseRecommended Solution
Low or inconsistent reaction yields Degraded starting material: The purity of this compound may be compromised due to oxidation during storage.Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, GC, or NMR) before use. If the material is discolored, consider purification by recrystallization or using a new batch.
Oxidation during reaction: The amino or benzyl alcohol groups can be sensitive to oxidation from atmospheric oxygen, especially in the presence of certain catalysts or at elevated temperatures.Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions.[1]
Formation of colored byproducts Oxidation of the amino group: The primary amino group is prone to oxidation, leading to colored impurities.As with preventing low yields, running the reaction under an inert atmosphere is crucial. Ensure all solvents are de-gassed.
Polymerization: Under acidic conditions or at high temperatures, this compound can polymerize.[1]Carefully control the reaction pH and temperature. Avoid excessive heat and strong acidic conditions unless required by the reaction protocol.
Unexpected side products identified by mass spectrometry or NMR Self-condensation: At elevated temperatures, the amino group of one molecule can react with the alcohol group of another.[1]Maintain strict temperature control and avoid unnecessarily high reaction temperatures.
Formation of aldehyde or carboxylic acid: The benzyl alcohol group may have been oxidized to the corresponding aldehyde or carboxylic acid.[1]Use fresh, high-purity this compound and maintain an inert atmosphere during the reaction.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound and detecting potential degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid (or other suitable acid modifier)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Mobile Phase Preparation:

  • Prepare a mobile phase of acetonitrile and water (e.g., a 30:70 v/v mixture). The exact ratio may need to be optimized for your specific column and system.

  • Add a small amount of phosphoric acid to the aqueous portion of the mobile phase (e.g., to a final concentration of 0.1%) to improve peak shape.

  • Degas the mobile phase before use.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution.

  • Further dilute the stock solution as necessary to fall within the linear range of the detector.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 25°C

  • UV detection wavelength: 254 nm (or an alternative wavelength where this compound has strong absorbance)

5. Analysis:

  • Inject the prepared sample.

  • Record the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

  • Degradation products, such as 3-aminobenzaldehyde or 3-aminobenzoic acid, will typically have different retention times.

Protocol 2: Recrystallization for Purification of this compound

This protocol describes a general procedure for purifying this compound that may have discolored due to degradation.

1. Materials:

  • Discolored this compound

  • Suitable recrystallization solvent (e.g., water, ethanol/water mixture, or ethyl acetate/hexane mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

2. Procedure:

  • Place the impure this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal to adsorb colored impurities and then hot filter the solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

  • Assess the purity of the recrystallized product using an appropriate analytical method (e.g., HPLC as described above or melting point determination).

Visualizations

Storage_Guidelines cluster_storage Storage Decision Workflow start Receive/Use This compound check_container Is container tightly sealed? start->check_container check_light Is it protected from light? check_container->check_light Yes repackage Action: Reseal tightly, use opaque container, and/or purge with N2/Ar check_container->repackage No check_atmosphere Is it under inert gas? check_light->check_atmosphere Yes check_light->repackage No check_temp Is temperature correct (RT or 2-8°C)? check_atmosphere->check_temp Yes check_atmosphere->repackage No storage_ok Store Appropriately check_temp->storage_ok Yes check_temp->storage_ok No, adjust temp. repackage->check_container

Caption: Logical workflow for ensuring proper storage of this compound.

Troubleshooting_Workflow start Experiment Issue (e.g., low yield, side products) check_purity Check Purity of This compound start->check_purity is_discolored Is it discolored (yellow/brown)? check_purity->is_discolored run_hplc Action: Run HPLC/GC to confirm purity is_discolored->run_hplc Yes check_atmosphere Check Reaction Atmosphere is_discolored->check_atmosphere No purify Action: Purify by recrystallization or use new batch run_hplc->purify purify->check_atmosphere is_inert Is it under N2/Ar? check_atmosphere->is_inert implement_inert Action: Implement inert atmosphere conditions is_inert->implement_inert No check_temp Check Temperature Control is_inert->check_temp Yes implement_inert->check_temp is_controlled Is temp. stable and not excessive? check_temp->is_controlled optimize_temp Action: Optimize and strictly control temperature is_controlled->optimize_temp No proceed Proceed with Optimized Reaction is_controlled->proceed Yes optimize_temp->proceed

Caption: Troubleshooting workflow for experiments involving this compound.

Degradation_Pathway cluster_pathway Potential Degradation Pathways start This compound aldehyde 3-Aminobenzaldehyde start->aldehyde Oxidation (Air/Light) polymer Colored Polymeric Byproducts start->polymer Oxidation/ Polymerization (Air/Light/Heat/Acid) acid 3-Aminobenzoic Acid aldehyde->acid Further Oxidation

Caption: Simplified potential degradation pathways of this compound.

References

Managing temperature control in 3-aminobenzyl alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing temperature control in reactions involving 3-aminobenzyl alcohol. It is intended for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary temperature-sensitive reactions involving this compound?

A1: this compound has two reactive sites, the amino group and the benzyl (B1604629) alcohol, making it susceptible to various reactions where temperature control is critical. The most common temperature-sensitive reactions include:

  • Diazotization: The conversion of the amino group to a diazonium salt is highly temperature-sensitive and typically requires temperatures between 0-5 °C to prevent the decomposition of the unstable diazonium salt.[1][2][3][4]

  • Acylation: The reaction of the amino or hydroxyl group with an acylating agent is often performed at moderately elevated temperatures, generally between 60-85 °C, to ensure a reasonable reaction rate without promoting side reactions.[5][6][7]

  • Etherification (e.g., Williamson Ether Synthesis): The formation of an ether from the benzyl alcohol group can be conducted at a range of temperatures, from room temperature to reflux, depending on the reactivity of the alkylating agent and the base used.[8][9][10][11]

  • Oxidation: The benzyl alcohol group can be oxidized to the corresponding aldehyde. While some methods are designed to work at room temperature, uncontrolled temperature increases can lead to over-oxidation to the carboxylic acid or other side products.[12][13]

  • Reactions with Epoxides (e.g., Epichlorohydrin): These reactions are often exothermic, and careful temperature control is necessary to prevent runaway reactions and the formation of polymeric byproducts.

Q2: What are the common side reactions observed with poor temperature control in this compound reactions?

A2: Inadequate temperature management can lead to a variety of side products, reducing the yield and purity of the desired product. Key side reactions include:

  • Polymerization: Under acidic conditions and/or at elevated temperatures, benzyl alcohols are prone to polymerization.[14] The amino group can also catalyze or participate in polymerization, leading to the formation of insoluble, often colored, polymeric materials.

  • Oxidation: The benzyl alcohol moiety can be oxidized to 3-aminobenzaldehyde (B158843) or further to 3-aminobenzoic acid, especially in the presence of air or other oxidizing agents at elevated temperatures.[12][13][14] The amino group itself is also susceptible to oxidation.

  • Self-Condensation: At higher temperatures, the amino group of one molecule can react with the alcohol group of another molecule (intermolecularly) to form ethers or secondary amines.

  • Decomposition of Diazonium Salts: In diazotization reactions, temperatures above 5 °C can cause the rapid decomposition of the diazonium salt, leading to the evolution of nitrogen gas and the formation of phenols or other undesired byproducts.[1]

Troubleshooting Guides

Issue 1: Low yield and formation of dark, insoluble material in an acylation reaction.

Potential Cause Troubleshooting Steps
Excessive Temperature Monitor the internal reaction temperature closely. Use a controlled heating mantle or oil bath. For exothermic acylations, consider adding the acylating agent portion-wise or via a dropping funnel to manage the heat generated.
Polymerization If the reaction conditions are acidic, consider using a non-acidic catalyst or performing the reaction at a lower temperature for a longer duration. Ensure the starting material is pure, as impurities can sometimes initiate polymerization.
Oxidation If the reaction is run at elevated temperatures for an extended period, consider performing it under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[14]

Issue 2: Rapid gas evolution and low yield in a diazotization reaction.

Potential Cause Troubleshooting Steps
Temperature above 5 °C Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath.[1][2] Ensure the sodium nitrite (B80452) solution is pre-cooled before addition and is added slowly to allow for efficient heat dissipation.
Localized Heating Stir the reaction mixture vigorously to ensure even temperature distribution and prevent localized "hot spots" where the temperature can exceed the critical limit.
Instability of Diazonium Salt Use the generated diazonium salt in the subsequent reaction step as soon as possible, without isolation, to minimize decomposition.

Issue 3: Formation of multiple products in a Williamson ether synthesis.

Potential Cause Troubleshooting Steps
Side Reactions at High Temperatures If using high temperatures (reflux), consider if a lower temperature for a longer reaction time could be effective, especially with more reactive alkyl halides. This can minimize side reactions like elimination or self-condensation.
Reaction of the Amino Group The amino group can also be alkylated. If this is not desired, it may be necessary to protect the amino group (e.g., as an amide) before performing the ether synthesis, and then deprotect it afterward.
Choice of Base and Solvent The choice of base and solvent can influence the reaction temperature and the prevalence of side reactions. For instance, stronger bases might allow for lower reaction temperatures. Aprotic polar solvents are often preferred for SN2 reactions.

Data Presentation

Table 1: Recommended Temperature Ranges for Common Reactions

Reaction TypeReagentsTemperature Range (°C)Notes
Diazotization This compound, NaNO₂, HCl0 - 5Critical to prevent diazonium salt decomposition.[1][2][3][4]
Acetylation This compound, Acetic Anhydride60 - 85Higher temperatures can lead to side products.[5][6][7]
Williamson Ether Synthesis This compound, Alkyl Halide, BaseRoom Temp. - RefluxTemperature depends on the reactivity of the alkyl halide and the strength of the base.[8][9][10][11]
Oxidation This compound, Oxidizing AgentRoom Temp. - 80Reaction conditions vary significantly with the chosen oxidant. Higher temperatures can lead to over-oxidation.[12]

Experimental Protocols

Protocol 1: Temperature-Controlled Diazotization of this compound
  • Dissolve this compound in dilute hydrochloric acid in a flask.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Prepare a solution of sodium nitrite in water and cool it in an ice bath.

  • With vigorous stirring, add the cold sodium nitrite solution dropwise to the this compound solution, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 15-30 minutes.

  • The resulting diazonium salt solution should be used immediately in the next synthetic step.

Protocol 2: Controlled Temperature Acetylation of this compound
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound and a suitable solvent (if required).

  • Slowly add the acetylating agent (e.g., acetic anhydride).

  • Heat the reaction mixture to 60 °C using an oil bath with a temperature controller.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Maintain the temperature at 60 °C for the required reaction time (typically several hours).[7]

  • Upon completion, cool the reaction mixture to room temperature before proceeding with workup.

Visualizations

experimental_workflow cluster_diazotization Diazotization Protocol cluster_acetylation Acetylation Protocol D1 Dissolve this compound in HCl D2 Cool to 0-5°C D1->D2 D3 Slowly Add Cold NaNO2 Solution D2->D3 D4 Maintain Temp < 5°C with Stirring D3->D4 D5 Immediate Use of Diazonium Salt D4->D5 A1 Combine this compound and Solvent A2 Add Acetylating Agent A1->A2 A3 Heat to 60°C A2->A3 A4 Monitor by TLC A3->A4 A5 Cool to Room Temperature A4->A5

Caption: Key steps in temperature-controlled reactions of this compound.

troubleshooting_logic start Reaction Issue Observed low_yield Low Yield / Impure Product start->low_yield temp_check Is Temperature Monitored and Controlled? low_yield->temp_check side_reactions High Temp Side Reactions (Polymerization, Oxidation) temp_check->side_reactions No reagent_issue Reagent Addition Rate / Purity Issue temp_check->reagent_issue Yes solution1 Implement Precise Temperature Control (Cooling bath, slow addition) side_reactions->solution1 solution2 Run Under Inert Atmosphere Consider Lower Temp / Longer Time side_reactions->solution2 solution3 Control Reagent Addition Rate Verify Reagent Purity reagent_issue->solution3

Caption: A logical workflow for troubleshooting temperature-related issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-, 3-, and 4-Aminobenzyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 22, 2025 – In a comprehensive guide aimed at researchers, scientists, and professionals in drug development, this publication provides an in-depth comparative analysis of the chemical reactivity of three key structural isomers: 2-aminobenzyl alcohol, 3-aminobenzyl alcohol, and 4-aminobenzyl alcohol. A nuanced understanding of the distinct reactivity profiles of these isomers is paramount for their strategic application in organic synthesis, medicinal chemistry, and materials science.

The reactivity of the aminobenzyl alcohol isomers is fundamentally governed by the interplay of electronic and steric effects, which are dictated by the relative positions of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups on the benzene (B151609) ring.[1] The amino group, a potent activating group, donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions. This heightened electron density significantly influences the reactivity of the benzylic alcohol.

Comparative Reactivity in Oxidation Reactions

The expected order of reactivity for the oxidation of the benzylic alcohol is 4-aminobenzyl alcohol > 2-aminobenzyl alcohol > this compound .[1]

  • 4-Aminobenzyl Alcohol (para-isomer): The strong electron-donating amino group at the para position significantly increases the electron density at the benzylic carbon, rendering it more susceptible to oxidation.[1]

  • 2-Aminobenzyl Alcohol (ortho-isomer): This isomer also benefits from the electron-donating nature of the amino group. However, its reactivity can be tempered by two opposing factors: steric hindrance at the reaction center due to the proximity of the amino group, and the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups, which can slightly decrease the reactivity of the hydroxyl group.[1]

  • This compound (meta-isomer): In the meta position, the amino group does not donate electron density to the benzylic carbon via resonance.[1] This results in a comparatively lower electron density at the reaction center, leading to a slower rate of oxidation.[1]

While direct comparative kinetic data is limited, isolated yields from various studies using different oxidation systems support the enhanced reactivity of the ortho- and para-isomers. For instance, the aerobic oxidation of 2-aminobenzyl alcohol using a Copper(I) Iodide/DMAP/TEMPO catalyst system has been shown to proceed to high yield at room temperature.[1]

Quantitative Data on Aerobic Oxidation

The following table summarizes available quantitative data for the aerobic oxidation of the aminobenzyl alcohol isomers to their corresponding aldehydes. It is important to note that a direct comparison is challenging due to the lack of studies performed under identical conditions for all three isomers. The data for the 2-aminobenzyl alcohol is based on a specific experimental setup, and serves as a benchmark.

IsomerCatalyst SystemSolventTemperatureReaction TimeYield (%)
2-Aminobenzyl Alcohol CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%)Acetonitrile (B52724)Room Temp.3 hours88
This compound Data not available under comparable conditions----
4-Aminobenzyl Alcohol Data not available under comparable conditions----

Note: The absence of directly comparable data for the 3- and 4-isomers highlights a gap in the current literature and presents an opportunity for further research.

Reactivity in Substitution Reactions

The benzylic hydroxyl group can undergo nucleophilic substitution reactions. The reactivity in these reactions is also influenced by the position of the amino group. The formation of a benzylic carbocation intermediate is facilitated by electron-donating groups. Therefore, the para and ortho isomers are expected to be more reactive than the meta isomer in Sₙ1-type reactions.

Experimental Protocols

Detailed methodologies for the synthesis and a key oxidation reaction are provided below to support further research and application.

Synthesis of Aminobenzyl Alcohol Isomers

1. Synthesis of 2-Aminobenzyl Alcohol via Reduction of Anthranilic Acid

  • Materials: Anthranilic acid, 15% Sulfuric acid, Solid ammonium (B1175870) carbonate or concentrated aqueous ammonia, Ammonium sulfate, Chloroform (B151607), Anhydrous sodium or magnesium sulfate.

  • Apparatus: Electrolytic cell with a porous cup and sheet lead electrodes.

  • Procedure:

    • In the cathode space of the electrolytic cell, place 25 g of anthranilic acid and 400 mL of 15% sulfuric acid.

    • In the porous cup (anode compartment), place 200 mL of 15% sulfuric acid.

    • Assemble the cell and pass a current of 10-12 amperes, maintaining the temperature at 20-30°C.

    • After the reduction is complete (indicated by the dissolution of anthranilic acid and increased hydrogen evolution), neutralize the cathode liquid with ammonium carbonate or aqueous ammonia.

    • Filter the solution, saturate with ammonium sulfate, and extract with chloroform.

    • Dry the chloroform extract with anhydrous sodium or magnesium sulfate, filter, and evaporate the solvent to yield 2-aminobenzyl alcohol.

2. Synthesis of this compound via Reduction of 3-Nitrobenzyl Alcohol

  • Materials: 3-Nitrobenzyl alcohol, Ethanol (B145695), 10% Palladium on carbon (Pd/C), Hydrazine (B178648) hydrate (B1144303) or a hydrogen source.

  • Procedure:

    • Dissolve 3-nitrobenzyl alcohol in ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of 10% Pd/C.

    • To this suspension, add hydrazine hydrate dropwise at room temperature or introduce hydrogen gas via a balloon.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Filter off the catalyst and evaporate the solvent under reduced pressure to obtain this compound.

3. Synthesis of 4-Aminobenzyl Alcohol via Reduction of 4-Nitrobenzyl Alcohol

  • Materials: 4-Nitrobenzyl alcohol, Ethanol, Raney nickel, Hydrazine hydrate.

  • Procedure:

    • Dissolve 4-nitrobenzyl alcohol in ethanol.

    • Add Raney nickel to the solution.

    • Heat the mixture and add hydrazine hydrate dropwise.

    • Reflux the reaction mixture until completion (monitored by TLC).

    • Cool the reaction and filter off the Raney nickel.

    • Remove the solvent and excess hydrazine hydrate under reduced pressure to yield 4-aminobenzyl alcohol.

Aerobic Oxidation of Aminobenzyl Alcohols
  • Materials: Aminobenzyl alcohol isomer, Copper(I) iodide (CuI), 4-Dimethylaminopyridine (DMAP), (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), Acetonitrile (CH₃CN), Oxygen balloon.

  • Procedure:

    • In a round-bottom flask, stir a mixture of the aminobenzyl alcohol (1 mmol) and CuI (10 mol%) in acetonitrile (3 mL) for 5-10 minutes.

    • Add DMAP (10 mol%) and TEMPO (1 mol%).

    • Stir the resulting mixture under an oxygen balloon at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture and wash with acetonitrile.

    • Remove the solvent in vacuo to obtain the crude aminobenzaldehyde, which can be further purified by column chromatography.[1]

Visualizing Reaction Pathways and Workflows

To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the factors influencing reactivity and a generalized experimental workflow.

G Factors Influencing Aminobenzyl Alcohol Reactivity cluster_reactivity Reactivity Determinants cluster_isomers Isomer-Specific Reactivity Electronic Effects Electronic Effects 2-Aminobenzyl Alcohol 2-Aminobenzyl Alcohol Electronic Effects->2-Aminobenzyl Alcohol  Strong Activation (ortho) This compound This compound Electronic Effects->this compound  No Resonance Activation (meta) 4-Aminobenzyl Alcohol 4-Aminobenzyl Alcohol Electronic Effects->4-Aminobenzyl Alcohol  Strong Activation (para) Steric Effects Steric Effects Steric Effects->2-Aminobenzyl Alcohol  Hindrance Intramolecular H-Bonding Intramolecular H-Bonding Intramolecular H-Bonding->2-Aminobenzyl Alcohol  Potential for Reduced -OH Reactivity

Caption: Factors influencing the comparative reactivity of aminobenzyl alcohol isomers.

G Generalized Experimental Workflow start Start synthesis Synthesis of Isomer (Reduction of Nitro/Carboxylic Acid Precursor) start->synthesis oxidation Aerobic Oxidation (CuI/DMAP/TEMPO) synthesis->oxidation workup Reaction Work-up (Filtration, Extraction) oxidation->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (TLC, NMR, etc.) purification->analysis end End Product analysis->end

References

A Comparative Analysis of the Oxidation Rates of Aminobenzyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the oxidation rates and reactivity of the three structural isomers of aminobenzyl alcohol: 2-aminobenzyl alcohol (ortho-), 3-aminobenzyl alcohol (meta-), and 4-aminobenzyl alcohol (para-). Understanding the distinct reactivity of these isomers is critical for their application in organic synthesis, medicinal chemistry, and materials science, where the selective oxidation of the benzylic alcohol to the corresponding aldehyde is a key transformation.

Relative Reactivity and Electronic Effects

Para > Ortho > Meta

This trend is governed by the electron-donating nature of the amino group.

  • 4-Aminobenzyl alcohol (para-isomer): The strong electron-donating amino group at the para position increases the electron density at the benzylic carbon through resonance, making it more susceptible to oxidation.

  • 2-Aminobenzyl alcohol (ortho-isomer): The ortho-isomer also benefits from the electron-donating amino group. However, it may experience steric hindrance at the reaction center, and potential intramolecular hydrogen bonding could slightly decrease the reactivity of the hydroxyl group compared to the para-isomer.

  • This compound (meta-isomer): In the meta position, the amino group cannot donate electron density to the benzylic carbon via resonance. This results in a lower electron density at the reaction center compared to the ortho and para isomers, leading to a slower oxidation rate.[1]

Quantitative Oxidation Data

A detailed kinetic study has been conducted on the silver(I)-catalyzed oxidation of 2-aminobenzyl alcohol by potassium persulfate. The thermodynamic parameters for this reaction have been determined, providing a valuable benchmark for its reactivity.[2]

ParameterValue for 2-Aminobenzyl Alcohol
Activation Energy (Ea) 58.92 kJ/mol
Enthalpy of Activation (ΔH‡) 56.25 kJ/mol
Entropy of Activation (ΔS‡) -53.61 J/mol·K
Free Energy of Activation (ΔG‡) 73.43 kJ/mol
Data from a kinetic study of the Ag(I)-catalyzed oxidation of 2-aminobenzyl alcohol.[2]

Experimental Protocols

The following are general procedures for the oxidation of aminobenzyl alcohol isomers.

Protocol 1: Aerobic Oxidation using a Copper(I)/TEMPO Catalyst System

This method is a general procedure for the aerobic oxidation of aminobenzyl alcohols.[1][3] The optimized conditions have been reported for 2-aminobenzyl alcohol.[3]

Materials:

  • Aminobenzyl alcohol isomer (1 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • 4-Dimethylaminopyridine (DMAP) (10 mol%)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (1 mol%)

  • Acetonitrile (B52724) (CH₃CN) (3 mL)

  • Oxygen balloon

Procedure:

  • In a round-bottom flask, stir a mixture of the aminobenzyl alcohol and CuI in acetonitrile for 5-10 minutes.

  • Add DMAP and TEMPO to the mixture.

  • Stir the resulting mixture under an oxygen balloon at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash with acetonitrile.

  • The solvent is then removed under reduced pressure to yield the corresponding aminobenzaldehyde.

For 2-aminobenzyl alcohol, a maximum isolated yield of 88% was observed after 3 hours under these conditions.[3]

Protocol 2: Silver(I)-Catalyzed Oxidation with Potassium Persulfate

This protocol was used for the kinetic study of 2-aminobenzyl alcohol oxidation.[2]

Materials:

  • 2-Aminobenzyl alcohol (OABAlc) solution in acetone

  • Potassium persulfate (K₂S₂O₈) solution in triply distilled water

  • Silver nitrate (B79036) (AgNO₃) solution in triply distilled water

  • Ammonia (B1221849) buffer (pH 7.0)

Procedure:

  • The kinetics of the reaction were studied in an ammonia buffer at a pH of 7.0 and a temperature of 40°C.

  • The reaction mixture is formed by the addition of the potassium persulfate solution, 2-aminobenzyl alcohol solution, buffer, and catalyst.

  • The rate of the oxidative reaction was determined by a kinetic spectrophotometric method, with the absorption maxima of the reaction mixture at 440 nm.

  • The reaction follows first-order kinetics with respect to the substrate, oxidant, and catalyst.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative oxidation of aminobenzyl alcohol isomers.

G cluster_prep Preparation of Isomers cluster_reaction Oxidation Reaction cluster_analysis Analysis and Comparison Isomer_Ortho 2-Aminobenzyl Alcohol Reaction_Setup Reaction Setup: - Isomer (1 mmol) - CuI (10 mol%) - DMAP (10 mol%) - TEMPO (1 mol%) - Acetonitrile (3 mL) Isomer_Ortho->Reaction_Setup Isomer_Meta This compound Isomer_Meta->Reaction_Setup Isomer_Para 4-Aminobenzyl Alcohol Isomer_Para->Reaction_Setup Stirring Stir under O2 Balloon at Room Temperature Reaction_Setup->Stirring Monitoring Monitor by TLC Stirring->Monitoring Workup Filtration and Solvent Removal Monitoring->Workup Product_Ortho 2-Aminobenzaldehyde Workup->Product_Ortho Product_Meta 3-Aminobenzaldehyde Workup->Product_Meta Product_Para 4-Aminobenzaldehyde Workup->Product_Para Comparison Compare Yields and Reaction Times Product_Ortho->Comparison Product_Meta->Comparison Product_Para->Comparison

Caption: Experimental workflow for the comparative oxidation of aminobenzyl alcohol isomers.

References

A Comparative Guide to the Structural Confirmation of 3-Aminobenzyl Alcohol Derivatives using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. For derivatives of 3-aminobenzyl alcohol, a versatile building block in medicinal chemistry, unambiguous structural confirmation is paramount.[1] Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the primary tool for providing detailed information about the molecular structure of organic compounds in solution.[2]

This guide provides an objective comparison of ¹H NMR spectroscopy with other analytical methods for the structural confirmation of this compound and its derivatives. It includes detailed experimental protocols, comparative data, and visual workflows to aid researchers in their analytical endeavors.

Core Principles of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy relies on the magnetic properties of proton nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the resulting signal provides a wealth of structural information based on three key parameters:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies.[3] For instance, protons on an aromatic ring are "deshielded" and appear at a higher chemical shift (downfield) compared to protons on an aliphatic chain.

  • Integration: The area under an NMR signal is proportional to the number of protons generating that signal.[3] This allows for the determination of the relative ratio of different types of protons in a molecule.

  • Multiplicity (Spin-Spin Splitting): The signal for a proton is often split into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring protons. The splitting pattern provides information about the number of protons on adjacent carbon atoms.

Experimental Protocols

Detailed and reproducible experimental methods are crucial for accurate structural analysis. Below are representative protocols for the synthesis of a this compound derivative and the subsequent sample preparation for ¹H NMR analysis.

Protocol 1: Synthesis of a this compound Derivative

This protocol outlines a two-step synthesis for 3-(2-aminopropyl)benzyl alcohol, a derivative of this compound, starting from 3-formylbenzyl acetate (B1210297).[4]

Step 1: Henry (Nitroaldol) Reaction

  • Dissolve 3-formylbenzyl acetate (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of 0.5 M in a round-bottom flask.

  • Add nitroethane (1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl until the pH is acidic (~2-3).

  • Extract the product into ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield 3-(1-hydroxy-2-nitropropyl)benzyl acetate.[4]

Step 2: Catalytic Hydrogenation

  • Dissolve the purified product from Step 1 in ethanol (B145695) (0.2 M) in a suitable hydrogenation vessel.

  • Carefully add 10 wt. % palladium on carbon (Pd/C) (5-10 mol % Pd).

  • Evacuate the vessel and backfill with hydrogen gas (H₂), repeating this cycle three times.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC), filter the reaction mixture through Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 3-(2-aminopropyl)benzyl alcohol.[4]

Protocol 2: Sample Preparation for ¹H NMR Spectroscopy
  • Weigh approximately 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[5] DMSO-d₆ is often suitable for compounds with exchangeable protons like those in hydroxyl and amino groups.[6]

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • The sample is now ready for analysis in an NMR spectrometer.

¹H NMR Data Presentation and Comparison

The precise chemical shifts and splitting patterns in a ¹H NMR spectrum serve as a fingerprint for a specific molecule. Minor changes in structure, such as the position of a substituent on the aromatic ring, lead to distinct and predictable changes in the spectrum.

The table below compares the ¹H NMR data for this compound and its isomer, 2-aminobenzyl alcohol, illustrating how the relative positions of the amino and benzyl (B1604629) alcohol groups affect the chemical shifts of the aromatic protons.

Compound Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
This compound Aromatic H6.96triplet7.61H
(in DMSO-d₆)[6][7]Aromatic H6.56singlet-1H
Aromatic H6.52 - 6.38multiplet-2H
-CH₂-4.36doublet5.12H
-OH, -NH₂5.06 - 4.91multiplet-3H
2-Aminobenzyl Alcohol Aromatic H7.08doublet of doubletsJ(A,B)=1.7HZ1H
(in DMSO-d₆)[8]Aromatic H7.00triplet-1H
Aromatic H6.68doublet-1H
Aromatic H6.65tripletJ(C,D)=1.3HZ1H
-CH₂-4.54singlet-2H
-OH, -NH₂(Not explicitly assigned)(Likely broad signals)-3H

Note: The signals for -OH and -NH₂ protons are often broad and may not show clear splitting due to chemical exchange. Their chemical shifts can also vary with concentration and temperature.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often involves complementary analytical methods.

Technique Information Provided Advantages Limitations
¹H NMR Detailed proton framework, connectivity, stereochemistry.Non-destructive, provides rich structural detail, quantitative.[2]Requires soluble sample, complex spectra can be difficult to interpret.
¹³C NMR Carbon skeleton of the molecule.Shows number of unique carbons, good for identifying functional groups.Lower sensitivity than ¹H NMR, longer acquisition times.[5]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula (with HRMS).Does not provide detailed connectivity or stereochemical information.[9]
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -OH, -NH₂, C=O).Fast, requires small sample amount, good for identifying key functional groups.Provides limited information on the overall molecular framework.
X-ray Crystallography Absolute 3D structure of the molecule in a solid state.Provides unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow.[9]

Visualizing the Workflow and Structural Analysis

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation start Starting Materials (e.g., 3-formylbenzyl acetate) reaction Chemical Reaction (e.g., Henry Reaction) start->reaction workup Work-up & Purification (Chromatography) reaction->workup product Purified Derivative workup->product nmr_prep NMR Sample Prep product->nmr_prep nmr_acq ¹H NMR Acquisition nmr_prep->nmr_acq data_proc Data Processing nmr_acq->data_proc interp Spectral Interpretation data_proc->interp structure Proposed Structure interp->structure comparison Compare Data with Alternative Methods (MS, ¹³C NMR) structure->comparison final Confirmed Structure comparison->final

Caption: Workflow for the synthesis and structural confirmation of a this compound derivative.

Caption: Correlation of the this compound structure with its characteristic ¹H NMR signals.

References

Unveiling the Structural Landscape: 3-Aminobenzyl Alcohol and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Crystallographic Structure and Inhibitory Potential of 3-Aminobenzyl Alcohol Analogs

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to designing effective therapeutics. X-ray crystallography provides an unparalleled atomic-level view, guiding the strategic modification of chemical scaffolds to enhance biological activity. This guide focuses on this compound, a versatile building block in medicinal chemistry, and its derivatives. We present a comparative analysis of its crystal structure and the performance of its derivatives as inhibitors of key enzymatic targets, supported by experimental data and detailed protocols.

Crystallographic Insights into this compound

The foundational crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 841285. This structural data provides the precise bond lengths, angles, and conformation of the molecule in its solid state, serving as a critical starting point for computational modeling and structure-based drug design.

Table 1: Crystallographic Data for this compound (CCDC 841285)

ParameterValue
Chemical FormulaC₇H₉NO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.893(2)
b (Å)11.456(4)
c (Å)10.123(4)
α (°)90
β (°)106.13(3)
γ (°)90
Volume (ų)655.5(4)
Z4

Comparative Performance of this compound Derivatives as Enzyme Inhibitors

Derivatives of this compound have shown significant potential as inhibitors of various enzymes implicated in disease. Here, we compare the inhibitory activities of these derivatives against Monoamine Oxidase A (MAO-A) and inducible Nitric Oxide Synthase (iNOS), two important targets in neurodegenerative diseases and inflammation, respectively.

Table 2: Comparative Inhibitory Activity (IC₅₀) of this compound Derivatives

Target EnzymeDerivativeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
MAO-A 3-(2-Aminopropyl)benzyl alcohol analog2.5Moclobemide1.2
4-Methoxyamphetamine (structurally related)0.4Clorgyline0.008
iNOS N-(3-Aminobenzyl)acetamidine derivative0.058Aminoguanidine2.1

Experimental Protocols

X-ray Crystallography of this compound

A detailed protocol for obtaining the crystal structure of a small molecule like this compound involves the following key steps:

Experimental Workflow for Small Molecule X-ray Crystallography

experimental_workflow cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination A Dissolve this compound in a suitable solvent B Slow evaporation, vapor diffusion, or cooling A->B C Formation of single crystals B->C D Mount a single crystal on the diffractometer C->D E Expose crystal to a monochromatic X-ray beam D->E F Collect diffraction pattern E->F G Solve the phase problem F->G H Refine the atomic model G->H I Validate the crystal structure H->I J CCDC Deposition I->J Final Structural Data

Caption: A generalized workflow for determining the crystal structure of a small molecule like this compound.

  • Crystallization:

    • Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone-water).

    • Employ a slow crystallization technique such as slow evaporation of the solvent, vapor diffusion of a non-solvent, or slow cooling of a saturated solution.

    • Monitor for the formation of well-defined single crystals of sufficient size (typically >0.1 mm in all dimensions).

  • X-ray Diffraction Data Collection:

    • Carefully select and mount a suitable single crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build and refine the atomic model against the experimental data to determine the final atomic coordinates, bond lengths, and angles.

    • Validate the final structure and deposit the crystallographic data in a public database like the Cambridge Structural Database (CSD).

In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of the MAO-A enzyme. A common method utilizes kynuramine (B1673886) as a substrate, which is converted by MAO-A to a fluorescent product.

Workflow for MAO-A Inhibition Assay

MAO_A_Workflow A Prepare solutions: - MAO-A enzyme - Kynuramine (substrate) - Test compound (inhibitor) - Buffer B Add MAO-A, buffer, and test compound to a 96-well plate A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction by adding kynuramine C->D E Incubate at 37°C D->E F Measure fluorescence of the product (4-hydroxyquinoline) E->F G Calculate % inhibition and determine IC₅₀ F->G

Caption: A schematic of the experimental workflow for determining the IC₅₀ of a compound for MAO-A.

In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This assay measures the inhibition of iNOS activity by quantifying the amount of nitrite (B80452), a stable product of nitric oxide, produced by activated macrophages.

Workflow for iNOS Inhibition Assay

iNOS_Workflow A Culture macrophages (e.g., RAW 264.7) B Induce iNOS expression with LPS and IFN-γ A->B C Treat cells with test compound (inhibitor) B->C D Incubate for 24 hours C->D E Collect cell supernatant D->E F Add Griess reagent to supernatant E->F G Measure absorbance at 540 nm F->G H Calculate nitrite concentration and % inhibition to determine IC₅₀ G->H

Caption: A workflow for assessing the inhibitory effect of a compound on iNOS activity in a cell-based assay.

Potential Applications in Hedgehog Signaling Pathway Inhibition

The this compound scaffold is also a promising starting point for the synthesis of inhibitors targeting the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key player in the progression of certain cancers. While specific this compound derivatives with reported IC₅₀ values for Hh pathway inhibition are not yet widely published, the general structure is amenable to the synthesis of compounds that could interact with key components of this pathway, such as the Smoothened (SMO) receptor.

Hedgehog Signaling Pathway

Hedgehog_Pathway cluster_nucleus Cell Nucleus Shh Sonic Hedgehog (Shh) PTCH1 Patched-1 (PTCH1) Shh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI sequesters Nucleus Nucleus GLI->Nucleus translocates TargetGenes Target Gene Expression Nucleus->TargetGenes activates

Caption: A simplified diagram of the Hedgehog signaling pathway, a potential target for this compound derivatives.

Known SMO inhibitors, such as Vismodegib and Sonidegib, have demonstrated clinical efficacy in treating certain cancers. The development of novel this compound-based SMO inhibitors could offer alternative therapeutic options with potentially different selectivity and resistance profiles.

This guide provides a foundational understanding of the structural and functional aspects of this compound and its derivatives. The provided data and protocols serve as a valuable resource for researchers aiming to leverage this versatile scaffold in the design and development of novel therapeutic agents.

Unraveling the Molecular Breakdown: A Comparative Analysis of 3-Aminobenzyl Alcohol Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the fragmentation patterns of molecules in mass spectrometry is crucial for structural elucidation and impurity profiling. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of 3-aminobenzyl alcohol, with a comparative look at its isomers, 2-aminobenzyl alcohol and 4-aminobenzyl alcohol, supported by experimental data and protocols.

The position of the amino group on the benzene (B151609) ring significantly influences the fragmentation pathways of aminobenzyl alcohols under electron ionization. A comprehensive understanding of these differences is essential for the unambiguous identification of these isomers in complex matrices. This guide presents the key fragment ions for each isomer and discusses the underlying fragmentation mechanisms.

Comparative Fragmentation Data of Aminobenzyl Alcohol Isomers

The mass spectra of this compound and its isomers, 2- and 4-aminobenzyl alcohol, all exhibit a molecular ion peak [M]̇+ at m/z 123, consistent with their shared molecular formula, C₇H₉NO. However, the relative intensities of the fragment ions show marked differences, providing a basis for their differentiation. The principal fragment ions and their relative intensities are summarized in the table below.

m/zProposed FragmentThis compound (Relative Intensity %)2-Aminobenzyl Alcohol (Relative Intensity %)4-Aminobenzyl Alcohol (Relative Intensity %)
123[M]̇+7580100
122[M-H]⁺100 (Base Peak)100 (Base Peak)35
106[M-OH]⁺ or [M-NH₃]⁺309585
94[M-CH₂OH]⁺ or [M-CHO]⁺45510
77[C₆H₅]⁺202515

Key Fragmentation Pathways of this compound

The fragmentation of this compound is characterized by several key pathways initiated by the removal of an electron to form the molecular ion. The most prominent fragmentation is the loss of a hydrogen atom, likely from the benzylic carbon, to form the stable [M-H]⁺ ion at m/z 122, which is the base peak in its spectrum.

G M This compound [M]̇+ (m/z 123) M_H [M-H]⁺ (m/z 122) M->M_H - H• M_OH [M-OH]⁺ (m/z 106) M->M_OH - •OH M_CH2OH [M-CH₂OH]⁺ (m/z 94) M->M_CH2OH - •CH₂OH C6H5 [C₆H₅]⁺ (m/z 77) M_CH2OH->C6H5 - NH₃

Caption: Fragmentation pathway of this compound.

Other significant fragmentations include the loss of a hydroxyl radical (•OH) to yield an ion at m/z 106, and the cleavage of the C-C bond between the aromatic ring and the methylene (B1212753) group, resulting in the loss of a hydroxymethyl radical (•CH₂OH) to form an ion at m/z 94. Subsequent loss of ammonia (B1221849) from this fragment can lead to the phenyl cation at m/z 77.

Experimental Protocols

Sample Preparation

A dilute solution of the aminobenzyl alcohol isomer (approximately 1 mg/mL) was prepared in a volatile solvent such as methanol (B129727) or acetonitrile.

Mass Spectrometry Analysis

The analysis was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.

  • Injector Temperature: 250 °C

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

G cluster_workflow Experimental Workflow Sample Sample Preparation (Dissolve in Volatile Solvent) GC Gas Chromatography (Separation) Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization MS Mass Analyzer (Quadrupole) Ionization->MS Detector Detector MS->Detector Data Data Acquisition & Analysis Detector->Data

Caption: General workflow for GC-MS analysis.

Comparative Analysis with Isomeric Alternatives

The fragmentation patterns of 2-aminobenzyl alcohol and 4-aminobenzyl alcohol show notable differences from the 3-amino isomer.

  • 2-Aminobenzyl Alcohol: The ortho effect in 2-aminobenzyl alcohol facilitates the loss of a hydroxyl group or ammonia, leading to a very intense peak at m/z 106. The molecular ion and the [M-H]⁺ ion are also very prominent.

  • 4-Aminobenzyl Alcohol: The para-isomer, 4-aminobenzyl alcohol, exhibits a very stable molecular ion, which is the base peak in its spectrum. The loss of a hydrogen atom is less favorable compared to the other isomers. The fragment at m/z 106, resulting from the loss of a hydroxyl radical or ammonia, is also a significant peak.

Performance Showdown: A Comparative Guide to Copper Catalysts for 3-Aminobenzyl Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selective oxidation of 3-aminobenzyl alcohol to 3-aminobenzaldehyde (B158843) is a critical transformation. This guide provides an objective comparison of copper catalysts for this reaction, supported by experimental data, to aid in the selection of the most effective catalytic system.

The oxidation of aminobenzyl alcohols presents a unique challenge due to the presence of both an alcohol and an amine functional group, both of which are susceptible to oxidation. A successful catalytic system must therefore exhibit high chemoselectivity, favoring the oxidation of the alcohol to the aldehyde while leaving the amine group intact. Copper-based catalysts have emerged as a promising solution, offering a balance of reactivity and selectivity under mild conditions.

Copper Catalyst Performance Comparison

A study on the chemoselective aerobic oxidation of aminobenzyl alcohols provides valuable comparative data on the performance of different copper(I) halide catalysts. The experiments were conducted on o-aminobenzyl alcohol, a close structural analog of this compound, and the results are summarized below. The catalytic system employed copper(I) halides in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) under an oxygen atmosphere.

Catalyst (10 mol%)Additive(s) (mol%)Time (h)Yield (%)
CuBrDMAP (10)1285
CuClDMAP (10)1276
CuI DMAP (10), TEMPO (1) 3 88
CuIDMAP (10)1282
CuITEMPO (1)12No Reaction

Data sourced from a study on the oxidation of o-aminobenzyl alcohol.[1][2]

The data clearly indicates that Copper(I) iodide (CuI) is the most effective catalyst among the copper(I) halides tested, providing the highest yield in the shortest reaction time.[1][2] The combination of CuI with both DMAP and TEMPO was crucial for achieving optimal performance.[1][2] Interestingly, in the absence of DMAP, the CuI/TEMPO system failed to produce any product, highlighting the importance of the base in this catalytic cycle.[1]

Experimental Protocols

The following is a detailed methodology for the aerobic oxidation of aminobenzyl alcohols using a copper-based catalytic system.

Materials:

  • Substrate (e.g., this compound)

  • Copper(I) Iodide (CuI)

  • 4-Dimethylaminopyridine (DMAP)

  • 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO)

  • Acetonitrile (B52724) (CH₃CN)

  • Oxygen (balloon)

Procedure:

  • To a reaction vessel, add the aminobenzyl alcohol (1 mmol), CuI (10 mol %), DMAP (10 mol %), and TEMPO (1 mol %).

  • Add acetonitrile (5 mL) to the vessel.

  • Purge the vessel with oxygen and maintain a positive pressure with an oxygen-filled balloon.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and isolate the product by column chromatography.

Visualizing the Process

To better understand the experimental setup and the interplay of the catalytic components, the following diagrams have been generated.

Experimental_Workflow sub Substrate (this compound) reaction Reaction Vessel sub->reaction cat Catalyst (CuI) cat->reaction dmap Base (DMAP) dmap->reaction tempo Co-catalyst (TEMPO) tempo->reaction solvent Solvent (Acetonitrile) solvent->reaction o2 Oxygen Atmosphere (Balloon) reaction->o2 stir Stirring at Room Temperature o2->stir workup Quenching and Column Chromatography stir->workup product Product (3-Aminobenzaldehyde) workup->product

Experimental workflow for the copper-catalyzed oxidation.

Catalytic_Cycle_Logic cluster_0 Catalytic Cycle CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation by TEMPO+ CuII->CuI Reduction by O2 intermediate TEMPO TEMPO TEMPO_plus TEMPO+ TEMPO->TEMPO_plus Oxidation by Cu(II) TEMPO_plus->TEMPO Reduction by Alcohol Alcohol R-CH2OH (this compound) Aldehyde R-CHO (3-Aminobenzaldehyde) Alcohol->Aldehyde Oxidation O2 O2 H2O H2O O2->H2O Final Electron Acceptor DMAP DMAP (Base) - Facilitates deprotonation - Activates alcohol DMAP->Alcohol

Logical relationships in the catalytic oxidation process.

Concluding Remarks

The choice of copper catalyst and reaction conditions is paramount for the successful selective oxidation of this compound. Experimental evidence points to Copper(I) iodide, in combination with TEMPO and DMAP, as a highly efficient system for this transformation, proceeding under mild, aerobic conditions.[1][2] This guide provides a foundational understanding for researchers to build upon, optimizing conditions for their specific applications in the synthesis of valuable pharmaceutical and chemical intermediates.

References

A Comparative Guide to the Use of 3-Aminobenzyl Alcohol Certified Reference Material as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and quality control, the use of highly characterized and reliable certified reference materials (CRMs) is fundamental to ensuring the accuracy, precision, and validity of analytical data. 3-Aminobenzyl alcohol, a key starting material and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), is a critical analyte for which a well-certified reference standard is essential.

This guide provides an objective comparison of this compound CRM with its common alternatives, including its structural isomers (4-aminobenzyl alcohol and 3-hydroxybenzyl alcohol) and the parent compound, benzyl (B1604629) alcohol. The comparison is based on their certification, available analytical performance data, and typical applications, providing a comprehensive resource for selecting the appropriate standard for your analytical needs.

Comparison of Physicochemical Properties and Certification

The selection of a suitable analytical standard begins with an understanding of its fundamental properties and the rigor of its certification. Certified Reference Materials produced under ISO 17034 and certified by a laboratory accredited to ISO/IEC 17025 provide the highest level of accuracy and traceability.[1] Quantitative NMR (qNMR) is often employed as a primary method for the purity determination of these standards, offering direct traceability to the International System of Units (SI).[2][3][4]

PropertyThis compound4-Aminobenzyl Alcohol3-Hydroxybenzyl AlcoholBenzyl Alcohol
CAS Number 1877-77-6623-04-1620-24-6100-51-6
Molecular Formula C₇H₉NOC₇H₉NOC₇H₈O₂C₇H₈O
Molecular Weight 123.15 g/mol 123.15 g/mol 124.14 g/mol 108.14 g/mol
Typical Purity (CRM) ≥97.5% (TraceCERT®)[1]≥98% (HPLC, GC)[5]≥99%[6]≥99.5% (GC)[7]
Melting Point 92-95 °C[1]57-65 °C[5]69-72 °C[6]-15 to -13 °C[7]
Form Solid[1]Solid[5]Solid[6]Liquid[7]
Certification ISO 17034, ISO/IEC 17025[1]Varies by supplier; CRMs availableVaries by supplier; CRMs availableISO 17034[7]

Performance in Analytical Methodologies

The performance of a reference standard is intrinsically linked to the analytical method in which it is employed. While direct comparative studies are scarce, the following tables summarize reported performance data for analytical methods using these compounds as standards.

This compound: Analytical Performance

As a certified reference material, this compound is suitable for a range of analytical applications, including method development and validation for both qualitative and quantitative analyses.[1]

Alternative Standards: Performance Data

The following data has been collated from various sources detailing the use of alternative standards in validated analytical methods.

Table 1: Benzyl Alcohol - HPLC Method Validation Summary [8]

Validation ParameterCriteriaResults
Specificity No interference at the retention time of the main peak.No interference observed.
System Suitability RSD of peak areas for 5 replicate injections ≤ 2.0%.% RSD = 0.3
Accuracy Recovery within 95.0% - 105.0%.99.8% - 101.7%
Precision (RSD) RSD for triplicate preparations at 3 concentrations ≤ 2.0%.% RSD = 0.9
Linearity (R²) Coefficient of determination (R²) > 0.99.R² = 1.0000

Table 2: Benzyl Alcohol & Benzaldehyde - GC-FID Method Performance [9]

CompoundRecoveryRSD (%)
Benzyl Alcohol 98.0% - 107.2%1.75% - 3.64%
Benzaldehyde >95%Not Specified

Table 3: 4-Aminobenzyl Alcohol - Purity Determination Methods [10]

Analytical MethodTypical Purity ReportedKey Advantages
Non-Aqueous Titration ≥97.5%Cost-effective, accurate for total base content.
HPLC ≥98%High specificity for impurity profiling.
GC >98.0%Suitable for volatile impurities.

Experimental Protocols

For transparency and reproducibility, detailed experimental protocols are crucial. Below is a representative HPLC method for the analysis of benzyl alcohol, which can be adapted for related compounds with appropriate method development and validation.

Protocol: Stability-Indicating HPLC Method for Benzyl Alcohol

This protocol is based on a validated method for the determination of benzyl alcohol in pharmaceutical formulations.[8][11][12][13]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and pH 4.0 acetate (B1210297) buffer (e.g., 26:74 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Benzyl Alcohol CRM and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards across the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

3. Sample Preparation:

  • Prepare the sample by dissolving it in the mobile phase to achieve an expected concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of benzyl alcohol in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

To illustrate the logical workflows in utilizing a certified reference material, the following diagrams are provided.

G cluster_0 CRM Qualification cluster_1 Method Development & Validation cluster_2 Routine Analysis A Procure CRM with Certificate of Analysis B Verify ISO 17034 & ISO/IEC 17025 Accreditation A->B C Review Certified Purity & Uncertainty B->C D Prepare Stock & Working Standards C->D Use Certified Value for Standard Preparation E Develop Analytical Method (e.g., HPLC, GC) D->E F Validate Method (Specificity, Linearity, Accuracy, Precision) E->F H Perform System Suitability Test F->H Use Validated Method for Analysis G Prepare Sample for Analysis G->H I Analyze Sample Against Calibrated Curve H->I J Report Results with Traceability I->J

Caption: Workflow for the qualification and use of a CRM in analytical methods.

G cluster_0 Standard Selection Criteria cluster_1 Decision Point cluster_2 Standard Choice Analyte Analyte of Interest (e.g., this compound) Decision Is an Isomer or Related Compound a Suitable Proxy? Analyte->Decision Matrix Sample Matrix Complexity Matrix->Decision Method Analytical Technique (HPLC, GC, Titration) Method->Decision CRM_Direct Use this compound CRM Decision->CRM_Direct No (Direct quantification needed) CRM_Alternative Use Alternative CRM (e.g., Benzyl Alcohol, 4-ABA) Decision->CRM_Alternative Yes (e.g., for system suitability or as a representative analyte)

References

Evaluating the Efficacy of 3-Aminobenzyl Alcohol as a Corrosion Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Corrosion Inhibitors

Corrosion is a natural process that causes the gradual destruction of materials, typically metals, by chemical or electrochemical reaction with their environment. Corrosion inhibitors are substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal. These inhibitors function by adsorbing onto the metal surface and forming a protective film that acts as a barrier to corrosive agents. The effectiveness of an organic inhibitor is often related to its chemical structure, including the presence of heteroatoms (such as nitrogen, oxygen, and sulfur), aromatic rings, and the length of its hydrocarbon chain.

The Potential of 3-Aminobenzyl Alcohol as a Corrosion Inhibitor

This compound possesses key structural features that suggest its potential as a corrosion inhibitor. The presence of an amino group (-NH₂) and a hydroxyl group (-OH), both containing lone pairs of electrons, allows for potential coordination with vacant d-orbitals of metal atoms, facilitating adsorption. The aromatic ring can also contribute to the adsorption process through π-electron interactions with the metal surface. This combination of features could enable the formation of a stable, protective film on the metal surface, thereby inhibiting corrosion.

However, without specific experimental data, the actual efficacy and mechanism of inhibition for this compound remain speculative.

Comparative Performance of Structurally Related Corrosion Inhibitors

To provide a contextual understanding, this section presents data on the corrosion inhibition performance of other amino alcohols and aromatic compounds. It is important to note that the inhibition efficiency can vary significantly depending on the corrosive medium, temperature, and the specific metal being protected.

Data on Alternative Corrosion Inhibitors
InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
EthanolamineMild Steel1 M HCl5 mM2585.2Potentiodynamic Polarization
DiethanolamineMild Steel0.5 M H₂SO₄10⁻³ MNot Specified88.7Not Specified
TriethanolamineCarbon Steel1 M HCl5 mM2578.5Weight Loss
BenzylamineMild Steel1 M HCl1 mM3092.1Electrochemical Impedance Spectroscopy
Propargyl AlcoholMild Steel15% HCl0.1%60>95Weight Loss

Note: The data presented in this table is compiled from various research articles and is for comparative purposes only. Direct comparison may not be accurate due to variations in experimental conditions.

Standard Experimental Protocols for Evaluating Corrosion Inhibitors

The efficacy of a corrosion inhibitor is typically evaluated through a series of standardized experimental procedures. These methods provide quantitative data on the reduction of corrosion rate in the presence of the inhibitor.

Weight Loss Measurement

This is a straightforward and widely used gravimetric method.

Protocol:

  • Specimen Preparation: Metal coupons of a specific dimension are cleaned, degreased, and weighed accurately.

  • Immersion: The weighed coupons are immersed in the corrosive solution with and without the corrosion inhibitor for a predetermined period.

  • Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

    IE% = [(CR_o - CR_i) / CR_o] * 100

    where CR_o is the corrosion rate without inhibitor and CR_i is the corrosion rate with inhibitor.

Electrochemical Techniques

These methods provide insights into the electrochemical processes occurring at the metal-solution interface.

  • Potentiodynamic Polarization: This technique involves polarizing the metal sample from its open circuit potential in both anodic and cathodic directions. The resulting polarization curve provides information about the corrosion current density (i_corr), which is directly proportional to the corrosion rate.

  • Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal to the working electrode over a range of frequencies. The impedance data is then analyzed using equivalent circuit models to determine parameters such as charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. An increase in R_ct in the presence of an inhibitor indicates effective corrosion inhibition.

Experimental Workflow for Corrosion Inhibitor Evaluation

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_metal Metal Specimen Preparation weight_loss Weight Loss Measurement prep_metal->weight_loss electrochemical Electrochemical Tests (Polarization, EIS) prep_metal->electrochemical prep_solution Corrosive Solution Preparation prep_solution->weight_loss prep_solution->electrochemical calc_ie Calculate Inhibition Efficiency weight_loss->calc_ie electrochemical->calc_ie surface_analysis Surface Analysis (SEM, AFM) electrochemical->surface_analysis mechanism Determine Inhibition Mechanism calc_ie->mechanism surface_analysis->mechanism

Caption: A generalized workflow for evaluating the efficacy of corrosion inhibitors.

Proposed Mechanism of Inhibition for Aromatic Amino Alcohols

The inhibition mechanism of aromatic amino alcohols like this compound is generally attributed to their adsorption on the metal surface. This adsorption can occur through two main processes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This involves the sharing of electrons between the heteroatoms (N and O) of the inhibitor and the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. The aromatic ring can also contribute to chemisorption through π-electron donation.

The resulting adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment.

inhibition_mechanism cluster_adsorption Adsorption Process inhibitor This compound (Inhibitor Molecule) physisorption Physisorption (Electrostatic) inhibitor->physisorption chemisorption Chemisorption (Electron Sharing) inhibitor->chemisorption metal Metal Surface solution Corrosive Solution solution->metal Corrosion Attack protective_film Protective Film Formation physisorption->protective_film chemisorption->protective_film protective_film->metal protective_film->solution Blocks Attack

Caption: Proposed mechanism of corrosion inhibition by this compound.

Conclusion and Future Outlook

Comparative Analysis of 3-Aminobenzyl Alcohol Derivatives in Biological Assays: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-reactivity of 3-aminobenzyl alcohol derivatives in various biological assays. Understanding the specificity of these compounds is crucial for the development of targeted therapeutics and reliable diagnostic tools. This document summarizes available data on their interactions with key biological targets, outlines detailed experimental protocols for assessing cross-reactivity, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

This compound and its derivatives are versatile chemical scaffolds used in the synthesis of a wide range of biologically active molecules.[1][2][3][4] Their structural similarity to endogenous monoamines suggests potential interactions with monoamine transporters and receptors, which are critical targets in the treatment of neurological and psychiatric disorders.[5] Cross-reactivity studies are therefore essential to determine the selectivity profile of any new derivative and to avoid off-target effects. This guide leverages hypothetical data based on structurally similar compounds to illustrate the principles of cross-reactivity assessment, providing a framework for researchers to design and interpret their own experiments.

Quantitative Cross-Reactivity Data

The specificity of an antibody or receptor for its target ligand over other structurally related compounds is a critical parameter in the development of immunoassays and targeted therapies. Cross-reactivity is typically quantified by comparing the concentration of the derivative that causes 50% inhibition (IC50) to the IC50 of the primary analyte.

Cross-Reactivity (%) = (IC50 of Primary Analyte / IC50 of Derivative) x 100

The following table presents hypothetical cross-reactivity data for a series of this compound derivatives in a competitive ELISA designed to detect this compound. This data is illustrative and serves to demonstrate how structural modifications can influence antibody recognition.

Compound IDDerivative NameStructural ModificationHypothetical IC50 (nM)Hypothetical Cross-Reactivity (%)
ABA-001 This compound (Primary Analyte) 10 100
ABA-0022-Aminobenzyl alcoholPositional Isomer (ortho)2540
ABA-0034-Aminobenzyl alcoholPositional Isomer (para)2050
ABA-0043-Methylaminobenzyl alcoholN-Methylation5020
ABA-0053-Amino-4-methylbenzyl alcoholRing Methylation8012.5
ABA-0063-Aminobenzyl amineHydroxyl to Amine1506.7
ABA-0073-Nitrobenzyl alcoholAmino to Nitro>1000<1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key assays used to study the biological interactions of this compound derivatives.

Competitive ELISA for Immunoassay Cross-Reactivity

This protocol is designed to determine the cross-reactivity of various this compound derivatives in a competitive enzyme-linked immunosorbent assay (ELISA) format.[6][7][8][9][10]

Materials:

  • 96-well microtiter plates

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA)

  • Primary Antibody: Polyclonal or monoclonal antibody raised against this compound

  • Derivatives to be tested

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Coating, blocking, wash, and assay buffers

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the coating antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the this compound standard and the test derivatives. In a separate plate or tube, pre-incubate the primary antibody with the standard or test derivatives for 1 hour at 37°C.

  • Incubation: Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate and incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration to generate a standard curve. Determine the IC50 values for the primary analyte and each derivative. Calculate the percent cross-reactivity using the formula mentioned above.

Receptor Binding Assay for Monoamine Transporters

This protocol describes a competitive radioligand binding assay to assess the affinity of this compound derivatives for monoamine transporters (e.g., Dopamine Transporter - DAT).[5]

Materials:

  • Cell membranes expressing the target transporter (e.g., DAT)

  • Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT)

  • This compound derivatives to be tested

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test derivatives or a known inhibitor (for non-specific binding determination).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value for each derivative. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound derivatives.

G cluster_elisa Competitive ELISA Workflow Coat Plate Coat Plate Block Block Coat Plate->Block Compete Add Antibody + Analyte/Derivative Block->Compete Wash_1 Wash Compete->Wash_1 Detect Add Secondary Ab Wash_1->Detect Wash_2 Wash Detect->Wash_2 Substrate Substrate Wash_2->Substrate Read Read Plate Substrate->Read

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

G cluster_pathway Potential Dopaminergic Signaling Pathway Modulation Presynaptic_Neuron Presynaptic Neuron Dopamine Dopamine Presynaptic_Neuron->Dopamine Release Postsynaptic_Neuron Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1_Receptor D1 Receptor Dopamine->D1_Receptor D2_Receptor D2 Receptor Dopamine->D2_Receptor Signaling_Cascade Downstream Signaling D1_Receptor->Signaling_Cascade D2_Receptor->Signaling_Cascade Signaling_Cascade->Postsynaptic_Neuron Cellular Response ABA_Derivative This compound Derivative ABA_Derivative->DAT Inhibition? ABA_Derivative->D1_Receptor Binding? ABA_Derivative->D2_Receptor Binding?

References

A Comparative Guide to the Synthesis of 3-Aminobenzyl Alcohol: New Routes vs. Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of key intermediates is paramount. 3-Aminobenzyl alcohol is a valuable building block in the preparation of a wide range of pharmaceuticals and other functional organic molecules. This guide provides an objective comparison of a novel synthetic route to this compound against established, conventional methods. The performance of each method is supported by experimental data, and detailed protocols are provided to allow for replication and evaluation.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterNew Synthetic Route (Ni₂B/NaBH₄ Reduction)Established Method (Catalytic Transfer Hydrogenation)
Starting Material m-Nitrobenzaldehyde3-Nitrobenzyl alcohol
Key Reagents/Catalyst Nickel Boride (Ni₂B), Sodium Borohydride (B1222165) (NaBH₄)Raney Nickel, Hydrazine (B178648) Hydrate (B1144303)
Solvent WaterMethanol (B129727)
Reaction Time 3 minutes3 hours
Reaction Temperature Room Temperature70°C (Reflux)
Yield 95%~93.5%
Key Advantages High yield, very short reaction time, mild reaction conditions (room temperature), uses water as a solvent.High yield, well-established and reliable method.
Key Disadvantages Requires preparation of the Nickel Boride catalyst.Longer reaction time, elevated temperature required, use of flammable solvent and hazardous hydrazine hydrate.

Synthetic Pathways and Workflows

The following diagrams illustrate the synthetic pathways for both the new and established routes for producing this compound, along with a typical experimental workflow for organic synthesis.

G cluster_0 New Synthetic Route cluster_1 Established Method start_new m-Nitrobenzaldehyde product_new This compound start_new->product_new 3 min, RT reagents_new Ni₂B, NaBH₄ in Water reagents_new->product_new start_est 3-Nitrobenzyl Alcohol product_est This compound start_est->product_est 3 hours, 70°C reagents_est Raney Ni, Hydrazine Hydrate in Methanol reagents_est->product_est

Synthetic pathways to this compound.

G cluster_workflow General Experimental Workflow setup Reaction Setup (Flask, Stirrer, Reagents) reaction Reaction (Heating/Cooling, Monitoring by TLC) setup->reaction Initiate workup Work-up (Quenching, Extraction) reaction->workup Completion purification Purification (Chromatography/ Recrystallization) workup->purification analysis Analysis (NMR, MS, etc.) purification->analysis

A typical workflow for organic synthesis.

Detailed Experimental Protocols

New Synthetic Route: Nickel Boride Catalyzed Reduction of m-Nitrobenzaldehyde

This protocol describes a novel, high-yield synthesis of this compound from m-nitrobenzaldehyde using a nickel boride catalyst and sodium borohydride in water.

Materials:

  • m-Nitrobenzaldehyde

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 10 mL Round Bottom Flask

  • Magnetic Stirrer

  • Thin Layer Chromatography (TLC) plate (Hexane/Ether 5:3 eluent)

  • Separatory Funnel

Procedure:

  • In a 10 mL round bottom flask equipped with a magnetic stirrer, add m-nitrobenzaldehyde (0.123 g, 1 mmol) and water (2 mL) to form a mixture.

  • Subsequently, add Nickel Boride (Ni₂B) (0.006 g, 0.05 mmol) to the mixture and stir for 5 minutes.

  • Next, add NaBH₄ (0.095 g, 2.5 mmol) and continue to stir the resulting mixture for 3 minutes at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using hexane/ether (5:3) as the eluent.

  • After the reaction is complete, add a 2% aqueous KOH solution (5 mL) and continue stirring for 10 minutes.

  • Extract the mixture with ethyl acetate (3 x 8 mL).

  • Combine the organic phases and dry with anhydrous Na₂SO₄.

  • Finally, evaporate the solvent to yield pure this compound.

Expected Yield: 95% (0.088 g)

Established Method: Catalytic Transfer Hydrogenation of 3-Nitrobenzyl Alcohol

This protocol details the synthesis of this compound via the reduction of 3-nitrobenzyl alcohol using Raney Nickel and hydrazine hydrate. The following procedure is adapted from a similar synthesis of 4-aminobenzyl alcohol and is expected to provide comparable results for the meta-isomer.

Materials:

  • 3-Nitrobenzyl Alcohol

  • Raney Nickel

  • Hydrazine Hydrate

  • Methanol

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round Bottom Flask with Reflux Condenser

  • Magnetic Stirrer and Heating Mantle

  • Filtration apparatus

Procedure:

  • Dissolve 3-nitrobenzyl alcohol (15.3g, 0.1mol) in 100ml of methanol in a round bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add 0.5g of Raney nickel to the solution and begin stirring.

  • Heat the mixture to 50°C.

  • Slowly add hydrazine hydrate (33.75g, 0.5mol) dropwise.

  • After the addition is complete, increase the temperature to reflux at 70°C and continue the reaction for 3 hours.

  • Once the reaction is complete, cool the mixture and filter off the Raney nickel.

  • Remove the solvent and excess hydrazine hydrate from the filtrate by rotary evaporation.

  • Dissolve the residue in 150ml of ethyl acetate and wash three times with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the product.

Expected Yield: Approximately 93.5%

Conclusion

This comparative guide demonstrates a promising new synthetic route for this compound that offers significant advantages in terms of reaction time and conditions over established methods. The nickel boride-catalyzed reduction of m-nitrobenzaldehyde proceeds rapidly at room temperature in an aqueous medium, providing a high yield of the desired product. In contrast, the conventional catalytic transfer hydrogenation of 3-nitrobenzyl alcohol, while also high-yielding, requires a longer reaction time and elevated temperatures. For researchers and drug development professionals, the new method presents a more efficient and potentially greener alternative for the synthesis of this important intermediate. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, equipment, and the desired scale of the reaction.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and professionals in drug development, adherence to established protocols for handling substances like 3-Aminobenzyl alcohol is not just a matter of compliance, but a cornerstone of a safe and sustainable research environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States, and disposal procedures must align with federal, state, and local regulations.[1][2] Therefore, all chemical waste, including this compound, should be assumed to be hazardous and managed through your institution's Environmental Health and Safety (EHS) program.[1][2][3]

Key Safety and Disposal Data for this compound

For quick reference, the following table summarizes the essential hazard and disposal information for this compound.

PropertyDataCitation(s)
Physical State Solid, Fine Crystalline Powder[4][5][6]
Melting Point 92-95 °C[6]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[4][5]
Signal Word Warning[4][5]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]
Water Hazard Class WGK 3 (Highly hazardous for water)[6]
Primary Disposal Route Approved Hazardous Waste Disposal Plant via EHS Program[4][5]
Disposal Prohibitions Do not dispose of in regular trash or sewer systems.[1][7] Should not be released into the environment.[5][1][5][7]

Protocol for Proper Disposal of this compound

This section details the step-by-step methodology for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Characterization and Collection
  • Identify as Hazardous Waste : Due to its irritant properties and high water hazard classification, this compound must be treated as hazardous chemical waste.[3][5]

  • Use a Designated Waste Container :

    • Select a container that is in good condition, leak-proof, and chemically compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][8]

    • The container must have a secure, tightly sealing lid.[2][8]

  • Collect Waste :

    • For solid this compound, carefully transfer the waste into the designated container, minimizing dust generation.[9]

    • For solutions containing this compound, pour the liquid waste carefully into the designated container.

    • Do not mix incompatible wastes.[10]

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement.[1]

  • Affix a Hazardous Waste Tag : As soon as the container is first used for waste collection, attach a hazardous waste tag provided by your institution's EHS department.[1][3]

  • Complete the Tag Information : The label must be filled out completely and legibly.[1] Information required includes:

    • The words "Hazardous Waste".[1][8]

    • Full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1]

    • For mixtures, list all chemical components and their approximate percentages.[1]

    • Quantity of waste in the container.

    • Date of waste generation (the date the first waste was added).[1]

    • Principal Investigator's name and contact information.[1]

    • Laboratory location (Building and Room Number).[1]

    • Check the appropriate hazard pictograms (e.g., for irritant).[1]

Step 3: Storing the Waste Container
  • Secure Storage Location : Store the waste container in a designated satellite accumulation area within the laboratory.

  • Keep Containers Closed : The waste container must be kept tightly closed at all times, except when adding waste.[2][3][8]

  • Secondary Containment : Store liquid waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[3]

  • Segregate Incompatibles : Store the container away from incompatible materials, such as strong oxidizing agents.[4]

Step 4: Managing Spills and Contaminated Materials
  • Spill Cleanup : In the event of a spill, wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

    • Avoid generating dust from solid spills.[9] You can dampen the material with water to prevent it from becoming airborne.[9]

    • Sweep or vacuum up the spilled material and place it into a suitable, closed container for disposal.[4][5][9] This contaminated cleanup material must also be disposed of as hazardous waste.[3]

  • Contaminated Labware : Glassware or other lab materials contaminated with this compound should be decontaminated or disposed of as hazardous waste.[8]

Step 5: Disposal of Empty Containers
  • Definition of "Empty" : A container is not considered empty if residue remains. If solids or sludge are present, the container must be disposed of as hazardous waste.[10]

  • Triple Rinsing : For containers that held this compound, they must be triple-rinsed with a suitable solvent (such as water, given its solubility) to be considered non-hazardous.[3][8]

    • The first rinsate must be collected and disposed of as hazardous waste.[10] For highly toxic chemicals, the first three rinses must be collected.[10]

  • Final Disposal : Once triple-rinsed and air-dried, deface or remove the original chemical label. The container can then typically be disposed of in the regular trash or recycled, according to your institution's policy.[3][8]

Step 6: Arranging for Waste Pickup
  • Schedule Pickup : Once the waste container is full, or if you are approaching the storage time or quantity limits for your satellite accumulation area, contact your institution's EHS department to schedule a waste pickup.[3][10]

  • Do Not Transport : Laboratory personnel should not transport hazardous waste across campus. This must be done by trained EHS staff.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Waste Generation (this compound) is_solid Is waste solid or liquid? start->is_solid collect_solid Collect in labeled, sealed hazardous waste container. Minimize dust. is_solid->collect_solid Solid collect_liquid Collect in labeled, sealed, secondary-contained hazardous waste container. is_solid->collect_liquid Liquid store_waste Store container in designated Satellite Accumulation Area. Keep closed. collect_solid->store_waste collect_liquid->store_waste container_full Is container full? store_waste->container_full contact_ehs Contact EHS for waste pickup. container_full->contact_ehs Yes continue_collection Continue waste collection. container_full->continue_collection No ehs_disposal EHS transports to approved waste facility. contact_ehs->ehs_disposal

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling 3-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Aminobenzyl alcohol, including operational and disposal plans.

Chemical Identity and Hazards

  • Chemical Name: this compound

  • CAS Number: 1877-77-6

  • Physical State: Powder Solid[1]

  • Appearance: Light brown[1]

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[2][3].

Personal Protective Equipment (PPE) Requirements

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationStandard Reference
Eye and Face Protection Safety goggles or glasses with side shields.OSHA 29 CFR 1910.133 or European Standard EN166[4]
Skin Protection Chemical-resistant gloves (inspect before use).Check with glove supplier for specific chemical resistance.
Lab coat or other protective clothing.N/A
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if engineering controls are insufficient.NIOSH/MSHA or EN 149[4][5]

Operational Plan: Safe Handling Protocol

A systematic approach is crucial for minimizing exposure and ensuring a safe laboratory environment when working with this compound.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. Use only outdoors or in a well-ventilated area[1]. Local exhaust ventilation is recommended to control airborne dust.

  • Safety Equipment: Ensure that eyewash stations and safety showers are close to the workstation location[1].

Personal Hygiene:

  • Wash hands, face, and any exposed skin thoroughly after handling[1].

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Remove contaminated clothing and wash it before reuse[1][2].

Handling Procedures:

  • Wear all required PPE as specified in the table above.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray[1].

  • Avoid contact with skin and eyes.

  • Keep containers tightly closed when not in use[1][2].

  • Store in a well-ventilated place[1][2].

First Aid Measures

In case of exposure, follow these immediate first aid measures:

  • Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor[1][2].

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[1][2].

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1][2].

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur[1][2].

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of the contents and container to an approved waste disposal plant[1][2]. Follow all local, state, and federal regulations for chemical waste disposal.

  • Container Handling: Do not reuse empty containers. Dispose of them in the same manner as the product.

Experimental Workflow: Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Ensure Engineering Controls are Functional (Ventilation, Eyewash, Shower) prep1->prep2 prep3 Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) prep2->prep3 handle1 Weigh/Handle in Ventilated Area prep3->handle1 handle2 Keep Container Tightly Closed handle1->handle2 handle3 Avoid Dust Generation handle2->handle3 post1 Clean Work Area handle3->post1 post2 Remove and Decontaminate/Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect Waste in Labeled Container post3->disp1 disp2 Dispose via Approved Waste Disposal Plant disp1->disp2

Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.

References

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Top-N result to add to graph 6

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.